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Rezafungin acetate

Cat. No.: B10824331
M. Wt: 1285.4 g/mol
InChI Key: MXMWJAPNUIKPGF-YOFVRWEXSA-N
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Description

Rezafungin acetate is an acetate salt obtained by combining rezafungin with one molar equivalent of acetic acid. It is an echinocandin antifungal indicated in patients 18 years of age or older who have limited or no alternative options for the treatment of candidemia and invasive candidiasis. It is an acetate salt, an antibiotic antifungal drug, a quaternary ammonium salt and an echinocandin. It contains a rezafungin.
This compound is the acetate form of rezafungin, a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H88N8O19 B10824331 Rezafungin acetate

Properties

Molecular Formula

C65H88N8O19

Molecular Weight

1285.4 g/mol

IUPAC Name

2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate

InChI

InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1

InChI Key

MXMWJAPNUIKPGF-YOFVRWEXSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-]

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rezafungin Acetate on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezafungin, a next-generation echinocandin, exerts its potent antifungal activity by disrupting the integrity of the fungal cell wall. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of rezafungin acetate. It details the targeted inhibition of the essential enzyme (1,3)-β-D-glucan synthase, the consequent depletion of the structural polymer β-glucan, and the downstream effects on fungal cell viability. This document synthesizes quantitative data on rezafungin's efficacy, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved in its mechanism of action.

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

Rezafungin's primary mode of action is the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[1][2][3][4][5] This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a major structural polymer that provides rigidity and osmotic stability to the fungal cell wall. Mammalian cells lack this enzyme, making it an ideal and specific target for antifungal therapy.

The (1,3)-β-D-glucan synthase complex is a transmembrane protein assembly, with its catalytic subunit, Fks1p, being the direct target of echinocandins, including rezafungin. By binding to Fks1p, rezafungin disrupts the polymerization of UDP-glucose into linear chains of (1,3)-β-D-glucan. This inhibition leads to a rapid depletion of β-glucan in the cell wall, compromising its structural integrity. The weakened cell wall is unable to withstand internal osmotic pressure, resulting in cell lysis and, consequently, fungal cell death. This fungicidal activity is particularly pronounced against most Candida species.

In filamentous fungi like Aspergillus, the effect of echinocandins is most prominent at the apical tips of the hyphae, where active cell growth and wall remodeling occur.

Rezafungin This compound Fks1p Fks1p Subunit of (1,3)-β-D-Glucan Synthase Rezafungin->Fks1p Binds to and inhibits Glucan_Synthase (1,3)-β-D-Glucan Synthase Complex Fks1p->Glucan_Synthase Is a key component of Glucan (1,3)-β-D-Glucan Fks1p->Glucan Inhibition of synthesis Glucan_Synthase->Glucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Is a major component of Integrity Loss of Cell Wall Integrity Glucan->Integrity Lysis Osmotic Lysis & Cell Death Integrity->Lysis

Figure 1: Rezafungin's core mechanism of action on the fungal cell wall.

Quantitative Data on Rezafungin's Antifungal Activity

Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Rezafungin Against Candida Species

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans0.030.06
C. glabrata0.060.12
C. tropicalis0.030.06
C. parapsilosis12
C. krusei0.030.06
C. dubliniensis0.060.12
C. auris0.25-
C. guilliermondii11
C. kefyr0.030.06
C. lusitaniae0.25-

Table 2: In Vitro Activity of Rezafungin Against Aspergillus Species

Aspergillus SpeciesMEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference(s)
A. fumigatus0.030.125
A. flavus≤0.0150.03
A. niger--
A. terreus--

Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as observed microscopically.

While specific IC₅₀ values for rezafungin's inhibition of purified (1,3)-β-D-glucan synthase are not extensively published in publicly available literature, one study noted that both rezafungin and micafungin inhibited wild-type C. albicans enzyme complexes at very low concentrations (around 15 ng/mL). Notably, rezafungin was a more potent inhibitor of mutant enzyme complexes with Fks1p F641S substitutions compared to micafungin, showing a 24-fold increase in IC₅₀ versus a 100-fold increase for micafungin when compared to the wild-type enzyme.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Activity Assay (Aniline Blue Method)

This assay quantifies the activity of (1,3)-β-D-glucan synthase by measuring the amount of glucan produced, which specifically binds to the fluorescent dye aniline blue.

Materials:

  • Fungal cell culture

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • Glass beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM GTPγS, 0.5% BSA)

  • UDP-glucose (substrate)

  • This compound (or other inhibitors)

  • 1 M NaOH

  • Aniline blue solution (e.g., 0.03% in 1 M glycine-NaOH buffer, pH 9.5)

  • Fluorometer

Procedure:

  • Enzyme Preparation: a. Harvest fungal cells from culture by centrifugation. b. Resuspend the cell pellet in extraction buffer. c. Lyse the cells by mechanical disruption (e.g., bead beating). d. Centrifuge the lysate at a low speed to remove cell debris, then at a high speed to pellet the microsomal fraction containing the membrane-bound glucan synthase. e. Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay: a. In a microplate, combine the assay buffer, the prepared enzyme fraction, and varying concentrations of this compound. Include a no-drug control. b. Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C. c. Initiate the reaction by adding UDP-glucose. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding 1 M NaOH.

  • Glucan Quantification: a. Add the aniline blue solution to each well. b. Incubate in the dark for 30 minutes at room temperature. c. Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the aniline blue-glucan complex (e.g., excitation ~400 nm, emission ~460 nm).

  • Data Analysis: a. Calculate the percentage of inhibition of glucan synthase activity for each rezafungin concentration compared to the no-drug control. b. Determine the IC₅₀ value, the concentration of rezafungin that inhibits 50% of the enzyme's activity.

Fungal Cell Wall Integrity Assay (Calcofluor White Staining)

Calcofluor White is a fluorescent dye that binds to chitin and cellulose in the fungal cell wall. Increased staining can indicate a compensatory mechanism in response to cell wall stress, while altered staining patterns can reveal structural defects.

Materials:

  • Fungal cell culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Calcofluor White M2R solution (e.g., 1 mg/mL in water)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing cellular contents)

  • Fluorescence microscope with a DAPI or UV filter set

Procedure:

  • Fungal Culture and Treatment: a. Grow the fungal cells in a suitable liquid medium to the desired growth phase (e.g., logarithmic phase). b. Treat the fungal cultures with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include an untreated control.

  • Staining: a. Harvest the fungal cells by centrifugation and wash them with PBS. b. Resuspend the cells in PBS. c. Add Calcofluor White solution to a final concentration of 10-25 µg/mL. d. (Optional) Add a drop of 10% KOH to the cell suspension on the microscope slide to enhance visualization. e. Incubate for 5-10 minutes at room temperature in the dark.

  • Microscopy: a. Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. b. Observe the cells under a fluorescence microscope using a DAPI or UV filter. Fungal cell walls will fluoresce bright blue-white.

  • Analysis: a. Examine for changes in fluorescence intensity and localization. Increased or aberrant staining patterns in rezafungin-treated cells compared to the control can indicate cell wall stress and remodeling.

Signaling Pathways and Experimental Workflows

Cell Wall Integrity (CWI) Signaling Pathway

Inhibition of (1,3)-β-D-glucan synthesis by rezafungin induces significant stress on the fungal cell wall. This stress activates a compensatory response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to remodel the cell wall to maintain cellular integrity. A key outcome of CWI pathway activation in response to echinocandins is the increased synthesis of chitin, another structural polysaccharide in the fungal cell wall. This serves as a "salvage mechanism" to reinforce the weakened cell wall. The calcineurin and High Osmolarity Glycerol (HOG) pathways are also implicated in this stress response.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rezafungin Rezafungin Glucan_Synthase (1,3)-β-D-Glucan Synthase Rezafungin->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Depletion of (1,3)-β-D-Glucan Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensors Activates Calcineurin Calcineurin Cell_Wall_Stress->Calcineurin Activates HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Activates Rho1 Rho1 Sensors->Rho1 Activates PKC1 Pkc1 Rho1->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mkc1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Chitin_Synthesis Increased Chitin Synthesis Calcineurin->Chitin_Synthesis HOG_Pathway->Chitin_Synthesis Chitin_Synthase_Genes Chitin Synthase Gene Expression Transcription_Factors->Chitin_Synthase_Genes Upregulates Chitin_Synthase_Genes->Chitin_Synthesis Cell_Wall_Reinforcement Cell Wall Reinforcement Chitin_Synthesis->Cell_Wall_Reinforcement

Figure 2: Fungal cell wall integrity (CWI) signaling pathway activated by rezafungin.
Experimental Workflow for Evaluating Rezafungin's Mechanism of Action

A typical experimental workflow to elucidate the mechanism of action of rezafungin on the fungal cell wall involves a series of in vitro assays progressing from whole-cell activity to specific enzyme inhibition and cellular responses.

cluster_0 Phase 1: Antifungal Susceptibility Testing cluster_1 Phase 2: Cellular Effects cluster_2 Phase 3: Target Engagement and Enzymatic Inhibition cluster_3 Phase 4: Cellular Response MIC_Determination MIC Determination (CLSI Broth Microdilution) Time_Kill Time-Kill Assays MIC_Determination->Time_Kill Select concentrations for further testing Enzyme_Assay (1,3)-β-D-Glucan Synthase Activity Assay (Aniline Blue) MIC_Determination->Enzyme_Assay Correlate whole-cell activity with enzyme inhibition Cell_Wall_Staining Cell Wall Integrity Assay (Calcofluor White Staining) Time_Kill->Cell_Wall_Staining Morphology Microscopy for Morphological Changes Cell_Wall_Staining->Morphology Gene_Expression Gene Expression Analysis (qRT-PCR of CWI Pathway Genes) Cell_Wall_Staining->Gene_Expression Investigate molecular basis of observed effects IC50_Determination IC₅₀ Determination Enzyme_Assay->IC50_Determination

Figure 3: Experimental workflow for investigating rezafungin's mechanism of action.

Conclusion

This compound's mechanism of action is centered on the potent and specific inhibition of (1,3)-β-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis. This targeted disruption leads to a cascade of events, culminating in the loss of cell wall integrity and fungal cell death. Its efficacy against a wide range of clinically relevant fungi, including some resistant strains, underscores its importance in the antifungal armamentarium. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and understanding of this important class of antifungal agents.

References

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Rezafungin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin acetate, a novel echinocandin antifungal agent, represents a significant advancement in the treatment of invasive fungal infections. Its unique chemical structure, characterized by a modified side chain, confers enhanced stability and pharmacokinetic properties compared to earlier-generation echinocandins. This technical guide provides a comprehensive overview of the semi-synthetic manufacturing process of this compound, detailing the key transformations from the fermentation-derived precursor, echinocandin B, to the final active pharmaceutical ingredient. Furthermore, this document elucidates the intricate chemical structure of this compound and outlines its mechanism of action as a potent inhibitor of fungal β-(1,3)-D-glucan synthase. Detailed experimental protocols for the synthesis of key intermediates and the final product are provided, alongside a summary of its physicochemical properties and a discussion of its structure-activity relationship. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and infectious disease research.

Introduction

Invasive fungal infections pose a significant and growing threat to public health, particularly in immunocompromised patient populations. The echinocandin class of antifungal drugs has emerged as a cornerstone of therapy for these infections, owing to their potent and specific inhibition of fungal cell wall biosynthesis. This compound (formerly CD101) is a next-generation echinocandin with a distinguished profile of high stability and a long half-life, allowing for once-weekly intravenous administration. This attribute offers a considerable advantage in both inpatient and outpatient settings. This document provides a detailed exploration of the synthesis and chemical architecture of this compound.

Chemical Structure

Rezafungin is a semi-synthetic lipopeptide belonging to the echinocandin class. The core structure is a cyclic hexapeptide, which is N-acylated with a 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carbonyl side chain. A key structural modification that distinguishes Rezafungin from its precursor, anidulafungin, is the presence of a choline moiety attached to the C5 position of the ornithine residue via an ether linkage. This modification is crucial for the enhanced chemical stability of the molecule.

The chemical formula for Rezafungin cation is C63H85N8O17^+^, and its molecular weight is 1226.39 g/mol . The acetate salt has the chemical formula C65H88N8O19 and a molecular weight of 1285.44 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C65H88N8O19
Molecular Weight 1285.44 g/mol
Appearance White to off-white powder
Solubility Freely soluble in water, soluble in methanol, and sparingly soluble in ethanol.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the fermentation of the fungus Aspergillus nidulans to produce the natural product echinocandin B. This is followed by enzymatic deacylation, chemical synthesis of a bespoke side chain, coupling of the side chain to the echinocandin nucleus to form anidulafungin, and a final chemical modification to yield Rezafungin.

Rezafungin_Synthesis_Workflow cluster_fermentation Biological Production cluster_semi_synthesis Semi-Synthetic Modification A Aspergillus nidulans Fermentation B Echinocandin B A->B Biosynthesis C Enzymatic Deacylation B->C D Echinocandin B Nucleus C->D G Chemical Coupling D->G E Chemical Synthesis F 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid E->F F->G H Anidulafungin G->H I Choline Side Chain Attachment H->I J Rezafungin I->J K Salt Formation J->K L This compound K->L

Caption: Overall workflow for the semi-synthesis of this compound.

Step 1: Production of Echinocandin B via Fermentation

While a detailed, publicly available protocol for the industrial-scale fermentation of Aspergillus nidulans for echinocandin B production is proprietary, the general principles are outlined in scientific literature. The process involves culturing a high-yielding strain of Aspergillus nidulans in a suitable fermentation medium under controlled conditions.

Experimental Protocol (General Principles):

  • Inoculum Preparation: A seed culture of Aspergillus nidulans is prepared by inoculating a suitable agar medium and incubating until sufficient sporulation is observed. The spores are then used to inoculate a liquid seed medium.

  • Fermentation: The production fermentation is carried out in a large-scale bioreactor. The fermentation medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and various mineral salts. The fermentation is conducted at a controlled temperature (around 25-30 °C) and pH, with continuous aeration and agitation to ensure optimal growth and product formation.

  • Extraction and Purification: After an appropriate fermentation period (typically several days), the mycelial biomass is separated from the fermentation broth by filtration or centrifugation. Echinocandin B is then extracted from the mycelium using an organic solvent (e.g., methanol, acetone). The crude extract is concentrated and purified using chromatographic techniques, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), to yield purified echinocandin B.

Step 2: Enzymatic Deacylation of Echinocandin B

The linoleoyl side chain of echinocandin B is selectively removed by an enzymatic reaction to yield the echinocandin B nucleus. This reaction is typically catalyzed by a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis or Streptomyces species.[1]

Experimental Protocol (General Principles):

  • Enzyme Production: The deacylase-producing microorganism is cultured in a suitable medium to induce enzyme expression. The enzyme may be used as a whole-cell catalyst or extracted and purified.

  • Deacylation Reaction: Purified echinocandin B is dissolved in a suitable buffer system. The deacylase enzyme (either as whole cells or a purified preparation) is added to the solution. The reaction mixture is incubated at a controlled temperature and pH (e.g., pH 7.0, 26 °C) with gentle agitation.[1]

  • Work-up and Purification: The reaction is monitored by HPLC until completion. Upon completion, the enzyme is removed by filtration or centrifugation. The echinocandin B nucleus is then purified from the reaction mixture, typically by crystallization or chromatography.

Step 3: Synthesis of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid

This key side chain is synthesized through a multi-step chemical process. A representative procedure is the Suzuki coupling reaction.[2]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, 20.1 g of 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid, 13.1 g of sodium carbonate, and 21.4 g of 4-n-pentyloxyphenylboronic acid glycol ester are added to 260 g of dimethyl sulfoxide (DMSO).[2]

  • Catalysis: 160 mg of PdCl2(PPh3)2 is added as a catalyst.[2]

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C and maintained at this temperature for 2 hours.

  • Work-up: Upon completion, the mixture is cooled to 40 °C and filtered. The collected solid is washed with DMSO. The resulting solid is suspended in 100 mL of water and heated to 80 °C. 47 g of 37% sulfuric acid is slowly added dropwise over 1 hour. The reaction is stirred at 80 °C for an additional 30 minutes, then cooled to 40 °C and filtered.

  • Purification: The solid is dried and crystallized from dimethylacetamide to yield 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.

Table 2: Quantitative Data for the Synthesis of the Terphenyl Side Chain

Reactant/ProductMolecular Weight ( g/mol )AmountYieldPurity
4'-iodo-[1,1'-biphenyl]-4-carboxylic acid324.1220.1 g--
4-n-pentyloxyphenylboronic acid glycol ester-21.4 g--
4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid360.4518 g81%>99%
Step 4: Synthesis of Anidulafungin

The echinocandin B nucleus is chemically coupled with the synthesized terphenyl carboxylic acid to form anidulafungin. This is typically achieved by activating the carboxylic acid, for example, by forming an active ester, followed by reaction with the primary amine of the echinocandin B nucleus.

Experimental Protocol (General Principles):

  • Activation of the Carboxylic Acid: The 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester (e.g., with N-hydroxysuccinimide or a substituted phenol).

  • Coupling Reaction: The echinocandin B nucleus is dissolved in a suitable aprotic solvent (e.g., dimethylformamide). The activated terphenyl derivative is added to the solution, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any acid generated during the reaction. The reaction is stirred at room temperature until completion, as monitored by HPLC.

  • Purification: The crude anidulafungin is purified by preparative reversed-phase HPLC to yield the pure product.

Step 5: Conversion of Anidulafungin to this compound

The final step in the synthesis involves the selective attachment of the choline-containing side chain to the hemiaminal hydroxyl group of anidulafungin. A patented procedure involves the formation of a boronate ester to protect the vicinal diols, followed by reaction with a choline derivative and subsequent deprotection and salt formation.

Experimental Protocol (Based on Patented Synthesis):

  • Boronate Ester Formation: Anidulafungin is reacted with a boronic acid, such as 3,4-dimethoxyphenylboronic acid, in an appropriate solvent (e.g., THF) with azeotropic removal of water to form the corresponding boronate ester, protecting the vicinal diol.

  • Choline Side Chain Attachment: The boronate ester of anidulafungin is then reacted with a choline salt, such as choline chloride, in the presence of an acid (e.g., trifluoroacetic acid) and a dehydrating agent (e.g., trifluoroacetic anhydride) in a solvent like acetonitrile. This results in the formation of the choline ether at the hemiaminal position.

  • Deprotection and Salt Formation: The reaction is worked up by adding ammonium acetate and ammonium hydroxide to quench the reaction and hydrolyze the boronate ester.

  • Purification: The crude Rezafungin is purified by ion-exchange chromatography to remove the boronic acid byproduct, followed by preparative reversed-phase HPLC. The purified Rezafungin is then converted to its acetate salt by treatment with acetic acid and lyophilized to obtain the final product as a stable powder.

Table 3: Purity and Yield Data for the Final Synthetic Step

ProductPurityDiastereomeric Ratio (α:β)Yield
Rezafungin98.49%95:576.8% (crude)

Mechanism of Action

Rezafungin, like other echinocandins, exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells.

Rezafungin_MoA cluster_fungal_cell Fungal Cell A Rezafungin B β-(1,3)-D-glucan synthase (Fks1 subunit) A->B Inhibits D β-(1,3)-D-glucan B->D Prevents Synthesis C UDP-glucose E Fungal Cell Wall D->E Is a key component of F Cell Lysis E->F Weakening leads to

Caption: Mechanism of action of Rezafungin.

The inhibition of β-(1,3)-D-glucan synthase leads to a depletion of this vital polymer in the fungal cell wall. This disruption of cell wall integrity results in osmotic instability, making the fungal cell susceptible to lysis and ultimately leading to cell death. This fungicidal activity is particularly effective against Candida species.

Conclusion

This compound is a promising new antifungal agent with a unique chemical structure that translates to a favorable pharmacokinetic profile. Its semi-synthetic manufacturing process, originating from a natural product, involves a combination of fermentation, enzymatic transformation, and chemical synthesis. The detailed understanding of its synthesis and chemical structure provided in this guide is essential for researchers and professionals working on the development of new antifungal therapies and for those seeking a deeper knowledge of this important new drug. The provided experimental outlines offer a foundation for laboratory-scale synthesis and further investigation into the chemistry of this potent antifungal compound.

References

The Discovery and Development of Rezafungin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1][2][3] Developed as a derivative of anidulafungin, its structural modifications confer enhanced stability and a significantly prolonged half-life, allowing for a convenient once-weekly intravenous dosing regimen.[4][5] This attribute addresses a key limitation of earlier echinocandins, which require daily administration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of rezafungin acetate, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Chemical Synthesis

Rezafungin was developed to improve upon the properties of existing echinocandins. It is a semi-synthetic lipopeptide derived from a fermentation product of Aspergillus nidulans. The key structural modification that distinguishes rezafungin from its parent molecule, anidulafungin, is the substitution at the C5 ornithine residue with a choline aminal ether. This chemical alteration enhances its stability and is responsible for its extended pharmacokinetic profile.

Chemical Synthesis Overview

The synthesis of rezafungin is a multi-step process that can be achieved through various routes. One common approach involves the modification of the anidulafungin molecule. The synthesis generally involves the coupling of the core cyclic peptide with the choline side chain.

Mechanism of Action

Like other echinocandins, rezafungin's antifungal activity stems from its potent and specific inhibition of the 1,3-β-D-glucan synthase enzyme complex, a critical component of the fungal cell wall. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme, which accounts for the selective toxicity of rezafungin against fungal pathogens. By inhibiting this enzyme, rezafungin disrupts the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity is concentration-dependent.

Rezafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cytoplasm cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p/Rho1p complex) UDP_Glucose->Glucan_Synthase Binds Glucan_Polymer β-1,3-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthase->Cell_Lysis Disruption leads to Cell_Wall_Integrity Cell Wall Integrity Glucan_Polymer->Cell_Wall_Integrity Maintains Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibits

Mechanism of action of rezafungin.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. Its activity has been shown to be comparable to other echinocandins.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin against various fungal isolates.

Table 1: In Vitro Activity of Rezafungin against Candida Species

Candida SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
C. albicans0.030.06≤0.015 - 2
C. glabrata0.060.06≤0.015 - >8
C. parapsilosis120.06 - 8
C. tropicalis0.030.06≤0.015 - 0.5
C. krusei0.030.03≤0.015 - 0.25
C. auris0.50.50.03 - 4
C. dubliniensis0.060.120.015 - 0.25
C. guilliermondii110.06 - 4
C. kefyr0.030.06N/A
C. pelliculosa0.0150.03N/A
Data compiled from multiple sources.

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species

Aspergillus SpeciesMEC₅₀ (mg/L)MEC₉₀ (mg/L)MEC Range (mg/L)
A. fumigatus0.030.125≤0.015 - 2
A. flavusN/AN/A≤0.008 - 0.06
A. nigerN/AN/A≤0.008 - 0.06
A. terreusN/AN/A≤0.008 - 0.06
A. lentulusN/AN/A≤0.015 - 0.06
A. calidoustusN/AN/A≤0.015 - 0.25
MEC: Minimum Effective Concentration. Data compiled from multiple sources.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of rezafungin is determined using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.

CLSI M27 Broth Microdilution Method Protocol:

  • Media Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.

  • Drug Dilution: Rezafungin is serially diluted in the RPMI medium to achieve a range of final concentrations in the microtiter plate wells.

  • Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Plate Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C.

  • Endpoint Reading: For Candida species, the MIC is determined after 24 hours of incubation as the lowest concentration of the drug that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. For Aspergillus species, the minimum effective concentration (MEC) is read after 24-48 hours as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.

In_Vitro_Susceptibility_Workflow Start Start Isolate_Culture Culture Fungal Isolate on Agar Plate Start->Isolate_Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Isolate_Culture->Inoculum_Prep Plate_Setup Inoculate Microtiter Plate Inoculum_Prep->Plate_Setup Drug_Dilution Prepare Serial Dilutions of Rezafungin in RPMI Drug_Dilution->Plate_Setup Incubation Incubate at 35°C for 24-48 hours Plate_Setup->Incubation Endpoint_Reading Read MIC/MEC Incubation->Endpoint_Reading Data_Analysis Data Analysis and Interpretation Endpoint_Reading->Data_Analysis End End Data_Analysis->End Rezafungin_Development_Timeline Discovery Discovery (Anidulafungin Derivative) Preclinical Preclinical Studies (In Vitro & Animal Models) Discovery->Preclinical Phase_I Phase I Trials (Safety & PK in Healthy Volunteers) Preclinical->Phase_I Phase_II Phase II Trial (STRIVE) Phase_I->Phase_II Phase_III Phase III Trial (ReSTORE) Phase_II->Phase_III Regulatory_Submission Regulatory Submission (FDA/EMA) Phase_III->Regulatory_Submission Approval FDA Approval (March 2023) Regulatory_Submission->Approval

References

Rezafungin Acetate: A Technical Guide to Foundational Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][2] As a semi-synthetic derivative of anidulafungin, rezafungin targets a fundamental process in fungal cell biology, making it a critical area of study for addressing invasive fungal infections.[3][4] This technical guide provides an in-depth overview of the foundational research applications of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Rezafungin, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[5] This enzyme is integral to the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell lysis. The catalytic subunit of this enzyme complex is encoded by the FKS genes, and mutations in these genes, particularly in "hot spot" regions, are the primary mechanism of echinocandin resistance.

Signaling Pathway and Mechanism of Action Diagram

Rezafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Integrity Rezafungin This compound Rezafungin->Inhibition Inhibition->Glucan_Synthase

Caption: Mechanism of action of this compound.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including various Candida and Aspergillus species. Its activity is comparable to other echinocandins.

Table 1: In Vitro Activity of Rezafungin and Comparator Antifungals Against Candida Species
Candida SpeciesRezafungin MIC₉₀ (µg/mL)Anidulafungin MIC₉₀ (µg/mL)Caspofungin MIC₉₀ (µg/mL)Micafungin MIC₉₀ (µg/mL)
C. albicans0.060.030.030.03
C. glabrata0.120.120.060.03
C. tropicalis0.060.060.06-
C. krusei0.060.120.25-
C. parapsilosis220.5-
C. kefyr0.120.060.5-
C. lusitaniae0.250.061-
C. guilliermondii121-
C. dubliniensis0.060.030.25-
C. auris0.250.251-

Data compiled from multiple sources. MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Preclinical Pharmacokinetics

Animal studies have been crucial in defining the pharmacokinetic profile of rezafungin, highlighting its extended half-life compared to other echinocandins.

Table 2: Single-Dose Pharmacokinetic Parameters of Rezafungin in Animal Models
Animal ModelDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)Half-life (h)
Immunocompetent Mouse (IP)1023.1736 (0-48h)29.8
Immunocompetent Mouse (IP)2043.31250 (0-48h)-
Immunocompetent Mouse (IP)4082.32380 (0-48h)-
Immunocompetent Mouse (IP)6095.83300 (0-48h)52.0
Beagle Dog (IV)---53.1

Data from studies in immunocompetent mice and beagle dogs.

In Vivo Efficacy

Rezafungin has demonstrated significant efficacy in various animal models of invasive fungal infections, including those caused by azole-resistant strains.

Table 3: Efficacy of Rezafungin in a Neutropenic Mouse Model of Disseminated Candidiasis
Candida albicans StrainTreatmentFungal Burden (log₁₀ CFU/g kidney ± SD)
Azole-ResistantVehicle Control6.0 - 6.5
Azole-ResistantRezafunginSignificantly Reduced

Qualitative summary based on reported in vivo studies.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27-A3)

This method is the standardized reference for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.

Methodology:

  • Antifungal Agent Preparation: Rezafungin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Microdilution Plate Inoculation: 100 µL of the standardized inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of Rezafungin start->prep_drug prep_inoculum Prepare Standardized Yeast Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic end End read_mic->end InVivo_Candidiasis_Workflow start Start immunosuppress Induce Neutropenia (Cyclophosphamide) start->immunosuppress infect Intravenous Infection with Candida albicans immunosuppress->infect treat Administer Rezafungin or Vehicle Control infect->treat evaluate Euthanize and Harvest Kidneys treat->evaluate quantify Quantify Fungal Burden (CFU/g) evaluate->quantify end End quantify->end

References

Rezafungin Acetate: A Comprehensive Analysis of its In Vitro Activity Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rezafungin acetate is a novel, next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] As a member of the echinocandin class, its mechanism of action involves the potent and specific inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[3][4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent fungicidal activity against most Candida species. This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound against a broad range of clinically relevant Candida species, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflow.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal-specific enzyme 1,3-β-D-glucan synthase. This enzyme is a critical component in the formation of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity. By noncompetitively inhibiting this enzyme, rezafungin disrupts the integrity of the cell wall, leading to cell lysis and death. This targeted action results in concentration-dependent fungicidal activity against the majority of Candida species.

Rezafungin Rezafungin Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p subunit) Rezafungin->Glucan_Synthase Inhibition Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Osmotic_Lysis Osmotic Lysis & Cell Death Cell_Wall->Osmotic_Lysis Disruption leads to

Figure 1. Mechanism of action of rezafungin.

In Vitro Spectrum of Activity

Rezafungin has demonstrated potent in vitro activity against a wide array of Candida species, including both common and rare isolates. Its efficacy extends to azole-resistant strains, highlighting its potential role in treating challenging infections. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative perspective on its spectrum of activity.

Table 1: In Vitro Activity of Rezafungin and Comparator Antifungals against Common Candida Species
Candida Species (n)Rezafungin MIC90 (mg/L)Anidulafungin MIC90 (mg/L)Caspofungin MIC90 (mg/L)Micafungin MIC90 (mg/L)
C. albicans (125)0.06Similar to Rezafungin0.25-2Similar to Rezafungin
C. glabrata (81)0.12Similar to Rezafungin0.25-2Similar to Rezafungin
C. tropicalis (51)0.06Similar to Rezafungin0.25-2Similar to Rezafungin
C. parapsilosis sensu stricto (59)2Similar to Rezafungin0.25-2Similar to Rezafungin
C. krusei (53)0.12Similar to Rezafungin0.25-2Similar to Rezafungin

Data compiled from a study utilizing CLSI broth microdilution methodology.

Table 2: In Vitro Activity of Rezafungin against Less Common and Rare Candida Species
Candida Species (n)Rezafungin MIC50 (mg/L)Rezafungin MIC90 (mg/L)
C. auris (19)-0.25
C. dubliniensis (22)-0.06
C. fabianii (15)-0.12
C. guilliermondii (27)11
C. inconspicua (41)-0.06
C. kefyr (52)0.030.06
C. lusitaniae (46)-0.25
C. metapsilosis (15)0.120.5
C. orthopsilosis (15)0.51
C. pelliculosa (N/A)0.0150.03
C. pulcherrima (10)-0.06
C. sojae (10)-0.06

Data compiled from multiple studies using CLSI broth microdilution methods.

Table 3: Geometric Mean (GM) MICs of Rezafungin and Comparators against Common Candida Species from a Surveillance Study in China
Candida SpeciesRezafungin GM MIC (μg/mL)Anidulafungin GM MIC (μg/mL)Caspofungin GM MIC (μg/mL)
C. albicans0.0950.0680.069
C. glabrataN/AN/AN/A
C. parapsilosisN/AN/AN/A
C. tropicalisN/AN/AN/A
C. kruseiN/AN/AN/A

Data from a study using the broth microdilution (BMD) method.

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methodologies as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27-A4)

The CLSI M27-A4 document provides a reference method for antifungal susceptibility testing of yeasts. The general workflow is as follows:

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is then further diluted in RPMI 1640 medium.

  • Antifungal Agent Preparation: Rezafungin and comparator drugs are serially diluted in the test medium (RPMI 1640) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized yeast suspension, resulting in a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Candida Isolate (Agar Plate) Suspension Yeast Suspension (0.5 McFarland) Isolate->Suspension Inoculation Inoculation of Plates Suspension->Inoculation Dilution Serial Drug Dilutions (Microtiter Plate) Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Figure 2. CLSI broth microdilution workflow.

Clinical Efficacy and Development

Clinical trials have substantiated the in vitro activity of rezafungin. The Phase 2 STRIVE and Phase 3 ReSTORE trials demonstrated that once-weekly rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis. A pooled analysis of these trials showed comparable day 30 all-cause mortality rates between the rezafungin and caspofungin groups. Furthermore, mycological eradication by day 5 was observed in 73% of patients treated with rezafungin compared to 65% in the caspofungin group. These findings supported the approval of rezafungin for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.

Resistance Mechanisms

As with other echinocandins, reduced susceptibility to rezafungin is associated with specific mutations in the FKS genes, which encode the catalytic subunits of the 1,3-β-D-glucan synthase enzyme. While rezafungin demonstrates activity against a broad range of wild-type Candida isolates, strains harboring FKS mutations may exhibit elevated MIC values.

Conclusion

This compound represents a significant advancement in the treatment of invasive Candida infections. Its potent and broad-spectrum in vitro activity, coupled with a favorable pharmacokinetic profile that allows for once-weekly dosing, offers a valuable therapeutic option for clinicians. The comprehensive data presented in this guide underscore its efficacy against a wide range of Candida species, including those resistant to other antifungal classes. Continued surveillance and research will be crucial to further delineate its role in the clinical management of invasive candidiasis.

References

In Vitro Fungicidal Activity of Rezafungin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro fungicidal activity of rezafungin acetate, a novel, long-acting echinocandin antifungal agent. This compound has demonstrated potent activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. This document consolidates key quantitative data, details experimental methodologies, and presents visual workflows to support further research and development in the field of antifungal therapeutics.

Mechanism of Action

This compound, like other echinocandins, targets the fungal cell wall, a structure absent in mammalian cells.[1][2] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity is concentration-dependent against Candida species.

dot

Caption: Mechanism of action of this compound.

In Vitro Susceptibility Data

The in vitro activity of rezafungin has been extensively evaluated against a global collection of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data for rezafungin against various Candida and Aspergillus species.

Table 1: In Vitro Activity of Rezafungin against Candida Species
SpeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Candida albicans3160.030.06
Candida glabrata1620.060.06-0.12
Candida parapsilosis14812
Candida tropicalis830.030.06
Candida krusei530.03-0.120.03-0.12
Candida auris190.250.25
Candida dubliniensis220.060.06-0.12
Candida guilliermondii2711
Candida kefyr520.03-0.120.06-0.12
Candida lusitaniae46-0.25
Candida orthopsilosis150.51
Candida metapsilosis150.120.5
Saccharomyces cerevisiae21-0.5
Table 2: In Vitro Activity of Rezafungin against Aspergillus Species
SpeciesNumber of IsolatesMEC Range (mg/L)MEC₉₀ (mg/L)Reference
Aspergillus fumigatus590.008-0.060.015-0.06
Aspergillus flavus120.008-0.120.015-0.03
Aspergillus niger-≤0.008-0.06-
Aspergillus terreus-≤0.008-0.06-
Aspergillus calidoustus11--
Aspergillus lentulus11--

Experimental Protocols

The in vitro antifungal activity data for this compound was primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for MIC/MEC Determination

The determination of Minimum Inhibitory Concentrations (MICs) for yeasts and Minimum Effective Concentrations (MECs) for molds follows the guidelines outlined in CLSI documents M27 (for yeasts) and M38-A2 (for molds).

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

2. Antifungal Agent Preparation:

  • This compound powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted rezafungin.

  • Plates are incubated at 35°C. Incubation times vary depending on the organism: 24-48 hours for Candida species and 24 hours for Aspergillus species for MEC reading.

4. Endpoint Determination:

  • For Candida spp. (MIC): The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well, determined visually or spectrophotometrically.

  • For Aspergillus spp. (MEC): The MEC is the lowest concentration of rezafungin that leads to the growth of small, aberrant, branched hyphae, observed microscopically, as compared to the profuse hyphal growth in the control well.

dot

MIC_MEC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Endpoint Determination Isolate Fungal Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Culture & Standardize Rezafungin Rezafungin Stock Dilutions Drug Dilutions in Microtiter Plate Rezafungin->Dilutions Serial Dilution Combine Inoculate Plates Inoculum->Combine Dilutions->Combine Incubate Incubate at 35°C Combine->Incubate Read Visual/Spectrophotometric Reading Incubate->Read MIC Determine MIC (Candida) Read->MIC MEC Determine MEC (Aspergillus) Read->MEC Time_Kill_Workflow cluster_sampling Time-Point Sampling start Standardized Fungal Inoculum (~1-5 x 10^5 CFU/mL) add_drug Add Rezafungin at various MIC multiples start->add_drug incubate Incubate with Shaking at 35°C add_drug->incubate t0 T=0h incubate->t0 t2 T=2h plate Serial Dilution & Plating t0->plate t4 T=4h t2->plate t_n T=...h t4->plate t72 T=72h t_n->plate t72->plate count Incubate Plates & Count Colonies (CFU/mL) plate->count analyze Plot log10 CFU/mL vs. Time Determine Fungicidal Activity count->analyze

References

Rezafungin Acetate: A Comprehensive Technical Guide to its Core Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent, representing a significant advancement in the treatment of invasive fungal infections.[1][2] Its unique chemical structure, derived from anidulafungin, confers a remarkably long half-life and high stability, permitting a once-weekly intravenous dosing regimen.[3][4][5] This attribute offers a potential paradigm shift in the management of serious fungal diseases, particularly those caused by Candida and Aspergillus species. This technical guide provides an in-depth overview of the basic pharmacological properties of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, spectrum of activity, and resistance profile.

Mechanism of Action

Rezafungin, the active moiety of the prodrug this compound, exerts its antifungal effect by inhibiting the synthesis of 1,3-β-D-glucan, an essential polysaccharide component of the fungal cell wall. This action is achieved through the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase. The disruption of 1,3-β-D-glucan synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.

Rezafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-glucan synthase (Fks) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis (Fungicidal Effect) Cell_Wall->Cell_Lysis Weakened Rezafungin Rezafungin Rezafungin->Inhibition Inhibition->Glucan_Synthase

Figure 1: Mechanism of action of rezafungin.

Pharmacokinetics

Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long terminal half-life, which supports its once-weekly dosing schedule.

Absorption and Distribution

Following intravenous administration, this compound is rapidly converted to its active form, rezafungin. The peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) increase in a dose-proportional manner. Rezafungin is highly bound to plasma proteins (approximately 96% to >98% in healthy adults and 87% to 94% in patients) and has a moderate volume of distribution.

Metabolism and Excretion

Rezafungin is not a substrate of cytochrome P450 (CYP) enzymes. Metabolism is minimal and occurs via hydroxylation of the terphenyl, pentyl ether side chain, and O-dealkylation. The primary route of elimination is through fecal excretion, with approximately 74% of the administered dose recovered in feces, mainly as unchanged drug.

Table 1: Population Pharmacokinetic Parameters of Rezafungin in Patients with Candidemia or Invasive Candidiasis

ParameterValue (Mean ± SD)
Day 1 (400 mg Loading Dose)
Cmax (mcg/mL)19.2 ± 6
AUC0-168h (mcgh/mL)827 ± 252
Day 15 (200 mg Weekly Dose)
Cmax (mcg/mL)11.8 ± 4
AUC0-168h (mcgh/mL)667 ± 224
Other Parameters
Volume of Distribution (Vd) (L)67
Clearance (CL) (L/h)0.35
Terminal Half-life (t1/2) (hours)152

Source:

Pharmacodynamics

Rezafungin demonstrates concentration-dependent fungicidal activity against most Candida species. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the ratio of the free-drug area under the curve to the minimum inhibitory concentration (AUC/MIC).

Spectrum of Activity

Rezafungin has a broad spectrum of in vitro activity against a range of fungal pathogens, including common and rare Candida species and Aspergillus species. Notably, it retains activity against some strains with reduced susceptibility to other echinocandins and azoles.

Table 2: In Vitro Activity of Rezafungin Against Candida Species

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Candida albicans0.030.06
Candida glabrata0.060.12
Candida parapsilosis12
Candida tropicalis0.030.06
Candida krusei0.030.06
Candida auris0.030.06
Candida dubliniensis0.060.12

Source:

Table 3: In Vitro Activity of Rezafungin Against Aspergillus Species

OrganismMEC50 (μg/mL)MEC90 (μg/mL)
Aspergillus fumigatus0.0150.06
Aspergillus flavus0.0150.03

Source: (Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC for echinocandins)

Resistance

Resistance to echinocandins, including rezafungin, is primarily associated with mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunits of the 1,3-β-D-glucan synthase enzyme. These mutations can lead to reduced susceptibility of the enzyme to the inhibitory action of the drug. The frequency of spontaneous FKS mutations with rezafungin appears to be similar to that of other echinocandins.

Experimental Protocols

In Vitro Susceptibility Testing (CLSI Broth Microdilution Method)

A standardized method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38-A2 (for filamentous fungi) documents provide reference methods for broth microdilution testing.

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Isolate Fungal Isolate Inoculum Standardized Inoculum Preparation Isolate->Inoculum Inoculate Inoculate wells with Fungal Suspension Inoculum->Inoculate Media RPMI-1640 Medium Media->Inoculum Antifungal Rezafungin Serial Dilutions Dispense Dispense Antifungal Dilutions into 96-well plate Antifungal->Dispense Dispense->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Visual or Spectrophotometric Reading of Growth Incubate->Read Determine_MIC Determine MIC/MEC Read->Determine_MIC

Figure 2: Workflow for in vitro susceptibility testing.

Detailed Methodology:

  • Isolate Preparation: Clinical fungal isolates are cultured on appropriate agar plates to ensure purity and viability.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a specific cell density, typically verified by spectrophotometry.

  • Antifungal Dilution: A series of twofold dilutions of rezafungin are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension.

  • Incubation: The inoculated plates are incubated at 35°C for a specified period (e.g., 24-48 hours for Candida and 24 hours for Aspergillus MEC reading).

  • Reading and Interpretation: The minimum inhibitory concentration (MIC) for yeasts is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the control. For molds like Aspergillus, the minimum effective concentration (MEC) is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.

Pharmacokinetic Analysis in Clinical Trials

Pharmacokinetic parameters of rezafungin are typically determined in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with invasive fungal infections. Population pharmacokinetic (PK) modeling is a common approach used to analyze the data.

PK_Study_Workflow cluster_study_design Study Design & Conduct cluster_analysis Sample Analysis & Data Modeling cluster_interpretation Interpretation & Application Subjects Enrollment of Subjects (Healthy or Patients) Dosing Administration of Rezafungin (e.g., single or multiple doses) Subjects->Dosing Sampling Serial Blood Sampling at Pre-defined Timepoints Dosing->Sampling Bioanalysis Quantification of Rezafungin in Plasma Samples Sampling->Bioanalysis PK_Modeling Population PK Modeling (e.g., using NONMEM or S-ADAPT) Bioanalysis->PK_Modeling Parameter_Estimation Estimation of PK Parameters (CL, Vd, t1/2, etc.) PK_Modeling->Parameter_Estimation Covariate_Analysis Covariate Analysis (e.g., age, weight, renal function) Parameter_Estimation->Covariate_Analysis Dose_Justification Dose Justification and Simulation Covariate_Analysis->Dose_Justification

Figure 3: Workflow of a typical pharmacokinetic study.

Detailed Methodology:

  • Study Design: Clinical trials such as STRIVE and ReSTORE are designed as randomized, double-blind studies to compare the safety and efficacy of rezafungin with a standard-of-care antifungal like caspofungin.

  • Dosing and Sampling: Subjects receive intravenous infusions of rezafungin, and blood samples are collected at multiple time points before and after dosing.

  • Bioanalysis: Plasma concentrations of rezafungin are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using population pharmacokinetic modeling software (e.g., NONMEM, S-ADAPT). A compartmental model (e.g., a four-compartment model) is often used to describe the distribution and elimination of the drug.

  • Parameter Estimation: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) are estimated from the model.

  • Covariate Analysis: The influence of patient characteristics (covariates) such as age, weight, and renal or hepatic function on the pharmacokinetic parameters is evaluated.

Conclusion

This compound is a promising new antifungal agent with a unique pharmacological profile that sets it apart from other echinocandins. Its potent, broad-spectrum activity, coupled with a long half-life that allows for once-weekly dosing, offers a significant therapeutic advantage in the management of invasive fungal infections. A thorough understanding of its mechanism of action, pharmacokinetics, and in vitro activity is essential for optimizing its clinical use and for guiding future research and development in the field of antifungal therapy.

References

Rezafungin Acetate: A Technical Guide to a Novel 1,3-β-D-Glucan Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a once-weekly intravenous dosing regimen.[1] It exerts its fungicidal activity by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and subsequent cell death.[2][4] Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various Candida and Aspergillus species. Clinical trials have established its non-inferiority to standard-of-care daily echinocandins in the treatment of candidemia and invasive candidiasis, with a comparable safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols relevant to its study.

Introduction

Invasive fungal infections (IFIs) pose a significant threat to immunocompromised and critically ill patients. The echinocandin class of antifungals has become a cornerstone of therapy for many of these infections due to their potent activity and favorable safety profile. This compound (formerly CD101) represents a significant advancement in this class, offering a long-acting formulation that addresses some of the limitations of first-generation echinocandins. Its unique chemical structure confers greater stability and a prolonged half-life, making once-weekly administration feasible. This guide serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to this compound.

Chemical Properties

This compound is a semi-synthetic lipopeptide derived from the fermentation of Aspergillus nidulans. It is chemically related to anidulafungin, with a structural modification that enhances its stability.

PropertyValueReference(s)
Chemical Formula C65H88N8O19
Molecular Weight 1285.44 g/mol
CAS Number 1631754-41-0
Appearance White to off-white powder
Solubility Freely soluble in water, soluble in methanol, and sparingly soluble in ethanol

Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase

The primary target of rezafungin is the fungal enzyme 1,3-β-D-glucan synthase, which is responsible for the synthesis of 1,3-β-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. This enzyme complex is composed of a catalytic subunit (Fks) and a regulatory subunit (Rho1). Rezafungin acts as a non-competitive inhibitor of this complex, binding to a site distinct from the active site for the substrate UDP-glucose. This inhibition disrupts the formation of the glucan polymer, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in fungal cell lysis. The absence of 1,3-β-D-glucan synthase in mammalian cells accounts for the selective toxicity of rezafungin against fungal pathogens.

G Fungal 1,3-β-D-Glucan Synthesis Pathway and Rezafungin Inhibition cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasmic_space Periplasmic Space / Cell Wall UDP-Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1/Rho1 complex) UDP-Glucose->Glucan_Synthase Substrate Glucan_Polymer 1,3-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibition

Mechanism of rezafungin inhibition of 1,3-β-D-glucan synthesis.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a wide range of Candida and Aspergillus species, including isolates resistant to other antifungal agents. The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin against various fungal pathogens.

Table 1: In Vitro Activity of Rezafungin against Candida Species

OrganismNMIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Candida albicans1250.060.06
Candida glabrata810.1250.125
Candida parapsilosis5922
Candida tropicalis510.060.06
Candida krusei530.120.12
Candida auris190.250.25
Candida dubliniensis220.060.06
Candida guilliermondii2711
Candida lusitaniae460.250.25

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species

OrganismNMEC50 (μg/mL)MEC90 (μg/mL)Reference(s)
Aspergillus fumigatus100--
Aspergillus flavus50--
Azole-resistant A. fumigatus---

Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of rezafungin is distinguished by its long terminal half-life, which allows for once-weekly dosing.

Table 3: Pharmacokinetic Parameters of Rezafungin in Humans

ParameterValueReference(s)
Terminal Half-Life (t½) ~133-152 hours
Volume of Distribution (Vd) 67 L
Protein Binding 87.5% to 93.6% (patients)
Elimination Primarily fecal excretion
Metabolism Metabolized via hydroxylation and O-dealkylation

Clinical Development and Efficacy

Rezafungin has undergone a comprehensive clinical development program, including Phase 2 (STRIVE) and Phase 3 (ReSTORE) trials for the treatment of candidemia and invasive candidiasis. These studies have demonstrated the non-inferiority of once-weekly rezafungin compared to the standard of care, daily caspofungin. A Phase 3 trial (ReSPECT) is also underway to evaluate rezafungin for the prophylaxis of invasive fungal diseases in allogeneic bone marrow transplant recipients.

G Clinical Development of Rezafungin Preclinical Preclinical Phase1 Phase 1 Preclinical->Phase1 Safety & Dosing Phase2 Phase 2 (STRIVE) Phase1->Phase2 Efficacy & Safety Phase3_Treatment Phase 3 (ReSTORE) Treatment Phase2->Phase3_Treatment Pivotal Efficacy Phase3_Prophylaxis Phase 3 (ReSPECT) Prophylaxis Phase2->Phase3_Prophylaxis Prophylactic Efficacy Approval FDA Approval Phase3_Treatment->Approval

Key phases in the clinical development of rezafungin.

Table 4: Key Clinical Trial Outcomes for Rezafungin in Candidemia and Invasive Candidiasis (ReSTORE Trial)

OutcomeRezafunginCaspofunginResultReference(s)
14-Day Global Cure Rate 59%61%Non-inferior
30-Day All-Cause Mortality 24%21%Non-inferior
Median Time to Negative Blood Culture 23.9 hours27.0 hoursp=0.18

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents against yeasts.

G Broth Microdilution Workflow (CLSI M27) Start Start Prepare_Media Prepare RPMI-1640 Medium Start->Prepare_Media Prepare_Drug Prepare Serial Dilutions of Rezafungin Prepare_Media->Prepare_Drug Inoculate_Plates Inoculate Microtiter Plates Prepare_Drug->Inoculate_Plates Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (35°C for 24-48h) Inoculate_Plates->Incubate Read_MIC Read MICs Visually or Spectrophotometrically Incubate->Read_MIC End End Read_MIC->End

Workflow for determining antifungal MICs via broth microdilution.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • This compound powder.

  • Sterile 96-well microtiter plates.

  • Fungal isolate to be tested.

  • Sabouraud Dextrose Agar (SDA).

  • Sterile saline.

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

Procedure:

  • Media Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions and sterilize by filtration.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: a. Subculture the fungal isolate on SDA and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Plate Inoculation: a. Add 100 µL of the appropriate rezafungin dilution to each well of the microtiter plate. b. Add 100 µL of the fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

In Vivo Efficacy in a Murine Model of Invasive Candidiasis

This protocol describes a common method for evaluating the in vivo efficacy of antifungal agents in a mouse model of disseminated candidiasis.

Materials:

  • Female BALB/c or ICR mice (6-8 weeks old).

  • Candida albicans strain.

  • Yeast extract-peptone-dextrose (YPD) broth.

  • Sterile saline.

  • This compound for injection.

  • Immunosuppressive agent (e.g., cyclophosphamide), if required.

Procedure:

  • Inoculum Preparation: a. Grow C. albicans in YPD broth overnight at 30°C with shaking. b. Wash the cells with sterile saline and resuspend to the desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Infection: a. If an immunosuppressed model is used, administer the immunosuppressive agent prior to infection (e.g., cyclophosphamide intraperitoneally on days -4 and -1). b. Inject 0.1 mL of the fungal inoculum intravenously via the lateral tail vein.

  • Treatment: a. Initiate treatment with rezafungin at a specified time post-infection (e.g., 2 hours). b. Administer rezafungin via the desired route (e.g., subcutaneous or intravenous) at various dose levels.

  • Monitoring and Endpoint: a. Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days). b. Alternatively, for fungal burden studies, sacrifice a subset of mice at specific time points (e.g., 24, 48, 72 hours post-infection). c. Aseptically remove organs (e.g., kidneys, brain, spleen), homogenize in sterile saline, and perform serial dilutions for plating on SDA to determine the CFU/gram of tissue.

Time-Kill Kinetic Assay

This assay determines the rate at which an antifungal agent kills a fungal population over time.

Materials:

  • Fungal isolate.

  • RPMI-1640 medium.

  • This compound.

  • Sterile culture tubes.

  • SDA plates.

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup: a. Prepare tubes containing RPMI-1640 medium with various concentrations of rezafungin (e.g., 1x, 2x, 4x, 8x MIC). b. Include a growth control tube without the drug. c. Inoculate all tubes with the fungal suspension.

  • Incubation and Sampling: a. Incubate the tubes at 35°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Quantification: a. Perform serial dilutions of the aliquots in sterile saline. b. Plate the dilutions onto SDA plates. c. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each rezafungin concentration and the growth control. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a promising new antifungal agent with a unique pharmacokinetic profile that allows for once-weekly dosing. Its potent in vitro activity against a broad range of fungal pathogens, coupled with demonstrated clinical efficacy and a favorable safety profile, positions it as a valuable addition to the therapeutic armamentarium for the management of invasive fungal infections. The experimental protocols detailed in this guide provide a framework for further research and development in the field of antifungal therapy.

References

Rezafungin Acetate for the Treatment of Invasive Fungal Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rezafungin acetate, marketed as REZZAYO™, is a next-generation, semi-synthetic echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1] Developed from a fermentation product of Aspergillus nidulans, rezafungin represents a significant advancement in the echinocandin class, primarily due to its unique pharmacokinetic profile that allows for once-weekly intravenous administration.[2][3] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its evaluation, tailored for researchers and drug development professionals.

Mechanism of Action

This compound is a prodrug that is converted to its active form, rezafungin.[4] Like other echinocandins, rezafungin targets the fungal cell wall, a structure not present in mammalian cells. The core mechanism involves the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex. This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity against Candida species is concentration-dependent.

G cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (FKS subunits) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibits

Caption: Mechanism of action of rezafungin.

In Vitro Activity and Susceptibility

Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including most isolates of Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. Its activity extends to emerging multidrug-resistant species like Candida auris and various Aspergillus species.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Rezafungin and Other Echinocandins against Candida Species

Organism Antifungal Agent MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
C. albicans Rezafungin 0.023 -
Anidulafungin - -
Caspofungin - -
Micafungin - -
C. glabrata Rezafungin 0.03 -
Anidulafungin - -
Caspofungin - -
Micafungin - -
C. parapsilosis Rezafungin 1.12 -
Anidulafungin - -
Caspofungin 0.551 (GM MIC) -
Micafungin - -
C. tropicalis Rezafungin 0.163 (GM MIC) -
Anidulafungin - -
Caspofungin - -
Micafungin - -
C. krusei Rezafungin 0.240 (GM MIC) -
Anidulafungin 0.12 0.12
Caspofungin - -
Micafungin - -
C. auris Rezafungin 0.03 -
Anidulafungin - -
Caspofungin - -
Micafungin - -

Note: Data compiled from multiple sources. Direct comparison is limited as studies vary. MIC values represent the Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates. GM MIC is the Geometric Mean MIC.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of rezafungin is determined using standardized reference methods from the Clinical and Laboratory Standards Institute (CLSI) M27 and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Methodology:

  • Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized cell density (e.g., 0.5 McFarland standard).

  • Drug Dilution: Rezafungin and comparator agents are serially diluted in a standard medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.004–2 mg/L).

  • Inoculation: The standardized fungal suspension is further diluted in the test medium and added to each well of the microtiter plate, resulting in a final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This is usually assessed visually or with a spectrophotometer.

G start Start: Fungal Isolate prep 1. Inoculum Preparation (0.5 McFarland Standard) start->prep inoculate 3. Inoculation of Plate prep->inoculate dilution 2. Serial Drug Dilution (in Microtiter Plate) dilution->inoculate incubate 4. Incubation (35°C, 24-48h) inoculate->incubate read 5. Endpoint Reading (Visual or Spectrophotometric) incubate->read end Result: MIC Value read->end

Caption: Workflow for antifungal susceptibility testing.

Pharmacokinetics and Pharmacodynamics

The defining feature of rezafungin is its extended half-life and stability, which differentiates it from first-generation echinocandins. This allows for a once-weekly dosing regimen. Following intravenous administration, the peak plasma concentration (Cmax) and area under the curve (AUC) of rezafungin increase in a dose-proportional manner. The pharmacodynamic parameter that correlates with fungicidal activity is the AUC relative to the MIC.

Table 2: Key Pharmacokinetic Parameters of Rezafungin

Parameter Healthy Adults Patients with Candidemia/IC
Cmax (µg/mL) 12 ± 4 19 ± 6
AUC₀₋₁₆₈h (µg·h/mL) 1160 (at 400 mg dose) ~30% lower than healthy adults
**Terminal Half-life (t₁/₂) ** ~80 hours ~133 hours
Protein Binding 96% to >98% 87% to 94%
Metabolism Minimal, not a substrate of CYP enzymes Minimal
Primary Excretion Route Feces (~74% as unchanged drug) Feces

Data compiled from multiple sources.

Clinical Efficacy and Safety

The approval of rezafungin was based on data from a global clinical development program, including the Phase 2 STRIVE and the pivotal Phase 3 ReSTORE trials. These studies were randomized, double-blind trials comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in adults with candidemia and/or invasive candidiasis.

ReSTORE Phase 3 Trial Protocol:

  • Objective: To evaluate the efficacy and safety of once-weekly rezafungin versus once-daily caspofungin.

  • Design: Randomized, double-blind, multicenter trial.

  • Population: Adults (≥18 years) with a confirmed diagnosis of candidemia or invasive candidiasis.

  • Intervention Arm: Rezafungin 400 mg IV loading dose in week 1, followed by 200 mg IV once weekly for up to 4 weeks.

  • Comparator Arm: Caspofungin 70 mg IV loading dose, followed by 50 mg IV once daily.

  • Primary Endpoint: All-cause mortality at Day 30.

  • Key Secondary Endpoint: Overall cure (clinical cure + mycological eradication) at Day 14.

G cluster_trial ReSTORE Phase 3 Trial Logic Population Screening: Adults with Candidemia / IC Randomization Randomization (1:1) Population->Randomization ArmA Arm A: Rezafungin (400mg LD, then 200mg QW) Randomization->ArmA ArmB Arm B: Caspofungin (70mg LD, then 50mg QD) Randomization->ArmB Endpoint1 Primary Endpoint: All-Cause Mortality at Day 30 ArmA->Endpoint1 Endpoint2 Secondary Endpoint: Overall Cure at Day 14 ArmA->Endpoint2 ArmB->Endpoint1 ArmB->Endpoint2

Caption: Logical flow of the ReSTORE clinical trial.

Table 3: Summary of Efficacy Results from ReSTORE Phase 3 Trial

Endpoint Rezafungin Arm (n=93) Caspofungin Arm (n=94)
Overall Cure at Day 14 59.1% (55 patients) 60.6% (57 patients)
All-Cause Mortality at Day 30 23.7% (22 patients) 21.3% (20 patients)

Data from the ReSTORE trial. The trial met its primary endpoint, demonstrating the non-inferiority of rezafungin to caspofungin.

Safety Profile Rezafungin was generally well-tolerated in clinical trials. The most common adverse reactions (incidence ≥ 5%) reported were hypokalemia, pyrexia, diarrhea, anemia, vomiting, nausea, hypomagnesemia, abdominal pain, constipation, and hypophosphatemia. Important warnings and precautions include the potential for infusion-related reactions, photosensitivity, and hepatic adverse reactions.

Dosage, Administration, and Resistance

Dosage and Administration The recommended dosage for adults is a single 400 mg loading dose administered by intravenous (IV) infusion, followed by a 200 mg dose once weekly thereafter. The safety of treatment beyond four weekly doses has not been established.

  • Reconstitution: The lyophilized powder (200 mg/vial) is reconstituted with 9.5 mL of sterile Water for Injection to yield a concentration of 20 mg/mL.

  • Dilution and Infusion: The reconstituted solution must be further diluted in an appropriate infusion bag (e.g., 0.9% Sodium Chloride) and administered as an IV infusion over approximately one hour.

Mechanisms of Resistance Resistance to echinocandins, including rezafungin, is primarily associated with specific mutations in the FKS genes (FKS1 or FKS2). These genes encode the catalytic subunits of the target enzyme, 1,3-β-D-glucan synthase. These mutations can reduce the binding affinity of the drug to its target, leading to higher MIC values.

Conclusion

This compound is a valuable addition to the antifungal armamentarium for treating candidemia and invasive candidiasis. Its potent, broad-spectrum in vitro activity, combined with a unique pharmacokinetic profile that enables once-weekly dosing, offers a simplified treatment regimen. Clinical trials have established its non-inferiority to the daily-dosed echinocandin caspofungin, with a comparable safety profile. For drug development professionals and researchers, rezafungin serves as a successful example of modifying an existing drug class to overcome clinical limitations and improve patient management.

References

Rezafungin Acetate: A Technical Deep Dive into its Anti-Aspergillus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent currently under development for the treatment and prevention of invasive fungal infections.[1] It is structurally similar to anidulafungin but possesses a modification that confers greater stability and a significantly longer half-life of approximately 130 hours in humans, allowing for once-weekly dosing.[1][2] This technical guide provides a comprehensive overview of rezafungin acetate's activity against Aspergillus species, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[3][4] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the Aspergillus cell wall that provides structural integrity. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, morphological abnormalities, and ultimately, fungal cell death. This mechanism is highly specific to fungi as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.

cluster_cell Aspergillus Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain β-(1,3)-D-Glucan Glucan_Synthase->Glucan_Chain Synthesis Disruption Cell Wall Disruption & Osmotic Lysis Cell_Wall Cell Wall Glucan_Chain->Cell_Wall Incorporation Rezafungin Rezafungin Rezafungin->Glucan_Synthase Binds to FKS1 subunit Inhibition Inhibition

Mechanism of action of Rezafungin against Aspergillus.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a broad range of Aspergillus species, including azole-resistant isolates and cryptic species that are often difficult to treat. The activity of echinocandins against molds is typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that causes the formation of abnormal, branched, and stunted hyphae.

Data Presentation

The following tables summarize the in vitro susceptibility of various Aspergillus species to rezafungin and comparator antifungal agents.

Table 1: In Vitro Activity of Rezafungin and Comparators against Aspergillus fumigatus

Organism (n)Antifungal AgentMEC Range (mg/L)MEC₅₀ (mg/L)MEC₉₀ (mg/L)GM MEC (mg/L)
A. fumigatus WT (15)Rezafungin≤0.015–20.030.1250.024
A. fumigatus Azole-R (31)Rezafungin≤0.015–20.030.1250.043
A. fumigatus (100)Rezafungin---0.116
A. fumigatus (100)Anidulafungin---0.064
A. fumigatus (100)Caspofungin---0.122

Data from. WT: Wild-Type; Azole-R: Azole-Resistant; GM: Geometric Mean.

Table 2: In Vitro Activity of Rezafungin against Other Aspergillus Species

Organism (n)MEC Range (mg/L)GM MEC (mg/L)
A. flavus (50)-0.110
A. lentulus (11)-0.016
A. calidoustus (11)-0.044
A. thermomutatus (5)≤0.015–0.25-
A. udagawae (5)≤0.015–0.03-

Data from.

Rezafungin's activity is comparable to other echinocandins like caspofungin and micafungin against A. fumigatus. Notably, it demonstrates potent activity against cryptic species such as A. lentulus and A. calidoustus.

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.

CLSI M38-A2 Broth Microdilution Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Aspergillus Isolate Culture Culture on PDA Isolate->Culture Spore_Suspension Prepare Spore Suspension Culture->Spore_Suspension Adjust_Concentration Adjust to 0.4-5 x 10^4 CFU/mL Spore_Suspension->Adjust_Concentration Inoculate_Plates Inoculate Microtiter Plates Adjust_Concentration->Inoculate_Plates Prepare_Drug_Dilutions Prepare Serial Dilutions of Rezafungin Prepare_Drug_Dilutions->Inoculate_Plates Incubate Incubate at 35°C for 24-48 hours Inoculate_Plates->Incubate Read_Plates Read Plates Microscopically Incubate->Read_Plates Determine_MEC Determine MEC Read_Plates->Determine_MEC MEC_Definition Lowest concentration with abnormal hyphal growth Determine_MEC->MEC_Definition

CLSI M38-A2 broth microdilution workflow.

Detailed Methodology:

  • Isolate Preparation: Clinical isolates of Aspergillus species were used.

  • Antifungal Agent Preparation: Rezafungin powder was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Susceptibility Testing: The CLSI M38-A2 broth microdilution method was followed.

    • Serial dilutions of rezafungin were prepared in 96-well microtiter plates.

    • A standardized inoculum of each Aspergillus isolate was added to the wells.

    • Plates were incubated at 35°C.

  • Endpoint Determination:

    • For echinocandins, including rezafungin, the Minimum Effective Concentration (MEC) was determined after 24 hours of incubation. The MEC is defined as the lowest drug concentration that leads to the growth of small, compact, and highly branched hyphae as observed microscopically.

    • For azoles, the Minimum Inhibitory Concentration (MIC) was determined after 48 hours as the lowest concentration that resulted in 100% growth inhibition.

In Vivo Studies

In vivo studies in neutropenic mouse models of disseminated aspergillosis have shown that rezafungin is efficacious. Extended-interval dosing of rezafungin significantly improved survival and reduced kidney fungal burden in mice infected with azole-resistant Aspergillus fumigatus. These findings suggest that the potent in vitro activity of rezafungin translates to in vivo efficacy.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of Aspergillus species, including clinically challenging azole-resistant and cryptic species. Its mechanism of action, targeting the fungal cell wall, provides a specific and effective means of combating these infections. The robust in vitro data, coupled with promising in vivo efficacy, positions rezafungin as a valuable potential addition to the antifungal armamentarium for the treatment of invasive aspergillosis. Further clinical studies are ongoing to fully elucidate its role in managing these severe infections.

References

Methodological & Application

Application Notes and Protocols for Rezafungin Acetate In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to rezafungin acetate. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are crucial for the accurate assessment of antifungal agent efficacy in a research and development setting.

Introduction

Rezafungin is a next-generation, long-acting echinocandin antifungal agent. It targets the fungal cell wall by inhibiting the 1,3-β-D-glucan synthase enzyme, an essential component of the fungal cell wall.[1][2] Accurate and reproducible in vitro susceptibility testing is fundamental for understanding its spectrum of activity, monitoring for the development of resistance, and establishing meaningful correlations with clinical outcomes. Standardized methods are critical to ensure comparability of data across different laboratories and studies.[3][4]

Key Methodologies for Susceptibility Testing

The primary method for determining the in vitro susceptibility of yeasts to rezafungin is the broth microdilution method, as detailed in the CLSI document M27.[5] For molds, such as Aspergillus species, the CLSI M38 document provides the relevant methodology. While EUCAST methodologies are also used, some studies have noted interlaboratory variability, leading to modifications in the protocol.

Commercially available platforms, such as the YeastOne™ AST plates (ThermoFisher Scientific), include rezafungin and can be used for susceptibility testing in a clinical laboratory setting. However, for research and development purposes, the reference broth microdilution method is often preferred.

Experimental Protocol: Broth Microdilution for Candida Species (CLSI M27-based)

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species.

1. Media Preparation:

  • Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Preparation: Prepare the medium from a commercially available powder. Ensure the final pH is 7.0 ± 0.1 at 25°C. Sterilize by filtration.

2. Antifungal Stock Solution Preparation:

  • Solvent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Concentration: The initial stock solution should be at a high concentration (e.g., 1280 µg/mL) to allow for serial dilutions.

  • Storage: Store the stock solution at -70°C.

3. Preparation of Microdilution Plates:

  • Plate Type: Use standard sterile 96-well microdilution plates.

  • Drug Dilutions: Perform serial twofold dilutions of the rezafungin stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.008 to 8 µg/mL. The final volume in each well should be 100 µL.

  • Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).

4. Inoculum Preparation:

  • Culture: Subculture the Candida isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.

  • Suspension: Prepare a suspension of the yeast cells in sterile saline.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done using a spectrophotometer (530 nm wavelength, absorbance of 0.08 to 0.10).

  • Final Inoculum: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well.

5. Incubation:

  • Temperature: Incubate the microdilution plates at 35°C.

  • Duration: Incubate for 24 hours.

6. Endpoint Determination (MIC Reading):

  • Visual Reading: The MIC is the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., a 50% reduction in turbidity) compared to the growth control well. This is typically determined visually.

  • Spectrophotometric Reading: Alternatively, a spectrophotometer can be used to read the optical density at a specific wavelength (e.g., 530 nm). The MIC is then defined as the lowest drug concentration that inhibits growth by a certain percentage (e.g., ≥50%) compared to the control.

Experimental Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing cluster_analysis Analysis media Prepare RPMI-1640 Medium plates Prepare Microdilution Plates with Serial Dilutions media->plates drug Prepare Rezafungin Stock Solution drug->plates inoculate Inoculate Microdilution Plates plates->inoculate culture Subculture Candida Isolate suspension Prepare Yeast Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize dilute Dilute to Final Inoculum Concentration standardize->dilute dilute->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic Echinocandin_MoA cluster_cell Fungal Cell rezafungin Rezafungin (Echinocandin) glucan_synthase 1,3-β-D-Glucan Synthase (Fks1p) rezafungin->glucan_synthase Inhibits glucan_synthesis 1,3-β-D-Glucan Synthesis rezafungin->glucan_synthesis Blocks glucan_synthase->glucan_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall Maintains cell_lysis Cell Lysis and Fungal Cell Death cell_wall->cell_lysis Loss of Integrity Leads to

References

Application Notes and Protocols for Rezafungin MIC Testing: A Guide to CLSI and EUCAST Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparative protocols for determining the minimum inhibitory concentration (MIC) of the novel echinocandin, rezafungin, against various fungal isolates. The protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized methods is crucial for accurate and reproducible susceptibility testing in research, clinical, and drug development settings.

Introduction to Rezafungin and Susceptibility Testing

Rezafungin is a next-generation echinocandin antifungal agent with a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] It targets the fungal cell wall by inhibiting β-1,3-D-glucan synthase, an enzyme absent in mammalian cells, resulting in minimal direct toxicity to human cells.[1] Rezafungin has demonstrated potent in vitro activity against a broad range of Candida species, including emerging multidrug-resistant pathogens like Candida auris, and also shows activity against Aspergillus species.[1][3]

Accurate in vitro susceptibility testing is fundamental for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the development of new antifungal agents. Both CLSI in North America and EUCAST in Europe provide standardized methodologies for antifungal susceptibility testing to ensure inter-laboratory reproducibility and clinical relevance. While both organizations aim for harmonization, key differences exist in their recommended protocols for rezafungin MIC testing, particularly concerning the use of surfactants to mitigate non-specific binding.

Quantitative Data Summary

The following tables summarize the current clinical breakpoints and quality control ranges for rezafungin MIC testing according to CLSI and EUCAST guidelines.

Table 1: CLSI and FDA Clinical Breakpoints for Rezafungin
Candida SpeciesCLSI Susceptible Breakpoint (mg/L)FDA Susceptible Breakpoint (mg/L)
C. albicans≤0.25≤0.12
C. tropicalis≤0.25≤0.12
C. parapsilosis≤2≤2
C. glabrata≤0.5≤0.12
C. krusei≤0.25Not Established
C. dubliniensis≤0.25Not Established
C. auris≤0.5Not Established

Note: The CLSI breakpoints for rezafungin are currently "susceptible-only," as resistant isolates have been rarely encountered.

Table 2: EUCAST Epidemiological Cutoff Values (ECOFFs) for Rezafungin

EUCAST has not yet established clinical breakpoints for rezafungin but has determined epidemiological cutoff values (ECOFFs), which differentiate wild-type (WT) from non-wild-type (NWT) isolates.

Candida SpeciesRezafungin ECOFF (mg/L)
C. albicans0.125
C. glabrata0.25
C. tropicalis0.25
C. parapsilosis4
C. krusei0.25
C. dubliniensis0.25
C. aurisNot yet formally established, but non-wild-type isolates have been identified.
Table 3: Quality Control (QC) Strains and Expected MIC Ranges
QC StrainTesting MethodExpected MIC Range (mg/L)
C. parapsilosis ATCC 22019CLSI M270.5 - 2
C. krusei ATCC 6258CLSI M270.03 - 0.125
C. albicans CNM-CL F8555EUCAST E.Def 7.40.03 - 0.06
C. parapsilosis ATCC 22019EUCAST E.Def 7.40.5 - 2
C. krusei ATCC 6258EUCAST E.Def 7.40.03 - 0.125

Experimental Protocols

The following sections provide detailed methodologies for performing rezafungin MIC testing based on CLSI and EUCAST guidelines.

CLSI Broth Microdilution Method (based on M27)

This protocol is adapted from the CLSI M27 document for antifungal susceptibility testing of yeasts.

Materials:

  • Rezafungin analytical powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile, 96-well microtiter plates

  • Spectrophotometer

  • Sterile water

  • Yeast isolates and QC strains

  • Sterile plasticware (pipettes, reservoirs, etc.)

Protocol Steps:

  • Preparation of Rezafungin Stock Solution:

    • Prepare a stock solution of rezafungin in DMSO at a concentration of 1.6 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the rezafungin working solution to the wells of the first column.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will result in a final drug concentration range typically from 0.008 to 8 µg/mL.

  • Inoculum Preparation:

    • Subculture yeast isolates on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized yeast suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is read as the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., approximately 50% inhibition) compared to the growth control. This can be determined visually or with a spectrophotometer.

EUCAST Broth Microdilution Method (E.Def 7.4 with Tween 20)

The EUCAST method has been modified to include a surfactant to address issues of non-specific binding of rezafungin to plastic surfaces, which can lead to inter-laboratory variability.

Materials:

  • Same as for the CLSI method, with the addition of Tween 20.

Protocol Steps:

  • Preparation of Modified RPMI Medium:

    • Supplement the RPMI-1640 medium with 0.002% Tween 20. This is the key modification to the standard EUCAST protocol for rezafungin testing.

  • Preparation of Rezafungin Stock and Working Solutions:

    • Follow the same procedure as the CLSI method, but use the Tween 20-supplemented RPMI medium for all dilutions.

  • Preparation of Microtiter Plates:

    • Follow the same procedure as the CLSI method, using the Tween 20-supplemented RPMI medium.

  • Inoculum Preparation:

    • Follow the same procedure as the CLSI method, using the Tween 20-supplemented RPMI medium for the final dilution.

  • Inoculation and Incubation:

    • Follow the same procedure as the CLSI method.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of rezafungin that shows a significant reduction in growth (typically ≥50%) compared to the drug-free control well.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the CLSI and EUCAST MIC testing protocols.

CLSI_Rezafungin_MIC_Workflow cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Rezafungin Stock Solution (DMSO) plate_prep Prepare Microtiter Plate with Serial Dilutions stock->plate_prep media Prepare RPMI-1640 Medium media->plate_prep inoculum Prepare Yeast Inoculum (0.5 McFarland) inoculate Inoculate Plate with Yeast Suspension inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (50% Growth Inhibition) incubate->read_mic EUCAST_Rezafungin_MIC_Workflow cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Rezafungin Stock Solution (DMSO) plate_prep Prepare Microtiter Plate with Serial Dilutions stock->plate_prep media Prepare RPMI-1640 + 0.002% Tween 20 media->plate_prep inoculum Prepare Yeast Inoculum (0.5 McFarland) inoculate Inoculate Plate with Yeast Suspension inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (≥50% Growth Reduction) incubate->read_mic MIC_Interpretation_Logic mic_value Rezafungin MIC Value breakpoint Clinical Breakpoint (e.g., CLSI ≤0.25 mg/L for C. albicans) mic_value->breakpoint Compare susceptible Susceptible breakpoint->susceptible MIC ≤ Breakpoint non_susceptible Non-Susceptible breakpoint->non_susceptible MIC > Breakpoint

References

Application Notes and Protocols for Pharmacokinetic Studies of Rezafungin Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) profile of rezafungin acetate in key preclinical animal models. Detailed protocols for conducting similar PK studies are included to facilitate study design and execution.

Introduction to this compound

Rezafungin is a next-generation, long-acting echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life.[1] It exhibits potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[2] Its unique pharmacokinetic properties, such as a longer half-life compared to other echinocandins, allow for once-weekly intravenous dosing.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of rezafungin in animal models is crucial for predicting its behavior in humans and for designing effective clinical trials.

Data Presentation: Pharmacokinetic Parameters of Rezafungin in Animal Models

The following tables summarize the key pharmacokinetic parameters of rezafungin following intravenous administration in rats, mice, and cynomolgus monkeys.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of Rezafungin in Rats

Parameter1 mg/kg5 mg/kg10 mg/kg
Cmax (µg/mL) 2.713.529.8
AUC₀-inf (µg·h/mL) 48.7254565
t½ (h) 20.321.522.4
CL (mL/h/kg) 20.519.717.7
Vd (L/kg) 0.590.610.57

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of Rezafungin in Mice

Parameter1 mg/kg5 mg/kg20 mg/kg
Cmax (µg/mL) 1.89.241.2
AUC₀-inf (µg·h/mL) 32.1168754
t½ (h) 15.816.518.1
CL (mL/h/kg) 31.129.826.5
Vd (L/kg) 0.710.700.68

Table 3: Single-Dose Intravenous Pharmacokinetic Parameters of Rezafungin in Cynomolgus Monkeys

Parameter2 mg/kg10 mg/kg
Cmax (µg/mL) 5.828.5
AUC₀-inf (µg·h/mL) 2451380
t½ (h) 60.265.8
CL (mL/h/kg) 8.27.2
Vd (L/kg) 0.700.65

Experimental Protocols

The following are detailed protocols for key experiments in the pharmacokinetic evaluation of this compound in animal models.

Protocol 1: Intravenous Administration of this compound in Rats

Objective: To administer a single intravenous dose of this compound to rats for pharmacokinetic analysis.

Materials:

  • This compound for injection (lyophilized powder)

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (normal saline)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Syringes and needles (appropriate sizes for reconstitution and administration)

  • Animal restrainer

Procedure:

  • Formulation Preparation:

    • Aseptically reconstitute the this compound lyophilized powder with Sterile Water for Injection to a concentration of 20 mg/mL.[3]

    • Gently swirl the vial to dissolve the powder. Do not shake. The resulting solution should be clear and pale yellow.[4]

    • Further dilute the reconstituted solution with 0.9% Sodium Chloride Injection to achieve the desired final dosing concentration (e.g., 1 mg/mL, 2.5 mg/mL, or 5 mg/mL).

  • Animal Preparation:

    • Acclimatize rats for at least 3 days prior to the study.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Administration:

    • Weigh each rat to determine the precise dose volume.

    • Place the rat in a suitable restrainer.

    • Administer the rezafungin formulation via a slow intravenous bolus injection into the lateral tail vein over approximately 1-2 minutes.

Protocol 2: Serial Blood Sampling in Mice for Pharmacokinetic Analysis

Objective: To collect serial blood samples from mice following intravenous administration of this compound to determine its plasma concentration-time profile.

Materials:

  • CD-1 mice (male, 6-8 weeks old)

  • This compound formulation (as prepared in Protocol 1)

  • Micro-hematocrit tubes (heparinized)

  • Lancets or fine-gauge needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K₂EDTA)

  • Anesthetic (e.g., isoflurane)

  • Warming pad

Procedure:

  • Dose Administration:

    • Administer this compound intravenously via the lateral tail vein.

  • Blood Collection:

    • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose), collect approximately 50 µL of blood.

    • For early time points, blood can be collected via saphenous vein puncture.

    • For later time points, submandibular or retro-orbital bleeding under brief isoflurane anesthesia may be performed.

    • Collect blood into heparinized micro-hematocrit tubes and immediately transfer to microcentrifuge tubes containing anticoagulant.

  • Plasma Preparation:

    • Gently invert the microcentrifuge tubes to mix the blood with the anticoagulant.

    • Centrifuge the tubes at 4°C for 10 minutes at 2,000 x g to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until bioanalysis.

Protocol 3: Tissue Distribution Study in Rats

Objective: To determine the distribution of rezafungin in various tissues following intravenous administration.

Materials:

  • Sprague-Dawley rats

  • This compound formulation

  • Surgical instruments for dissection

  • Homogenizer (e.g., Potter-Elvehjem or bead-based)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Cryovials

Procedure:

  • Dose Administration:

    • Administer a single intravenous dose of [¹⁴C]-rezafungin to rats.

  • Tissue Collection:

    • At designated time points (e.g., 1, 4, 24, 72, and 168 hours post-dose), euthanize the animals.

    • Perfuse the circulatory system with cold PBS to remove blood from the tissues.

    • Carefully dissect and collect tissues of interest (e.g., liver, kidneys, lungs, spleen, heart, brain).

    • Rinse each tissue with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until homogenization.

  • Tissue Homogenization:

    • Thaw the tissue samples on ice.

    • Add a known volume of cold PBS (typically 3-4 volumes of the tissue weight) to the tissue in a homogenization tube.

    • Homogenize the tissue until a uniform consistency is achieved.

    • Transfer the homogenate to a labeled cryovial.

  • Sample Analysis:

    • Analyze the radioactivity in the tissue homogenates using liquid scintillation counting.

    • Alternatively, for non-radiolabeled drug, process the homogenate for LC-MS/MS analysis as described in Protocol 5.

Protocol 4: In Vitro Metabolism of Rezafungin in Rat Liver Microsomes

Objective: To assess the metabolic stability of rezafungin in rat liver microsomes.

Materials:

  • This compound

  • Pooled rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with an internal standard (IS)

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes (final protein concentration of 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add rezafungin to the mixture to a final concentration of 1 µM.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.

  • Sample Processing:

    • Vortex the tubes and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 5: Bioanalytical Method for Quantification of Rezafungin by LC-MS/MS

Objective: To quantify the concentration of rezafungin in plasma and tissue homogenate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or tissue homogenate supernatant, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions (Illustrative Example):

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate rezafungin from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rezafungin: m/z [M+H]⁺ → fragment ion (specific values to be determined based on compound fragmentation).

      • Internal Standard: m/z [M+H]⁺ → fragment ion.

Data Analysis:

  • Quantify rezafungin concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding matrix.

Mandatory Visualizations

Metabolic Pathway of Rezafungin

Rezafungin_Metabolism Metabolic Pathway of Rezafungin Rezafungin Rezafungin Hydroxylated_Metabolite Hydroxylated Metabolite (on terphenyl, pentyl ether side chain) Rezafungin->Hydroxylated_Metabolite Hydroxylation (Primary Pathway)

Metabolic Pathway of Rezafungin.
Experimental Workflow for a Pharmacokinetic Study

PK_Workflow General Pharmacokinetic Study Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Animal_Acclimatization Animal Acclimatization Dosing Intravenous Dosing Animal_Acclimatization->Dosing Formulation_Preparation Drug Formulation Preparation Formulation_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (for distribution studies) Dosing->Tissue_Harvesting Sample_Processing Plasma/Tissue Processing Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Pharmacokinetic Study Workflow.

References

Rezafungin Acetate: Advanced Techniques for Fungal Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Rezafungin acetate, a next-generation echinocandin, presents a promising therapeutic agent against invasive fungal infections, including those complicated by biofilm formation. Its unique long-acting pharmacokinetic profile and potent in vitro activity against a broad spectrum of fungal pathogens, such as Candida and Aspergillus species, make it a subject of significant interest in antifungal research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the study of fungal biofilms, catering to the needs of researchers, scientists, and professionals in drug development.

Mechanism of Action

Rezafungin, the active moiety of this compound, targets and inhibits the (1,3)-β-D-glucan synthase enzyme complex, a critical component for the synthesis of β-(1,3)-D-glucan in the fungal cell wall.[4] This polysaccharide is essential for maintaining the structural integrity of the fungal cell wall. Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[5] This targeted mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.

dot graph Rezafungin_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Rezafungin [label="this compound\n(prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Rezafungin [label="Rezafungin\n(active drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucan_Synthase [label="(1,3)-β-D-Glucan Synthase", fillcolor="#FBBC05", fontcolor="#202124"]; Glucan_Synthesis [label="β-(1,3)-D-Glucan Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Wall [label="Fungal Cell Wall Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis & Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

Rezafungin -> Active_Rezafungin [label="Hydrolysis"]; Active_Rezafungin -> Glucan_Synthase [label="Inhibition"]; Glucan_Synthase -> Glucan_Synthesis [style=dashed, arrowhead=none]; Glucan_Synthesis -> Cell_Wall [style=dashed, arrowhead=none]; Active_Rezafungin -> Glucan_Synthesis [label="Disruption", color="#EA4335"]; Glucan_Synthesis -> Cell_Lysis [label="Leads to", color="#EA4335"]; Cell_Wall -> Cell_Lysis [label="Loss of", color="#EA4335"]; } Rezafungin's mechanism of action targeting fungal cell wall synthesis.

In Vitro Biofilm Research Techniques

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. The following protocols are designed to assess the efficacy of this compound against fungal biofilms in a laboratory setting.

Quantitative Data Summary

The following tables summarize the in vitro activity of rezafungin against planktonic cells and biofilms of various fungal species.

Table 1: Planktonic Minimum Inhibitory Concentrations (MICs) of Rezafungin

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans0.015 - 0.030.06
Candida glabrata0.03 - 0.060.06 - 0.12
Candida parapsilosis1.02.0
Candida tropicalis0.030.06
Candida krusei0.015 - 0.030.03 - 0.12
Aspergillus fumigatus0.015 (MEC)0.015 (MEC)
Aspergillus flavus0.015 (MEC)0.03 (MEC)

MEC: Minimum Effective Concentration

Table 2: Biofilm Minimum Biofilm Eradication Concentrations (MBEC) of Rezafungin against Mature Candida Biofilms

Fungal SpeciesMBEC Range (µg/mL)Reference(s)
Candida albicans1 - 4
Candida glabrata2 - 8
Candida parapsilosis>128
Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Biofilm Analysis cluster_quantification Quantification Methods Biofilm_Formation 1. Biofilm Formation (e.g., 96-well plate) Rezafungin_Treatment 2. Rezafungin Treatment (Varying Concentrations) Biofilm_Formation->Rezafungin_Treatment Biofilm_Quantification 3. Biofilm Quantification Rezafungin_Treatment->Biofilm_Quantification XTT_Assay XTT Reduction Assay (Metabolic Activity) Biofilm_Quantification->XTT_Assay CV_Assay Crystal Violet Assay (Biomass) Biofilm_Quantification->CV_Assay Confocal_Microscopy Confocal Microscopy (Thickness & Architecture) Biofilm_Quantification->Confocal_Microscopy

Protocol 1: Biofilm Formation in 96-Well Plates

This protocol describes a general method for forming Candida biofilms in 96-well microtiter plates, which can then be used for various downstream assays.

Materials:

  • Candida species of interest

  • Yeast extract-peptone-dextrose (YPD) broth

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the Candida species into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

  • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

  • After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add 200 µL of fresh RPMI-1640 medium to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.

Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity

The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a colorimetric method used to quantify the metabolic activity of biofilm cells, which serves as an indicator of cell viability.

Materials:

  • Mature biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution

  • XTT sodium salt

  • Menadione

  • PBS

  • Microplate reader

Procedure:

  • Rezafungin Treatment: Prepare serial dilutions of this compound in RPMI-1640 medium.

  • Remove the medium from the mature biofilm wells and add 200 µL of the rezafungin dilutions to the respective wells. Include a drug-free control.

  • Incubate the plate at 37°C for 24 hours.

  • XTT Assay: a. Prepare a 0.5 mg/mL XTT solution in pre-warmed PBS. b. Prepare a 10 mM menadione solution in acetone. c. Just before use, add 1 µL of the menadione solution to every 1 mL of the XTT solution. d. Gently wash the biofilms twice with 200 µL of PBS to remove planktonic cells and residual drug. e. Add 100 µL of the XTT-menadione solution to each well. f. Incubate the plate in the dark at 37°C for 2 hours. g. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm reduction is calculated relative to the drug-free control.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Thickness and Architecture

CLSM allows for the three-dimensional visualization and quantification of biofilm structure, including thickness and viability with the use of fluorescent dyes.

Materials:

  • Biofilms grown on sterile glass-bottom dishes or coverslips

  • This compound

  • FUN-1 and Concanavalin A-Alexa Fluor 488 conjugate (for viability and matrix staining, respectively)

  • Confocal microscope

Procedure:

  • Biofilm Formation and Treatment: Grow biofilms on a suitable substrate for microscopy and treat with rezafungin as described in Protocol 2.

  • Staining: a. Gently wash the biofilms with PBS. b. Add a solution containing FUN-1 (for cell viability; metabolically active cells show red fluorescence) and Concanavalin A-Alexa Fluor 488 (to stain the mannan component of the extracellular matrix green) to the biofilms. c. Incubate in the dark according to the manufacturer's instructions.

  • Imaging: a. Mount the stained biofilm on the confocal microscope. b. Acquire z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters.

  • Image Analysis: Use imaging software (e.g., ImageJ, ZEN) to reconstruct 3D images and measure the average biofilm thickness.

In Vivo Biofilm Research Techniques

Animal models are crucial for evaluating the efficacy of anti-biofilm agents in a setting that mimics human infection. The following protocol describes a rat central venous catheter (CVC) model for Candida biofilm infection.

Protocol 4: Rat Central Venous Catheter-Associated Biofilm Model

This in vivo model is used to assess the efficacy of rezafungin in preventing and treating catheter-related bloodstream infections caused by Candida biofilms.

Materials:

  • Sprague-Dawley rats

  • Polyurethane catheters

  • Candida albicans inoculum

  • This compound for injection

  • Heparinized saline

  • Surgical instruments

Procedure:

  • Catheter Implantation: a. Anesthetize the rat and surgically implant a polyurethane catheter into the jugular vein. b. Tunnel the external part of the catheter subcutaneously to the back of the neck and secure it. c. Flush the catheter with heparinized saline to maintain patency.

  • Biofilm Formation: a. After a recovery period, instill a suspension of Candida albicans (e.g., 1 x 10⁶ CFU/mL) into the catheter lumen. b. Allow the biofilm to form within the catheter for 24-48 hours.

  • Rezafungin Treatment: a. Treatment of existing biofilm: Administer rezafungin intravenously at the desired dosage and schedule. b. Prophylaxis: Administer rezafungin prior to the instillation of the fungal inoculum.

  • Outcome Assessment: a. At the end of the treatment period, euthanize the rat and aseptically remove the catheter. b. Quantify the biofilm by sonicating the catheter to dislodge the cells and performing colony-forming unit (CFU) counts on appropriate agar plates. c. Blood and organs (e.g., kidneys) can also be harvested for CFU determination to assess systemic dissemination.

InVivo_Workflow cluster_invivo In Vivo Catheter Biofilm Model cluster_outcome Outcome Measures Catheter_Implantation 1. Catheter Implantation (Rat Jugular Vein) Biofilm_Inoculation 2. Biofilm Inoculation (Candida albicans) Catheter_Implantation->Biofilm_Inoculation Rezafungin_Admin 3. Rezafungin Administration (IV or Prophylactic) Biofilm_Inoculation->Rezafungin_Admin Outcome_Analysis 4. Outcome Analysis Rezafungin_Admin->Outcome_Analysis CFU_Catheter CFU Count from Catheter Outcome_Analysis->CFU_Catheter CFU_Organs CFU Count from Organs Outcome_Analysis->CFU_Organs Histopathology Histopathology Outcome_Analysis->Histopathology

Concluding Remarks

The protocols and data presented provide a comprehensive framework for investigating the anti-biofilm properties of this compound. By employing these standardized in vitro and in vivo techniques, researchers can obtain reliable and reproducible data to further elucidate the efficacy of this promising antifungal agent against clinically relevant fungal biofilms. This will ultimately contribute to the development of more effective treatment strategies for biofilm-associated fungal infections.

References

Methodologies for Rezafungin Acetate Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in the clinical development of rezafungin acetate, a next-generation echinocandin antifungal agent. The protocols are based on the pivotal Phase 2 (STRIVE) and Phase 3 (ReSTORE and ReSPECT) clinical trials, which evaluated the efficacy, safety, and pharmacokinetics of rezafungin for the treatment and prevention of invasive fungal diseases.

Introduction to Rezafungin

Rezafungin is a novel, long-acting echinocandin developed for the treatment of candidemia and invasive candidiasis, as well as for the prevention of invasive fungal diseases in high-risk patients.[1][2][3] Its extended half-life allows for a once-weekly intravenous dosing regimen, offering a potential advantage over the daily infusions required for other echinocandins.[4][5] The mechanism of action for echinocandins involves the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The following diagram illustrates the simplified signaling pathway of echinocandins.

Rezafungin Rezafungin GlucanSynthase 1,3-β-D-Glucan Synthase (FKS1 subunit) Rezafungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan Catalyzes CellLysis Cell Lysis GlucanSynthase->CellLysis Inhibition leads to CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains

Caption: Simplified pathway of rezafungin's antifungal activity.

Clinical Trial Methodologies

The clinical development of rezafungin has progressed through several key phases, each with specific objectives and methodologies.

Phase1 Phase 1 (NCT02516904, NCT02551549) Safety & PK in Healthy Volunteers Phase2 Phase 2 (STRIVE) (NCT02734862) Dose-finding, Efficacy & Safety Phase1->Phase2 Informs Phase3_Treatment Phase 3 (ReSTORE) (NCT03667690) Pivotal Efficacy & Safety (Treatment) Phase2->Phase3_Treatment Supports Phase3_Prophylaxis Phase 3 (ReSPECT) (NCT04368559) Pivotal Efficacy & Safety (Prophylaxis) Phase2->Phase3_Prophylaxis Supports

Caption: Logical progression of rezafungin clinical trials.

Phase 2 STRIVE Trial (NCT02734862) Protocol

The STRIVE trial was a randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of rezafungin compared to caspofungin in patients with candidemia and/or invasive candidiasis.

Experimental Workflow:

cluster_enrollment Enrollment cluster_treatment Treatment Arms (≤ 4 weeks) cluster_endpoints Endpoint Assessment Enrollment Patient Screening (Adults with Candidemia/IC) Randomization Randomization (1:1:1) Enrollment->Randomization ArmA Rezafungin 400 mg weekly Randomization->ArmA ArmB Rezafungin 400 mg week 1, then 200 mg weekly Randomization->ArmB ArmC Caspofungin 70 mg day 1, then 50 mg daily Randomization->ArmC Primary Primary Endpoint: Overall Cure at Day 14 ArmA->Primary Secondary Secondary Endpoints: - Clinical Response at Day 14 - 30-day All-Cause Mortality ArmA->Secondary ArmB->Primary ArmB->Secondary ArmC->Primary ArmC->Secondary

Caption: Workflow of the Phase 2 STRIVE clinical trial.

Inclusion Criteria:

  • Adults (≥18 years) with systemic signs of infection.

  • Mycological confirmation of candidemia or invasive candidiasis from a normally sterile site within 96 hours before randomization.

Exclusion Criteria:

  • Prosthetic joint infections, septic arthritis, central nervous system (CNS) infections, or endocular infections.

  • Neutropenia.

  • Significant liver impairment (Child-Pugh >9).

Dosing Regimens:

  • Group 1: Intravenous (IV) rezafungin 400 mg once weekly.

  • Group 2: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly.

  • Comparator: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily.

  • Treatment duration was for a maximum of four weeks.

Endpoints:

  • Primary: Overall cure at day 14, defined as resolution of signs of candidemia/invasive candidiasis and mycological eradication.

  • Secondary: Investigator-assessed clinical response at day 14, 30-day all-cause mortality, and time to negative blood culture.

Phase 3 ReSTORE Trial (NCT03667690) Protocol

The ReSTORE trial was a global, multicenter, double-blind, double-dummy, randomized, non-inferiority trial comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.

Experimental Workflow:

cluster_enrollment Enrollment cluster_treatment Treatment Arms (≤ 4 weeks) cluster_endpoints Primary Endpoint Assessment Enrollment Patient Screening (Adults with Candidemia/IC) Randomization Randomization (1:1) Enrollment->Randomization ArmA Rezafungin 400 mg week 1, then 200 mg weekly + Daily Placebo Infusion Randomization->ArmA ArmB Caspofungin 70 mg day 1, then 50 mg daily + Weekly Placebo Infusion Randomization->ArmB Primary_EMA EMA Primary Endpoint: Global Cure at Day 14 ArmA->Primary_EMA Primary_FDA FDA Primary Endpoint: 30-day All-Cause Mortality ArmA->Primary_FDA ArmB->Primary_EMA ArmB->Primary_FDA

Caption: Workflow of the Phase 3 ReSTORE clinical trial.

Inclusion Criteria:

  • Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.

Dosing Regimens:

  • Rezafungin Arm: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly for a total of two to four doses. Patients also received a daily placebo infusion to maintain the blind.

  • Caspofungin Arm: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily for up to 4 weeks. Patients also received a weekly placebo infusion. An optional step-down to oral fluconazole was permitted in the caspofungin arm.

Endpoints:

  • Primary (FDA): 30-day all-cause mortality with a non-inferiority margin of 20%.

  • Primary (EMA): Global cure at day 14 (consisting of clinical cure, radiological cure, and mycological eradication) with a non-inferiority margin of 20%.

  • Exploratory: Early efficacy, including mycological eradication and global cure at Day 5.

Phase 3 ReSPECT Trial (NCT04368559) Protocol

The ReSPECT trial is a global, randomized, double-blind, controlled pivotal Phase 3 trial designed to evaluate rezafungin for the prevention of invasive fungal disease in adults undergoing allogeneic blood and marrow transplantation (BMT).

Study Design:

  • Population: Adults undergoing allogeneic BMT.

  • Intervention: Once-weekly IV rezafungin.

  • Comparator: Standard antimicrobial regimen, which may include fluconazole or posaconazole, and trimethoprim-sulfamethoxazole.

  • Primary Endpoint: Fungal-free survival at 90 days.

  • Objective: To determine if rezafungin is safe and efficacious in preventing invasive fungal diseases caused by Candida, Aspergillus, and Pneumocystis.

Quantitative Data Summary

The following tables summarize key quantitative data from the STRIVE and ReSTORE clinical trials.

Pharmacokinetic Parameters of Rezafungin

A population pharmacokinetic (PPK) model was developed using data from Phase 1, 2, and 3 studies. The data was best described by a three- or four-compartment model with linear elimination.

ParameterValueSource
Half-life~152 hours
Mean Clearance0.35 L/hour
Mean Volume of Distribution67 L
Mean Cmax (Day 1)19.2 mcg/mL
Mean AUC 0-168 (Day 1)827 mcg*h/mL
Efficacy Outcomes

Table 1: Efficacy Results from the Phase 2 STRIVE Trial

EndpointRezafungin 400 mgRezafungin 400/200 mgCaspofungin
Overall Cure at Day 1460.5%76.1%67.2%
Investigator-Assessed Clinical Cure at Day 1469.7%80.4%70.5%
30-Day All-Cause Mortality15.8%4.4%13.1%

Table 2: Efficacy Results from the Phase 3 ReSTORE Trial

EndpointRezafunginCaspofunginTreatment Difference (95% CI)
Global Cure at Day 1459%61%-1.1% (-14.9 to 12.7)
30-Day All-Cause Mortality24%21%2.4% (-9.7 to 14.4)

Table 3: Pooled Efficacy Data from STRIVE and ReSTORE (mITT Population)

EndpointRezafungin (n=139)Caspofungin (n=155)Weighted Treatment Difference (95% CI)
30-Day All-Cause Mortality19%19%-1.5% (-10.7 to 7.7)
Mycological Eradication by Day 573%65%10.0% (-0.3 to 20.4)
Safety Outcomes

Across the clinical trials, rezafungin demonstrated a safety profile similar to caspofungin.

Table 4: Key Safety Findings

EventRezafunginCaspofunginTrial
Serious Adverse Events53.3%53.7%ReSTORE
Most Common Adverse EventsPyrexia, hypokalemiaPyrexia, hypokalemiaReSTORE

Conclusion

The clinical trial methodologies for this compound have been robust, following a logical progression from early-phase safety and pharmacokinetic studies to large-scale, randomized, controlled Phase 3 trials. The STRIVE and ReSTORE trials have provided substantial evidence for the efficacy and safety of a once-weekly rezafungin regimen for the treatment of candidemia and invasive candidiasis, demonstrating non-inferiority to the standard-of-care daily echinocandin, caspofungin. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prevention of invasive fungal diseases in a high-risk population. These detailed protocols and the summarized data serve as a valuable resource for researchers and drug development professionals in the field of infectious diseases.

References

Combination Therapy of Rezafungin Acetate with Other Antifungals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly intravenous administration.[2][3] While rezafungin monotherapy has demonstrated potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species, combination therapy with other antifungal agents represents a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity.[4]

These application notes provide a summary of available data on the combination therapy of rezafungin with other antifungals and detailed protocols for key experimental methodologies used to evaluate these interactions.

Data Presentation: In Vitro Synergy

The following tables summarize the in vitro interaction of rezafungin with other antifungal agents against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction, where:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Combination of Rezafungin and Amphotericin B against Candida auris

Fungal Strain(s)Rezafungin MIC Alone (mg/L)Amphotericin B MIC Alone (mg/L)Rezafungin MIC in Combination (mg/L)Amphotericin B MIC in Combination (mg/L)FICIInteraction
C. auris (aggregative isolate)0.1250.50.0310.1250.5Additive
C. auris (non-aggregative isolate)0.12510.0150.1250.245Synergy

Data extracted from a study evaluating the in vitro efficacy of amphotericin B and echinocandins against Candida auris.

Experimental Protocols

Checkerboard Microdilution Assay for In Vitro Synergy Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for assessing the in vitro interaction between rezafungin and another antifungal agent.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of rezafungin in combination with another antifungal agent against a specific fungal isolate.

Materials:

  • This compound powder

  • Second antifungal agent powder (e.g., voriconazole, amphotericin B)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to the appropriate concentration

  • Spectrophotometer or microplate reader

  • Sterile diluents (e.g., DMSO, water)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of rezafungin and the second antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.

  • Drug Dilution Series:

    • In a 96-well plate, create a two-dimensional serial dilution of the two drugs.

    • Along the x-axis (e.g., columns 2-11), prepare serial dilutions of rezafungin.

    • Along the y-axis (e.g., rows B-G), prepare serial dilutions of the second antifungal agent.

    • Column 1 should contain only the dilutions of the second antifungal agent (rezafungin control), and row A should contain only the dilutions of rezafungin (second agent control). Well H12 can serve as a growth control (no drug).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI M27 (for yeasts) or M38 (for molds) guidelines. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species, or until sufficient growth is observed in the growth control well.

  • Reading the Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and ≥90% for amphotericin B) compared to the growth control.

  • FICI Calculation: Calculate the FICI for each well showing growth inhibition using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The FICI for the combination is the lowest FICI value obtained.

Diagram of Checkerboard Assay Workflow:

Checkerboard_Workflow prep_stocks Prepare Drug Stock Solutions (100x final concentration) serial_dilute Create 2D Serial Dilutions of Rezafungin and Partner Drug in a 96-well plate prep_stocks->serial_dilute inoculate Inoculate Microtiter Plate with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Determine MICs of Single Agents and Combinations incubate->read_mic calc_fici Calculate FICI Values read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret

A simplified workflow for the checkerboard microdilution assay.
Time-Kill Assay for In Vitro Synergy

Objective: To evaluate the rate and extent of fungal killing by rezafungin in combination with another antifungal agent over time.

Materials:

  • This compound

  • Second antifungal agent

  • Standardized fungal inoculum

  • Culture tubes or flasks

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of the test organism in RPMI 1640 medium to a concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Drug Concentrations: Prepare tubes or flasks containing the antifungal agents at predetermined concentrations (e.g., 0.5x, 1x, and 2x the MIC), both alone and in combination. Include a drug-free growth control.

  • Incubation and Sampling: Inoculate the tubes/flasks with the fungal suspension and incubate at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove aliquots from each culture.

  • Viable Cell Counts: Perform serial dilutions of the collected aliquots and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours, and then count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each drug concentration and combination.

    • Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Diagram of Time-Kill Assay Workflow:

Time_Kill_Workflow prep_inoculum Prepare Standardized Fungal Inoculum setup_cultures Set up Cultures with Antifungals (Alone and in Combination) prep_inoculum->setup_cultures incubate_sample Incubate with Shaking and Collect Samples at Time Points setup_cultures->incubate_sample serial_dilute_plate Perform Serial Dilutions and Plate on Agar incubate_sample->serial_dilute_plate count_colonies Incubate Plates and Count CFUs serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret_interaction Interpret Synergy, Indifference, or Antagonism plot_data->interpret_interaction

A generalized workflow for performing a time-kill synergy assay.

Signaling Pathways and Mechanisms of Synergy

The primary mechanism of action for rezafungin is the inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. Combination therapy with agents targeting different cellular pathways can lead to synergistic interactions.

Echinocandins and Azoles:

  • Sequential Pathway Inhibition: Echinocandins disrupt the cell wall, potentially increasing the penetration of azoles to their target, lanosterol 14-α-demethylase, in the cell membrane.

  • Cell Stress Response: The combined stress on the cell wall (echinocandin) and cell membrane (azole) can overwhelm the fungal cell's ability to respond and repair, leading to cell death.

Echinocandins and Polyenes (Amphotericin B):

  • Enhanced Target Access: Damage to the cell wall by echinocandins may facilitate the binding of amphotericin B to ergosterol in the fungal cell membrane.

  • Combined Cellular Damage: The dual assault on both the cell wall and cell membrane integrity can lead to rapid fungicidal activity.

Diagram of Potential Synergistic Mechanisms:

Synergy_Mechanisms cluster_fungal_cell Fungal Cell cell_wall Cell Wall cell_membrane Cell Membrane ergosterol_synthesis Ergosterol Biosynthesis synergy Synergistic Cell Death cell_membrane->synergy ergosterol_synthesis->cell_membrane Component of glucan_synthesis 1,3-β-D-Glucan Synthase ergosterol_synthesis->synergy glucan_synthesis->cell_wall Builds glucan_synthesis->synergy rezafungin Rezafungin rezafungin->glucan_synthesis Inhibits azole Azole azole->ergosterol_synthesis Inhibits amphotericin_b Amphotericin B amphotericin_b->cell_membrane Disrupts (binds to ergosterol)

Target sites of different antifungal classes leading to potential synergy.

Conclusion

The combination of rezafungin with other antifungal agents holds the potential to improve therapeutic outcomes in the treatment of invasive fungal infections. The protocols provided herein offer standardized methods for the in vitro evaluation of these combinations. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the clinical utility of rezafungin combination therapy. The data and methodologies presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Investigating Rezafungin Acetate for Rare Fungal Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] Like other echinocandins, its mechanism of action involves the inhibition of the 1,3-β-D-glucan synthase enzyme complex, a critical component of the fungal cell wall that is absent in mammalian cells.[3][4][5] This targeted action disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death. While rezafungin has demonstrated potent activity against common Candida and Aspergillus species, its efficacy against rare and often difficult-to-treat fungal pathogens is a critical area of investigation for expanding its therapeutic potential. This document provides a summary of available data and detailed protocols for the in vitro investigation of rezafungin against rare fungal pathogens.

Mechanism of Action

Rezafungin, a semi-synthetic lipopeptide, specifically targets the FKS1 subunit of the 1,3-β-D-glucan synthase enzyme. By non-competitively inhibiting this enzyme, it prevents the synthesis of 1,3-β-D-glucan, a vital polysaccharide that provides structural rigidity to the fungal cell wall. The depletion of this polymer leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.

Rezafungin Rezafungin Glucan_Synthase 1,3-β-D-Glucan Synthase (FKS1 subunit) Rezafungin->Glucan_Synthase Inhibition Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Osmotic_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Osmotic_Lysis Loss of Integrity Leads to

Caption: Mechanism of action of rezafungin.

In Vitro Activity Against Rare Fungal Pathogens

The available in vitro data indicates that rezafungin's activity against rare fungal pathogens is limited, a characteristic shared with other echinocandins. Many rare molds exhibit intrinsic resistance to this class of antifungals. The primary mechanism of this intrinsic resistance in certain filamentous fungi, such as Fusarium spp. and Lomentospora prolificans, is attributed to naturally occurring polymorphisms in the hot spot regions of the Fks1 protein.

Data Summary

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for rezafungin against various rare fungal pathogens. It is important to note that the clinical significance of these in vitro findings is yet to be fully established.

Pathogen GroupSpeciesRezafungin MIC Range (µg/mL)Rezafungin MIC₅₀ (µg/mL)Rezafungin MIC₉₀ (µg/mL)Reference
Mucorales Mucor spp., Rhizopus spp.Generally highN/AN/A
Fusarium Fusarium spp.Generally highN/AN/A
Scedosporium/Lomentospora Scedosporium spp.Generally highN/AN/A
Lomentospora prolificansGenerally highN/AN/A
Rare Yeasts Candida aurisN/AN/A0.25
Candida kefyrN/A0.030.06
Candida guilliermondiiN/A11
Candida dubliniensisN/AN/A0.06
Candida lusitaniaeN/AN/A0.25
Saccharomyces cerevisiaeN/AN/A0.5

N/A: Not available from the cited sources.

Experimental Protocols

Standardized methodologies for antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides such reference methods.

Protocol 1: Broth Microdilution for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Rezafungin Stock Solution P2 Prepare Serial Dilutions in Microtiter Plate P1->P2 E1 Inoculate Microtiter Plate with Yeast Suspension P2->E1 P3 Prepare Yeast Inoculum (0.5-2.5 x 10^3 cells/mL) P3->E1 E2 Incubate at 35°C for 24-48 hours E1->E2 A1 Read Plates Visually or Spectrophotometrically E2->A1 A2 Determine MIC (Lowest concentration with significant growth inhibition) A1->A2

Caption: Workflow for yeast antifungal susceptibility testing.

Methodology:

  • Preparation of Antifungal Agent:

    • Reconstitute this compound powder in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial twofold dilutions of the rezafungin stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted rezafungin with the prepared yeast inoculum.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Reading and Interpretation:

    • Determine the MIC by visual inspection or using a spectrophotometer.

    • The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Protocol 2: Broth Microdilution for Filamentous Fungi (CLSI M38)

This method is adapted for testing the susceptibility of molds. A key difference is the preparation of the inoculum and the determination of the endpoint, which can be the MIC or the Minimum Effective Concentration (MEC).

Methodology:

  • Preparation of Antifungal Agent:

    • Follow the same procedure as for yeasts to prepare serial dilutions of rezafungin in microtiter plates.

  • Inoculum Preparation:

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a final concentration of 0.4 to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Inoculate the microtiter plates with the conidial suspension.

    • Include appropriate growth and sterility controls.

    • Incubate the plates at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control wells.

  • Reading and Interpretation:

    • MIC Endpoint: Read visually as the lowest drug concentration that shows a complete (100%) or prominent (≥50%) reduction in turbidity compared to the drug-free control.

    • MEC Endpoint (for echinocandins): The MEC is determined microscopically as the lowest concentration of the antifungal agent that leads to the growth of small, rounded, compact hyphal forms as compared to the long, unbranched, filamentous hyphae seen in the growth control well.

Investigational Workflow for a Novel Pathogen

The following diagram outlines a logical workflow for assessing the potential of rezafungin against a newly identified or rare fungal pathogen.

Start Isolate and Identify Rare Fungal Pathogen In_Vitro In Vitro Susceptibility Testing (CLSI M27/M38) Start->In_Vitro PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vitro->PKPD MIC/MEC Data Resistant Mechanism of Resistance Studies (FKS sequencing) In_Vitro->Resistant High MIC/MEC In_Vivo In Vivo Efficacy Studies (Animal Models) PKPD->In_Vivo Dosing Regimen Prediction Clinical Clinical Evaluation (Case Studies/Trials) In_Vivo->Clinical Positive Efficacy & Safety Data

Caption: Workflow for investigating rezafungin efficacy.

Conclusion

This compound represents a significant advancement in the treatment of invasive fungal infections due to its favorable pharmacokinetic profile. While its primary spectrum of activity is centered on Candida and Aspergillus species, a systematic investigation into its effects on rare fungal pathogens is warranted. The current evidence suggests limited activity against intrinsically resistant molds like Mucorales, Fusarium, and Scedosporium species. However, continued surveillance and in vitro testing using standardized protocols, such as those outlined in this document, are essential for defining the full potential and limitations of rezafungin in the ever-evolving landscape of fungal diseases.

References

Application Notes and Protocols for Rezafungin Acetate Administration in Neutropenic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rezafungin acetate is a novel, long-acting echinocandin antifungal agent currently in development for the treatment and prevention of invasive fungal infections.[1][2] Its extended half-life allows for once-weekly intravenous dosing, a potential advantage over existing daily-dosed echinocandins.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in neutropenic mouse models of invasive candidiasis and aspergillosis, based on published preclinical efficacy studies.

Data Presentation

Table 1: Efficacy of Rezafungin in a Neutropenic Mouse Model of Invasive Candidiasis
Fungal SpeciesRezafungin Dose (mg/kg)Dosing SchedulePrimary OutcomeResultReference
Candida albicans3, 10, 30Single doseFungal burden in kidneys≥ 2-log reduction at 192 hours post-infection for all doses
Azole-resistant C. albicansNot specifiedNot specifiedFungal burden in kidneysSignificant reduction compared to vehicle control
Candida auris1, 4, 16, 64Once every 3 days for 7 days (intraperitoneal)Fungal burden in kidneysDose-dependent reduction in fungal CFU
Candida auris20Days 1, 3, and 6Fungal burden in kidneys and heart3-5 log CFU/g decrease in kidneys; 2-4 log CFU/g decrease in heart
Candida tropicalis0.25 - 64Single doseFungal burden in kidneysDose-dependent reduction in fungal CFU
Candida dubliniensis0.25 - 64Single doseFungal burden in kidneysDose-dependent reduction in fungal CFU
Table 2: Prophylactic Efficacy of Rezafungin in Immunosuppressed Mouse Models
Infection ModelRezafungin Dose (mg/kg)Prophylaxis Administration Day(s) Relative to Challenge (Day 0)Primary OutcomeResultReference
Invasive Candidiasis (C. albicans)5, 10, 20-1, -3, or -5Fungal burden in kidneysDose-dependent reduction; complete clearance in most animals at 20 mg/kg
Invasive Aspergillosis (A. fumigatus)5, 10, 20-1, -3, or -5Survival100% survival at 10 and 20 mg/kg; dose-dependent survival at 5 mg/kg
Pneumocystis murina pneumoniaNot specifiedNot specifiedTrophic nuclei and asci countsSignificant reduction at all doses tested
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets of Rezafungin in Neutropenic Mouse Models of Invasive Candidiasis
Fungal SpeciesPK/PD Index24-h Free-Drug AUC/MIC for Stasis24-h Free-Drug AUC/MIC for 1-log KillReference
Candida albicansAUC/MIC2.895.14
Candida glabrataAUC/MIC0.07 (median)Not reported
Candida parapsilosisAUC/MIC2.61 (median)Not reported
Candida aurisAUC/MIC1.885.77
Candida tropicalisAUC/MIC3 - 25 (range)4.3 - 62 (range)
Candida dubliniensisAUC/MIC3 - 25 (range)4.3 - 62 (range)

Experimental Protocols

Induction of Neutropenia

To establish a neutropenic state in mice, a common method involves the administration of cyclophosphamide.

  • Materials:

    • Cyclophosphamide

    • Sterile saline or water for injection

    • Syringes and needles for subcutaneous or intraperitoneal injection

  • Protocol:

    • Reconstitute cyclophosphamide to the desired concentration.

    • Administer cyclophosphamide via subcutaneous or intraperitoneal injection. A typical regimen is 150 mg/kg administered on day -4 and 100 mg/kg on day -1 relative to infection.

    • To maintain neutropenia throughout the experiment, additional doses of 100 mg/kg can be administered on subsequent days (e.g., day +2 and +4).

Fungal Inoculum Preparation
  • Materials:

    • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

    • Appropriate agar medium (e.g., Sabouraud Dextrose Agar)

    • Sterile saline

    • Hemocytometer or spectrophotometer

  • Protocol:

    • Culture the fungal strain on an appropriate agar medium.

    • Harvest fungal cells (for Candida) or conidia (for Aspergillus) and suspend them in sterile saline.

    • Wash the cells/conidia by centrifugation and resuspend in sterile saline.

    • Adjust the concentration of the inoculum to the desired CFU/mL using a hemocytometer or by correlating optical density to cell counts. A typical inoculum concentration for invasive candidiasis models is around 5 x 10^5 CFU/mL.

Mouse Model of Disseminated Invasive Candidiasis
  • Materials:

    • Neutropenic mice

    • Prepared fungal inoculum

    • Syringes and needles for intravenous injection

  • Protocol:

    • Infect neutropenic mice by injecting the fungal inoculum (typically 0.1 mL) into the lateral tail vein.

    • Treatment with this compound or vehicle control is typically initiated 2 hours post-infection.

This compound Administration
  • Materials:

    • This compound

    • Appropriate vehicle for reconstitution (e.g., sterile water for injection)

    • Syringes and needles for intravenous or intraperitoneal injection

  • Protocol:

    • Reconstitute this compound to the desired concentration in the appropriate vehicle.

    • Administer the prepared rezafungin solution to the mice via the desired route (intravenous or intraperitoneal). Dosing regimens can vary from a single dose to multiple doses administered over several days.

Assessment of Fungal Burden
  • Materials:

    • Sterile dissection tools

    • Sterile saline or PBS

    • Tissue homogenizer

    • Appropriate agar medium

    • Incubator

  • Protocol:

    • At the end of the study period, euthanize the mice.

    • Aseptically remove the kidneys (or other target organs).

    • Homogenize the organs in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the tissue homogenates.

    • Plate the dilutions onto appropriate agar medium.

    • Incubate the plates and count the number of colony-forming units (CFU).

    • Express the fungal burden as log10 CFU per gram of tissue.

Visualizations

G cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment animal_prep Animal Acclimatization neutropenia Induction of Neutropenia (e.g., Cyclophosphamide) animal_prep->neutropenia infection Intravenous Infection (e.g., Lateral Tail Vein) neutropenia->infection inoculum_prep Fungal Inoculum Preparation inoculum_prep->infection administration Drug Administration (IV or IP) infection->administration drug_prep This compound Preparation drug_prep->administration monitoring Monitoring (Survival, Clinical Signs) administration->monitoring endpoint Endpoint Analysis (e.g., Fungal Burden in Kidneys) monitoring->endpoint

Caption: Experimental workflow for rezafungin efficacy testing in a neutropenic mouse model.

G rezafungin Rezafungin glucan_synthase β-(1,3)-D-Glucan Synthase rezafungin->glucan_synthase Inhibits glucan β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan Catalyzes cell_wall Fungal Cell Wall Integrity glucan->cell_wall Maintains osmotic_instability Osmotic Instability cell_wall->osmotic_instability Disruption leads to cell_death Fungal Cell Death osmotic_instability->cell_death Causes

Caption: Mechanism of action of rezafungin leading to fungal cell death.

References

Troubleshooting & Optimization

Rezafungin Acetate Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of rezafungin acetate for in vitro applications. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

A1: The recommended solvent for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of high-concentration stocks that can be diluted to final working concentrations in aqueous media.[1]

Q2: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A2: It is crucial to keep the final concentration of DMSO in your assay medium low, typically below 0.5% to 1%, to avoid solvent-induced artifacts or toxicity to cells.[1] The exact tolerance can vary between cell lines and experimental conditions, so it is always recommended to run a vehicle control with the same final DMSO concentration as your experimental samples.

Q3: Can I dissolve this compound directly in water or culture medium?

A3: While this compound has some water solubility (around 50 mg/mL), it is more readily soluble in DMSO.[2] For consistent and reliable results in in vitro assays, preparing a high-concentration stock in DMSO and then diluting it into your aqueous experimental medium is the standard and recommended practice.

Q4: My this compound solution appears cloudy or has precipitated after dilution in my culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with compounds prepared in DMSO. This can be due to exceeding the aqueous solubility of the compound at the final concentration. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/FormulationSolubilityMolar EquivalentNotes
DMSO~100-230 mg/mL~77.79-178.93 mMMay require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.
Water50 mg/mL38.89 mM-
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 5.75 mg/mL≥ 4.47 mMThis is a formulation for in vivo use and may not be suitable for all in vitro assays.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5.75 mg/mL≥ 4.47 mMThis is a formulation for in vivo use and may not be suitable for all in vitro assays.
10% DMSO + 90% Corn Oil≥ 5.75 mg/mL≥ 4.47 mMThis is a formulation for in vivo use and not suitable for most in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 1285.44 g/mol .

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.285 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • When diluting, add the stock solution to the aqueous medium and mix immediately and thoroughly to minimize the risk of precipitation. A common technique is to add the small volume of DMSO stock into a larger volume of medium while vortexing gently.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (typically <0.5%).

  • Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration of this compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in in vitro assays.

G start Start: Solubility Issue Observed (Precipitation/Cloudiness) check_stock 1. Check Stock Solution Is it clear and fully dissolved? start->check_stock remake_stock Remake Stock Solution: - Use fresh, anhydrous DMSO - Warm gently (37°C) - Sonicate check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Was the stock added to a larger volume of aqueous media with vigorous mixing? check_stock->check_dilution Yes remake_stock->check_dilution improve_dilution Improve Dilution Technique: - Add stock to media while vortexing - Pre-warm media to 37°C check_dilution->improve_dilution No check_concentration 3. Evaluate Final Concentration Is the final concentration too high for aqueous solubility? check_dilution->check_concentration Yes improve_dilution->check_concentration lower_concentration Lower Final Concentration: - Perform a dose-response experiment to find the maximum soluble concentration check_concentration->lower_concentration Yes check_media 4. Assess Media Components Does the media contain high concentrations of salts or proteins? check_concentration->check_media No success Success: Clear Solution lower_concentration->success modify_media Consider Media Modification: - Test in a simpler buffer (e.g., PBS) - Reduce serum concentration if possible check_media->modify_media Yes check_media->success No modify_media->success

Caption: Troubleshooting workflow for this compound solubility.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound is an echinocandin antifungal agent that targets the fungal cell wall. Specifically, it inhibits the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing 1,3-β-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.

G cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose (Precursor) Glucan_Synthase 1,3-β-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain 1,3-β-D-Glucan (Cell Wall Component) Glucan_Synthase->Glucan_Chain Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Chain->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Rezafungin This compound Rezafungin->Glucan_Synthase Inhibits

Caption: Mechanism of action of this compound.

References

Optimizing rezafungin acetate stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of rezafungin acetate in cell culture experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application and optimization of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a next-generation echinocandin antifungal agent. Its mechanism of action involves the specific inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3][4] This inhibition disrupts the cell wall's integrity, leading to osmotic instability and fungal cell death.[1] As this enzyme is not present in mammalian cells, rezafungin's action is specific to fungi.

Q2: What makes rezafungin more stable than other echinocandins? A2: Rezafungin is a structural analog of anidulafungin but has been chemically modified with a choline aminal ether at the C5 ornithine position. This modification prevents the spontaneous ring-opening degradation pathway that affects older echinocandins at physiological pH, resulting in significantly increased chemical stability in solutions and a longer half-life.

Q3: What solvents should I use to prepare a stock solution of this compound? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. For cell culture applications, it is highly recommended to prepare a concentrated stock solution (e.g., 10-100 mg/mL) in sterile, fresh, anhydrous DMSO.

Q4: How should I store this compound powder and stock solutions? A4: The lyophilized powder should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored sealed from moisture. Recommended storage for stock solutions is 1 month at -20°C or up to 1 year at -80°C.

Q5: Does the presence of serum in the culture medium affect rezafungin's activity? A5: Yes, the presence of serum can affect the in vitro activity of all echinocandins, including rezafungin. All echinocandins are highly protein-bound. One study using 50% human serum showed an increase in the Minimum Inhibitory Concentration (MIC) values for rezafungin, although the increase was less pronounced compared to other echinocandins like anidulafungin. This is an important consideration when designing experiments and interpreting results.

Q6: Can the type of plasticware used in experiments affect the results? A6: Yes, the choice of plasticware may influence experimental outcomes. A study demonstrated that using tissue culture-treated versus untreated polystyrene plates resulted in different MIC values for rezafungin, suggesting a potential for interaction between the compound and the plate surface. For consistency, it is recommended to use the same type of plates throughout an experimental series.

Troubleshooting Guide

Problem 1: A precipitate forms in my cell culture medium after adding the this compound stock solution.

  • Possible Cause: "Solvent shock" from adding a concentrated DMSO stock directly into an aqueous medium, causing the drug to fall out of solution.

  • Solution:

    • Use Pre-warmed Medium: Always add the rezafungin stock to cell culture medium that has been pre-warmed to 37°C.

    • Optimize DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally at or below 0.1% and not exceeding 0.5%. You can achieve this by preparing a more concentrated DMSO stock solution.

    • Step-wise Dilution: Instead of adding the stock directly to the final volume of medium, first create an intermediate dilution by adding the DMSO stock to a smaller volume of warm, serum-free medium. Then, add this intermediate dilution to the rest of your complete medium.

    • Gentle & Slow Addition: Add the stock solution (or intermediate dilution) to the medium drop-wise while gently swirling or agitating the container to ensure rapid and even dispersion.

    • Aid Dissolution: If a precipitate still occurs, gentle heating or sonication can be used to aid dissolution during preparation.

  • Possible Cause: The concentration of this compound is above its solubility limit in the final medium.

  • Solution: Review the literature for effective concentrations. If high concentrations are necessary, consider formulation strategies, although this may introduce confounding variables into the experiment.

  • Possible Cause: Interaction with media components. Cell culture media are complex mixtures of salts and proteins that can sometimes cause small molecules to precipitate.

  • Solution: If you suspect an interaction, test the solubility of rezafungin at the same final concentration in a simpler solution, such as Phosphate-Buffered Saline (PBS), to see if the issue persists.

Problem 2: My experimental results are inconsistent or show high variability.

  • Possible Cause: Degradation of rezafungin in the prepared medium due to improper storage.

  • Solution: Prepare fresh working solutions of rezafungin in your cell culture medium for each experiment. Do not store the drug diluted in culture medium for extended periods. While rezafungin is very stable, this practice minimizes potential variability.

  • Possible Cause: Adsorption of the compound to plasticware.

  • Solution: Be consistent with the type of plasticware (flasks, plates, tubes) used in your experiments. Pre-wetting pipette tips with the solution before transferring can help minimize loss due to adsorption.

  • Possible Cause: Repeated freeze-thaw cycles of the DMSO stock solution.

  • Solution: Aliquot your stock solution into single-use volumes upon initial preparation to prevent degradation and moisture absorption that can occur with repeated thawing and freezing.

Quantitative Data Summary

The following tables summarize the stability and solubility of this compound based on available data.

Table 1: Stability of Rezafungin in Solution

ConditionSolvent/MediumTemperatureDurationRemaining Activity/PurityReference
IncubatedHuman Serum37°C44 hours>94%
IncubatedPBS37°C44 hours>94%
Stored as Lyophilized PowderN/A40°C9 months>98% ( <2% degradation)
Reconstituted Solution (in Water for Injection)Water5°C to 25°C24 hoursStable
Final Infusion Solution (in Saline or Dextrose)Saline/Dextrose5°C to 25°C48 hoursStable

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO~230 mg/mL (~178.9 mM)Vendor data.
DMSO200 mg/mL (155.6 mM)Requires sonication. Hygroscopic DMSO can reduce solubility.
DMSO100 mg/mL (77.8 mM)Use fresh DMSO as moisture can reduce solubility.
Water50 mg/mLVendor data.
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 5.75 mg/mL (4.47 mM)In vivo formulation; may be adapted for specific assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium, while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Complete cell culture medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C

  • Vortex mixer

Methodology:

  • Stock Solution Preparation (e.g., 20 mg/mL): a. In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile, anhydrous DMSO to achieve the target concentration of 20 mg/mL. Note: Use fresh, high-quality DMSO as absorbed moisture can impact solubility. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If needed, gentle warming or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into sterile, single-use tubes in volumes appropriate for your experiments (e.g., 10-20 µL). e. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

  • Working Solution Preparation (e.g., 10 µg/mL in 10 mL of medium): a. Thaw a single aliquot of the 20 mg/mL rezafungin stock solution at room temperature. b. Ensure your complete cell culture medium is pre-warmed to 37°C in a sterile container (e.g., a 15 mL conical tube). c. Calculate the volume of stock solution needed. For a 10 µg/mL final concentration in 10 mL:

    • (10 µg/mL * 10 mL) / 20,000 µg/mL = 0.005 mL or 5 µL.

    • The final DMSO concentration will be 5 µL / 10,000 µL = 0.05%, which is well-tolerated by most cell lines. d. Crucial Step: While gently swirling the tube of pre-warmed medium, add the 5 µL of stock solution drop-wise into the medium. Do not add the stock directly to the bottom of the tube or let it sit undiluted. e. Cap the tube and invert gently 3-4 times to ensure the solution is homogeneous. Do not vortex vigorously as this can cause foaming and protein denaturation. f. The working solution is now ready for use in your cell culture experiments. Prepare this solution fresh for each experiment.

Protocol 2: Assay for Determining Rezafungin Stability in Cell Culture Medium by HPLC

Objective: To quantify the concentration of this compound in a cell culture medium over time to determine its stability under standard incubation conditions. This protocol is adapted from methods used for other echinocandins.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile tubes for sample collection

  • HPLC system with a fluorescence or UV detector

  • Analytical column (e.g., C8 or C18)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

  • Ultrapure water

Methodology:

  • Preparation of Stability Samples: a. Prepare a working solution of this compound in the desired cell culture medium at a known concentration (e.g., 10 µg/mL) following Protocol 1. b. Dispense the solution into multiple sterile tubes, one for each time point. c. Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO₂). d. Prepare a "Time 0" control by immediately processing one of the tubes as described below.

  • Sample Collection and Processing: a. At each designated time point (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube from the incubator. b. To precipitate proteins that may interfere with the analysis, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the sample. c. Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis: a. Mobile Phase (Example):

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA b. Gradient (Example): Run a linear gradient from 5% B to 95% B over 10-15 minutes on a C18 column to elute rezafungin. The exact gradient and mobile phase composition must be optimized for your specific system and column. c. Detection: Monitor the column effluent at a wavelength determined by a UV scan of this compound (typically in the range of 210-280 nm). d. Quantification: i. Prepare a standard curve by making serial dilutions of rezafungin in the same cell culture medium and processing them identically to the stability samples. ii. Integrate the peak area corresponding to rezafungin for each sample and standard. iii. Plot the peak area versus concentration for the standards to generate a linear regression curve. iv. Use the equation from the standard curve to calculate the concentration of rezafungin remaining at each time point.

  • Data Analysis: a. Calculate the percentage of rezafungin remaining at each time point relative to the Time 0 sample. b. Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

experimental_workflow Diagram 1: Experimental Workflow for Stability Assessment cluster_prep 1. Solution Preparation cluster_incubate 2. Incubation cluster_process 3. Sample Processing cluster_analysis 4. Quantification & Analysis prep_stock Prepare concentrated stock in 100% DMSO prep_work Dilute stock into pre-warmed cell culture medium prep_stock->prep_work Minimize final DMSO% incubate Incubate samples at 37°C, 5% CO2 prep_work->incubate time_points Collect samples at defined time points (0, 4, 8, 24, 48h) incubate->time_points protein_ppt Protein precipitation (e.g., cold Acetonitrile) time_points->protein_ppt centrifuge Centrifuge to pellet debris protein_ppt->centrifuge supernatant Transfer supernatant to HPLC vial centrifuge->supernatant hplc HPLC Analysis supernatant->hplc quantify Quantify rezafungin concentration hplc->quantify std_curve Generate Standard Curve std_curve->quantify plot Plot % Remaining vs. Time quantify->plot

Diagram 1: Workflow for assessing rezafungin stability in media.

Diagram 2: Inhibition of fungal cell wall synthesis by rezafungin.

References

Addressing variability in rezafungin acetate MIC testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in rezafungin acetate Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a next-generation echinocandin antifungal agent.[1] Its mechanism of action involves the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[2][3][4] This disruption of the cell wall's structural integrity leads to osmotic instability and ultimately, fungal cell lysis and death.[4] Because mammalian cells lack this enzyme, rezafungin's action is specific to fungi.

Q2: What are the primary causes of variability in rezafungin MIC results?

The most significant factor contributing to interlaboratory variability in rezafungin MIC testing is the choice of polystyrene microtiter plates. Studies have shown that differences between tissue culture-treated (TC-treated) and untreated (UT) plates from various manufacturers can lead to variations in MIC values, particularly for highly susceptible species like Candida albicans. This is likely due to differential binding of the drug to the plastic. Other factors can include adherence to testing protocols (CLSI/EUCAST), and the use of supplements like surfactants or Bovine Serum Albumin (BSA).

Q3: Are there established clinical breakpoints for rezafungin?

Yes, the Clinical and Laboratory Standards Institute (CLSI) has approved provisional susceptible-only breakpoints for rezafungin against several Candida species. These breakpoints help in classifying isolates as susceptible to the antifungal agent. Both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and breakpoints for antifungal susceptibility testing.

Q4: How does rezafungin's stability compare to other echinocandins?

Rezafungin is chemically more stable in solution than first-generation echinocandins like anidulafungin. This enhanced stability makes it more flexible for dosing, storage, and manufacturing. Studies have shown less than 2% degradation of lyophilized rezafungin powder even when stored at 40°C for 9 months, suggesting that shipping conditions are a less likely source of variability.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound MIC testing.

Issue Potential Cause Recommended Action
High inter-laboratory or plate-to-plate variability in MICs, especially for C. albicans. Inconsistent Microtiter Plates: Use of different types (TC-treated vs. untreated) or manufacturers of polystyrene plates is a primary source of variation.Standardize Plates: Consistently use high-quality tissue culture-treated (TC) plates for all assays. Untreated plates have been shown to yield higher and more variable MICs for certain species.
Nonspecific Binding: Rezafungin may bind to the surface of the polystyrene plates, reducing the effective drug concentration.Incorporate a Surfactant: Consider modifying the EUCAST protocol by adding 0.002% Tween 20 (T20) to the medium. This has been shown to mitigate nonspecific binding and normalize MIC values across different plate types without compromising the ability to distinguish between wild-type and fks mutant strains.
Difficulty in differentiating wild-type (WT) isolates from those with fks resistance mutations. Overlapping MIC Ranges: Standard testing conditions may result in MIC ranges for WT and mutant populations that are poorly separated.Supplement with BSA: The addition of 50% Bovine Serum Albumin (BSA) to the growth medium can result in higher MICs and may increase the separation between WT and fks mutant isolates.
Suboptimal Protocol: The chosen testing standard (e.g., CLSI M27, EUCAST E.Def 7.3.1) may not be optimal for this specific differentiation.Follow Reference Methods Strictly: Ensure strict adherence to the latest CLSI or EUCAST reference methods for broth dilution antifungal susceptibility testing of yeasts. For difficult cases, molecular testing for FKS gene mutations can provide definitive confirmation of resistance.
Unexpectedly high MIC values for all tested isolates. Drug Potency/Storage: Although rezafungin is stable, improper storage or handling of the drug powder or stock solutions could lead to degradation.Verify Drug Integrity: Prepare fresh stock solutions of this compound according to the manufacturer's instructions. Ensure that the powdered compound and solutions are stored at the recommended temperatures (e.g., powder at 4°C, solutions at -80°C).
Incorrect Inoculum Preparation: An inoculum density that is too high can lead to falsely elevated MICs.Standardize Inoculum: Prepare the fungal inoculum as specified in the CLSI/EUCAST guidelines, typically adjusting to a 0.5 McFarland standard and then diluting to the final required concentration.

Data Presentation

Table 1: Rezafungin MIC Values for Common Candida Species (CLSI Method)

Candida SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible
C. albicans0.030.06100.0%
C. glabrata0.060.0698.3%
C. parapsilosis1299.6%
C. tropicalis0.030.06100.0%
C. krusei0.030.03100.0%
C. dubliniensis0.060.12100.0%
Data compiled from a worldwide collection of invasive fungal isolates from 2019-2020.

Table 2: CLSI Provisional Clinical Breakpoints and Epidemiological Cutoff Values (ECVs) for Rezafungin

Candida SpeciesBreakpoint (mg/L)ECV (mg/L)
C. albicans≤0.250.12
C. auris≤0.50.5
C. dubliniensis≤0.120.25
C. glabrata≤0.50.25
C. krusei≤0.250.25
C. parapsilosis≤24
C. tropicalis≤0.250.12
Breakpoints are for "Susceptible-Only". ECVs are provisional.

Experimental Protocols

1. Standard Broth Microdilution MIC Testing (CLSI M27/EUCAST E.Def 7.3.1)

This protocol is a generalized summary based on established reference methods.

  • Drug Preparation: Prepare serial two-fold dilutions of this compound in RPMI 1640 medium.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final target inoculum concentration.

  • Inoculation: Dispense the diluted drug concentrations into the wells of a 96-well microtiter plate. Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control.

2. Modified EUCAST Protocol to Mitigate Binding

This modified protocol aims to reduce variability caused by nonspecific binding of rezafungin to plastic.

  • Medium Preparation: Prepare RPMI 1640 medium supplemented with 0.002% Tween 20 (T20).

  • Drug and Inoculum Preparation: Follow steps 1 and 2 from the standard protocol, using the T20-supplemented RPMI medium for all dilutions.

  • Inoculation, Incubation, and Reading: Proceed with steps 3, 4, and 5 of the standard protocol. The use of T20 helps to normalize MIC values across different types of TC-treated plates.

Visualizations

Rezafungin_Mechanism_of_Action Rezafungin This compound Enzyme 1,3-β-D-Glucan Synthase (Fks1p subunit) Rezafungin->Enzyme Inhibits Pathway UDP-Glucose -> 1,3-β-D-Glucan Polymer Enzyme->Pathway CellWall Fungal Cell Wall Synthesis & Integrity Pathway->CellWall Essential for Lysis Osmotic Instability & Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of rezafungin via inhibition of 1,3-β-D-glucan synthase.

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Rezafungin Serial Dilutions A1 Dispense Drug Dilutions into 96-Well Plate P1->A1 P2 Prepare Fungal Inoculum (0.5 McFarland) A2 Inoculate Wells with Fungal Suspension P2->A2 I1 Incubate Plate (35°C, 24-48h) A2->I1 R1 Read Plate & Determine MIC (Lowest Inhibitory Conc.) I1->R1

Caption: Standard experimental workflow for rezafungin MIC broth microdilution testing.

Troubleshooting_Logic Start Inconsistent MIC Results Q_Plates Are you using standardized TC-treated plates? Start->Q_Plates A_Standardize Action: Standardize to a single manufacturer of TC-treated plates. Q_Plates->A_Standardize No Q_Binding Is nonspecific binding suspected? Q_Plates->Q_Binding Yes A_Standardize->Q_Binding A_Surfactant Action: Add 0.002% Tween 20 to the medium. Q_Binding->A_Surfactant Yes Q_Separation Poor separation of WT and mutant strains? Q_Binding->Q_Separation No A_Surfactant->Q_Separation A_BSA Action: Consider adding BSA to the medium. Q_Separation->A_BSA Yes End Re-evaluate Results Q_Separation->End No A_BSA->End

References

Technical Support Center: Rezafungin Acetate Preclinical Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing rezafungin acetate in preclinical models of fungal infections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a novel, long-acting echinocandin antifungal agent.[1][2][3] Its mechanism of action involves the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[4] This disruption of the cell wall integrity leads to osmotic instability and fungal cell death.

Q2: What are the key pharmacokinetic (PK) features of rezafungin in preclinical models?

Rezafungin is characterized by a long elimination half-life, which allows for extended-interval dosing, such as once-weekly administration.[2] In mouse models, it exhibits dose-proportional increases in plasma peak concentration (Cmax) and area under the concentration-time curve (AUC). This long half-life and front-loaded drug exposure contribute to its efficacy.

Q3: What are the recommended starting doses for rezafungin in mouse models?

The optimal dose of rezafungin depends on the specific fungal pathogen, the infection model (prophylaxis vs. treatment), and the desired outcome. Based on published preclinical studies, here are some general recommendations:

  • Invasive Candidiasis (prophylaxis and treatment): Doses ranging from 1 mg/kg to 30 mg/kg have shown efficacy. For prophylaxis, single subcutaneous doses of 5, 10, or 20 mg/kg administered 1 to 5 days before the fungal challenge have been effective.

  • Invasive Aspergillosis (prophylaxis and treatment): Doses of 5, 10, and 20 mg/kg have been used in prophylactic models, with higher doses and administration closer to the time of challenge showing better survival rates. For treatment, extended-interval dosing of 1, 4, and 16 mg/kg on days 1, 4, and 7 post-inoculation has been shown to improve survival.

  • Pneumocystis Pneumonia (prophylaxis): A dose of 1 mg/kg administered intraperitoneally once daily for 6 days has been shown to be effective.

Q4: How should this compound be formulated for preclinical administration?

This compound is a water-soluble compound. For in vivo experiments, it can be dissolved in sterile water for injection. A common formulation described in the literature for animal experiments involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the final formulation is clear and suitable for the intended route of administration (e.g., intravenous, intraperitoneal, or subcutaneous).

Troubleshooting Guide

Issue 1: High variability in fungal burden (CFU/g) in kidneys or other organs.

  • Question: We are observing high variability in the fungal colony-forming units (CFU) per gram of tissue between animals in the same treatment group. What could be the cause and how can we mitigate this?

  • Answer: High variability in fungal burden is a common challenge in preclinical infection models. Several factors can contribute to this:

    • Inoculum Preparation and Administration: Ensure the fungal inoculum is homogenous and that each animal receives a consistent volume and concentration of the fungal suspension. Vortex the inoculum immediately before drawing it into the syringe for each animal. Inconsistent intravenous injection can lead to variable seeding of the organs.

    • Animal Health Status: The underlying health of the animals can influence the establishment and progression of the infection. Ensure all animals are healthy and of a consistent age and weight at the start of the experiment.

    • Immunosuppression Regimen: If using an immunosuppressed model, ensure the timing and dosage of the immunosuppressive agents (e.g., cyclophosphamide) are consistent across all animals.

    • Tissue Homogenization: Incomplete or inconsistent homogenization of the harvested organs can lead to variability in CFU counts. Standardize the homogenization procedure, including the duration and intensity.

    • Alternative Quantification Methods: Consider using quantitative PCR (qPCR) to measure fungal DNA in the tissue, as this method can sometimes show less variability than traditional CFU counting.

Issue 2: Unexpected animal mortality in control or treatment groups.

  • Question: We are experiencing unexpected animal deaths, even in our control groups. What are the potential causes?

  • Answer: Unexpected mortality can arise from several factors unrelated to the treatment itself:

    • Severity of Infection: The fungal challenge dose may be too high, leading to rapid and overwhelming infection. Consider performing a pilot study to determine an appropriate inoculum concentration that results in a consistent infection without causing premature mortality in the control group.

    • Toxicity of Immunosuppressive Agents: The regimen used to induce neutropenia or immunosuppression can have its own toxicity. Carefully monitor the animals for signs of distress and consider adjusting the dose or timing of the immunosuppressive drugs.

    • Formulation Vehicle Toxicity: The vehicle used to dissolve and administer rezafungin could have toxic effects, especially if administered at a high volume or concentration. Always include a vehicle-only control group to assess any potential toxicity of the formulation.

    • Administration Procedure: Improper administration technique (e.g., incorrect intravenous injection) can cause injury or distress to the animals. Ensure all personnel are properly trained in the required techniques.

Issue 3: Difficulty in dissolving this compound for injection.

  • Question: We are having trouble getting the this compound to fully dissolve in our vehicle for injection. What can we do?

  • Answer: this compound is generally water-soluble. However, if you are encountering solubility issues, consider the following:

    • Use of Solubilizing Agents: As mentioned in the FAQs, a common vehicle for animal studies includes DMSO, PEG300, and Tween-80, which aid in solubility.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • pH Adjustment: The pH of the solution can influence the solubility of some compounds. However, be cautious with pH adjustments to ensure the final formulation is physiologically compatible.

    • Fresh Preparation: Prepare the formulation fresh before each use to avoid potential precipitation or degradation over time.

Quantitative Data Summary

Table 1: Efficacy of Rezafungin Prophylaxis in an Invasive Candidiasis Mouse Model

Rezafungin Dose (mg/kg, s.c.)Day of Administration (pre-challenge)Mean Kidney Fungal Burden (log10 CFU/g ± SD)
5-5Not significantly different from vehicle
10-5Significantly lower than vehicle
20-5Complete clearance in most animals
5-3Significantly lower than vehicle
10-3Significantly lower than vehicle
20-3Complete clearance in most animals
5-1Significantly lower than vehicle
10-1Complete clearance in most animals
20-1Complete clearance in all animals
Vehicle0High fungal burden

Data synthesized from studies by Hager et al. (2021).

Table 2: Efficacy of Rezafungin in a Neutropenic Mouse Model of Invasive Aspergillosis

Treatment GroupDosing RegimenMedian Survival (days)Percent Survival
Rezafungin1 mg/kg on days 1, 4, 710.550%
Rezafungin4 mg/kg on days 1, 4, 71260%
Rezafungin16 mg/kg on days 1, 4, 71260%
Posaconazole20 mg/kg twice daily>1280%
Vehicle Control-4.50%

Data from Wiederhold et al. (2019).

Table 3: Pharmacokinetic Parameters of Rezafungin in an Immunocompetent Mouse Model of Disseminated Candidiasis

Rezafungin Dose (mg/kg, IP)Cmax (µg/mL)AUC (µg*h/mL) over 48hElimination Half-life (h)
1023.173629.8
2043.3125035.5
4082.3238042.1
6095.8330052.0

Data from a study cited by Zhao et al.

Experimental Protocols & Workflows

Protocol 1: Invasive Candidiasis Prophylaxis Mouse Model

This protocol is based on the methodology described by Hager et al. (2021).

  • Animal Model: Female BALB/c mice.

  • Immunosuppression: Not required for this specific candidiasis model.

  • Rezafungin Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer a single subcutaneous (s.c.) dose of rezafungin (e.g., 5, 10, or 20 mg/kg) on day -5, -3, or -1 relative to the fungal challenge.

    • Include a vehicle control group.

  • Fungal Challenge:

    • Culture Candida albicans on Sabouraud dextrose agar.

    • Prepare a suspension in sterile saline and adjust the concentration.

    • On day 0, inoculate mice intravenously (i.v.) with the C. albicans suspension.

  • Outcome Assessment:

    • Sacrifice mice at 24 hours post-challenge.

    • Harvest kidneys, homogenize the tissue, and perform serial dilutions.

    • Plate the dilutions on appropriate agar to determine the fungal burden (CFU/g of tissue).

experimental_workflow_candidiasis cluster_prep Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_model Select BALB/c mice drug_prep Prepare Rezafungin formulation animal_model->drug_prep drug_admin Administer single s.c. dose (Day -5, -3, or -1) drug_prep->drug_admin fungal_challenge Intravenous C. albicans challenge (Day 0) drug_admin->fungal_challenge sacrifice Sacrifice mice (24h post-challenge) fungal_challenge->sacrifice harvest Harvest and homogenize kidneys sacrifice->harvest cfu_count Determine fungal burden (CFU/g) harvest->cfu_count experimental_workflow_aspergillosis cluster_prep Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_model Select BALB/c mice immunosuppression Induce neutropenia (Cyclophosphamide, Cortisone) animal_model->immunosuppression fungal_challenge Intravenous A. fumigatus challenge (Day 0) immunosuppression->fungal_challenge treatment Administer Rezafungin i.p. (Days 1, 4, 7) fungal_challenge->treatment survival Monitor survival daily treatment->survival burden_analysis Fungal burden analysis (qPCR) (Satellite group) treatment->burden_analysis

References

Technical Support Center: Investigating Rezafungin Acetate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating mechanisms of resistance to rezafungin acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to rezafungin?

The most common and clinically significant mechanism of resistance to rezafungin, and all echinocandins, is the acquisition of mutations in the FKS genes (FKS1 and FKS2 in Candida glabrata, and primarily FKS1 in other Candida species). These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the enzymatic target of rezafungin.[1][2][3] Mutations, typically occurring in specific "hot spot" regions, reduce the affinity of the enzyme for the drug, leading to decreased susceptibility.[1][3]

Q2: Are there other mechanisms of resistance to rezafungin besides FKS mutations?

Yes, while less common, other mechanisms can contribute to reduced susceptibility or tolerance to rezafungin:

  • Upregulation of the Cell Wall Integrity (CWI) Pathway: In response to the cell wall stress induced by rezafungin, fungal cells can activate the CWI pathway. This signaling cascade helps to remodel and reinforce the cell wall, partially counteracting the effects of the drug.

  • Increased Chitin Synthesis: As a compensatory mechanism for the inhibition of β-1,3-D-glucan synthesis, some isolates increase the production of chitin, another key structural polysaccharide in the fungal cell wall. This can sometimes lead to a "paradoxical growth effect" where the fungus exhibits growth at higher, but not intermediate, drug concentrations.

  • Efflux Pump Overexpression: Although a more prominent mechanism for azole resistance, the overexpression of drug efflux pumps may play a minor role in reduced echinocandin susceptibility in some cases.

Q3: How does the resistance profile of rezafungin compare to other echinocandins?

Rezafungin generally shares a similar spectrum of activity and resistance mechanisms with other echinocandins like anidulafungin, caspofungin, and micafungin. Cross-resistance is common, meaning an isolate with an FKS mutation conferring resistance to one echinocandin is typically resistant to others. However, the exact minimum inhibitory concentration (MIC) values can vary between the different echinocandins for specific FKS mutations.

Q4: What is the paradoxical growth effect (PGE) and how can it affect my results?

The paradoxical growth effect, sometimes referred to as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows less susceptibility (i.e., more growth) at high concentrations of an echinocandin than at more moderate concentrations. This can complicate the interpretation of antifungal susceptibility testing, potentially leading to a misclassification of an isolate's resistance profile. It is thought to be related to the upregulation of compensatory pathways like chitin synthesis at high drug concentrations. Rezafungin has been shown to exhibit a lower frequency of the paradoxical growth effect compared to caspofungin.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible MIC values in broth microdilution assays.

  • Possible Cause 1: Inoculum preparation. The density of the initial fungal suspension is critical. Ensure you are accurately preparing the inoculum to the CLSI-recommended concentration using a spectrophotometer or hemocytometer.

  • Possible Cause 2: Media and drug preparation. Use fresh, properly prepared RPMI 1640 medium. Ensure the rezafungin stock solution is fully dissolved in DMSO and then diluted appropriately in the medium. Avoid repeated freeze-thaw cycles of the drug stock.

  • Possible Cause 3: Reading the endpoint. The endpoint for echinocandins is a significant reduction in growth, not necessarily complete inhibition. This can be subjective. It is recommended to have a consistent reader or use a plate reader to standardize the interpretation. The paradoxical growth effect can also complicate readings; be sure to examine the entire concentration range.

  • Possible Cause 4: Contamination. Ensure aseptic technique throughout the procedure to prevent bacterial or cross-contamination with other fungal isolates.

Problem 2: Failure to amplify the FKS gene hot spot regions by PCR.

  • Possible Cause 1: Poor DNA quality. Ensure the genomic DNA extracted from your Candida isolate is of high purity and concentration. Use a standardized DNA extraction kit for fungi.

  • Possible Cause 2: PCR inhibitors. Components from the fungal culture or DNA extraction process can inhibit the PCR reaction. Consider re-precipitating the DNA or using a commercial kit designed to remove inhibitors.

  • Possible Cause 3: Primer design or annealing temperature. Verify that your PCR primers are specific to the FKS gene of the Candida species you are testing. Optimize the annealing temperature of your PCR program using a temperature gradient if necessary.

  • Possible Cause 4: Insufficient DNA template. Ensure you are adding an adequate amount of genomic DNA to the PCR reaction.

Problem 3: Suspected resistance, but no mutation found in the FKS hot spot regions.

  • Possible Cause 1: Mutation outside the hot spot. While most resistance-conferring mutations are in the hot spots, mutations in other regions of the FKS gene can occasionally occur. Consider sequencing the entire FKS1 and FKS2 genes.

  • Possible Cause 2: Alternative resistance mechanism. The reduced susceptibility may be due to mechanisms other than target-site modification, such as upregulation of the cell wall integrity pathway or increased chitin synthesis. In this case, you would need to perform experiments to investigate these alternative mechanisms (see Experimental Protocols below).

  • Possible Cause 3: FKS-independent tolerance. The isolate may exhibit tolerance rather than stable resistance, allowing it to survive in the presence of the drug without a heritable genetic change in the primary target.

Quantitative Data Summary

The following tables summarize key quantitative data related to rezafungin resistance.

Table 1: Rezafungin MICs against Candida Species with and without FKS Mutations

Candida SpeciesFKS StatusRezafungin MIC Range (µg/mL)Comparator Echinocandin MIC Range (µg/mL)
C. glabrataWild-Type≤0.015 - 0.06Anidulafungin: ≤0.015 - 0.06Caspofungin: 0.03 - 0.5Micafungin: 0.03 - 0.06
C. glabrataMutant≤0.015 - 2Anidulafungin: 0.12 - 2Caspofungin: 0.12 - >8Micafungin: 0.25 - 4
C. albicansWild-Type0.002 - 0.125-
C. albicansMutant0.25 - >2-
C. tropicalisMutant1 - >2-
C. kruseiMutant0.5 - 1-

Data compiled from multiple sources. MIC ranges can vary based on specific mutations and testing conditions.

Table 2: Frequency of FKS Mutations in Echinocandin-Resistant Candida Isolates

Candida SpeciesPrevalence of FKS Mutations in Echinocandin-Resistant IsolatesCommon Mutations
C. glabrataHigh (often the primary mechanism)FKS2: S663P, F659del, F659SFKS1: S629P
C. albicansModerateFKS1: S645P, F641S, S645Y
C. tropicalisLow to ModerateFKS1: F641S, S654P
C. kruseiLow-
C. parapsilosisVery Low-

Frequencies can vary by geographical region and patient population.

Experimental Protocols

1. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 document.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of rezafungin against a Candida isolate.

  • Materials: 96-well microtiter plates, RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS), this compound, DMSO, sterile water, Candida isolate, spectrophotometer.

  • Methodology:

    • Prepare a stock solution of rezafungin in DMSO.

    • Perform serial two-fold dilutions of rezafungin in RPMI 1640 medium in the wells of a 96-well plate.

    • Grow the Candida isolate on Sabouraud dextrose agar for 24 hours.

    • Prepare a fungal inoculum suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the inoculum in RPMI 1640 medium to the final required concentration.

    • Add the diluted inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

    • Incubate the plates at 35°C for 24 hours.

    • The MIC is read as the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control.

2. FKS Gene Sequencing

  • Objective: To identify mutations in the hot spot regions of the FKS1 and FKS2 genes.

  • Materials: Candida isolate, fungal DNA extraction kit, PCR primers for FKS1 and FKS2 hot spots, PCR reagents (Taq polymerase, dNTPs, buffer), thermocycler, gel electrophoresis equipment, DNA sequencing service or instrument.

  • Methodology:

    • Extract high-quality genomic DNA from the Candida isolate using a commercial kit.

    • Amplify the FKS1 and FKS2 hot spot regions using specific primers via PCR.

    • Verify the successful amplification of the target regions by running the PCR products on an agarose gel.

    • Purify the PCR products to remove primers and dNTPs.

    • Sequence the purified PCR products using Sanger sequencing.

    • Align the resulting sequences with a wild-type reference sequence for the respective Candida species to identify any nucleotide changes that result in amino acid substitutions.

3. Quantification of Cell Wall Chitin

This protocol uses Calcofluor White, a fluorescent dye that binds to chitin.

  • Objective: To quantify the relative amount of chitin in the cell wall of Candida isolates.

  • Materials: Candida isolates, culture medium (with and without rezafungin), Calcofluor White stain, phosphate-buffered saline (PBS), flow cytometer or fluorescence microscope.

  • Methodology:

    • Grow Candida isolates to the mid-log phase in the presence and absence of a sub-inhibitory concentration of rezafungin.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS and stain with Calcofluor White (e.g., 25 µg/mL) for 10-15 minutes in the dark.

    • Analyze the fluorescence of the stained cells using a flow cytometer. The mean fluorescence intensity correlates with the relative chitin content.

    • Alternatively, visualize the cells using a fluorescence microscope to observe changes in chitin distribution.

4. Glucan Synthase Activity Assay

  • Objective: To measure the activity of the β-1,3-D-glucan synthase enzyme complex and its inhibition by rezafungin.

  • Materials: Candida isolate, cell lysis buffer, ultracentrifuge, radioactive UDP-[14C]glucose, non-radioactive UDP-glucose, rezafungin, glass fiber filters, scintillation counter.

  • Methodology:

    • Prepare a crude membrane fraction from the Candida isolate by mechanical disruption and ultracentrifugation. This fraction will contain the glucan synthase enzyme.

    • Set up reaction mixtures containing buffer, the membrane fraction (enzyme source), and varying concentrations of rezafungin.

    • Initiate the enzymatic reaction by adding UDP-[14C]glucose.

    • Incubate the reaction at 30°C for a defined period (e.g., 40-60 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the newly synthesized glucan polymer.

    • Filter the mixture through glass fiber filters to capture the radioactive glucan.

    • Wash the filters to remove unincorporated UDP-[14C]glucose.

    • Measure the radioactivity on the filters using a liquid scintillation counter. The amount of radioactivity is proportional to the glucan synthase activity.

    • Calculate the IC50 value (the concentration of rezafungin that inhibits 50% of the enzyme activity).

5. Gene Expression Analysis by RT-qPCR

  • Objective: To measure the relative expression levels of genes involved in the cell wall integrity pathway or efflux pumps.

  • Materials: Candida isolate, culture medium (with and without rezafungin), RNA extraction kit, reverse transcriptase, qPCR primers for target and reference genes, SYBR Green or TaqMan probe-based qPCR master mix, real-time PCR instrument.

  • Methodology:

    • Grow the Candida isolate in the presence and absence of a sub-inhibitory concentration of rezafungin.

    • Extract total RNA from the fungal cells using a suitable kit.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qPCR using primers specific for your target genes (e.g., SLT2, CHS3, CDR1) and at least one validated reference gene (e.g., ACT1, TEF1) for normalization.

    • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the rezafungin-treated samples compared to the untreated controls.

Visualizations

Experimental_Workflow Workflow for Investigating Rezafungin Resistance cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_mechanistic Alternative Mechanism Analysis pheno_start Clinical Isolate with Suspected Resistance mic_test Perform Broth Microdilution (CLSI M27) pheno_start->mic_test mic_result Elevated MIC? mic_test->mic_result dna_extraction Genomic DNA Extraction mic_result->dna_extraction Yes end_susceptible Isolate is Susceptible mic_result->end_susceptible No fks_pcr PCR Amplify FKS Hot Spot Regions dna_extraction->fks_pcr fks_seq Sanger Sequencing fks_pcr->fks_seq seq_analysis Sequence Analysis vs. Wild-Type Reference fks_seq->seq_analysis fks_mutation FKS Mutation Identified? seq_analysis->fks_mutation chitin_quant Quantify Cell Wall Chitin (Calcofluor White Assay) fks_mutation->chitin_quant No cwi_expression Analyze CWI Pathway Gene Expression (RT-qPCR) fks_mutation->cwi_expression No gs_assay Glucan Synthase Activity Assay fks_mutation->gs_assay No end_fks Conclusion: Resistance likely due to FKS mutation. fks_mutation->end_fks Yes end_alt Conclusion: Resistance likely due to alternative mechanism(s). chitin_quant->end_alt cwi_expression->end_alt gs_assay->end_alt

Caption: Experimental workflow for investigating rezafungin resistance.

Cell_Wall_Integrity_Pathway Candida Cell Wall Integrity (CWI) Pathway cluster_membrane Plasma Membrane cluster_mapk MAP Kinase Cascade cluster_nucleus Nucleus cluster_response Cellular Response rezafungin Rezafungin (Cell Wall Stress) sensors Wsc1, Mid2, Mtl1 (Sensors) rezafungin->sensors Inhibits Glucan Synthesis rho1 Rho1-GTP sensors->rho1 Activate pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 slt2 Slt2 / Mkc1 (MAPK) mkk2->slt2 rlm1 Rlm1 (Transcription Factor) slt2->rlm1 swi4_swi6 Swi4/Swi6 (SBF) slt2->swi4_swi6 cell_wall_synthesis Cell Wall Gene Expression (e.g., FKS, CHS) rlm1->cell_wall_synthesis swi4_swi6->cell_wall_synthesis remodeling Cell Wall Remodeling & Reinforcement cell_wall_synthesis->remodeling

Caption: Simplified Cell Wall Integrity (CWI) signaling pathway in Candida.

References

Technical Support Center: Rezafungin Acetate and FKS Gene Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rezafungin acetate and investigating its efficacy in the context of FKS gene mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how do FKS gene mutations confer resistance?

This compound is a next-generation echinocandin that inhibits the activity of β-1,3-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall component β-1,3-D-glucan.[1][2] This inhibition leads to osmotic instability and fungal cell death.[2] Resistance to echinocandins, including rezafungin, is primarily associated with mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme.[1][3] These mutations typically occur in specific "hot spot" regions of the genes and alter the drug's binding to its target enzyme, thereby reducing its inhibitory activity.

Q2: How does the efficacy of rezafungin against Candida species with FKS mutations compare to other echinocandins?

Rezafungin generally demonstrates potent activity against Candida species, including some isolates with FKS mutations that confer resistance to first-generation echinocandins. While MIC values for rezafungin are higher against FKS mutants compared to wild-type isolates, they are often lower than those of other echinocandins against the same resistant strains. For instance, in a study of C. glabrata isolates with FKS mutations, rezafungin MICs ranged from ≤0.015 to 2 µg/mL, whereas micafungin, caspofungin, and anidulafungin MICs against the same mutants were higher. The enhanced stability and pharmacokinetic profile of rezafungin may allow it to overcome some resistance mechanisms.

Q3: What are the established clinical breakpoints for rezafungin susceptibility testing?

The U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI) have established clinical breakpoints for rezafungin against several Candida species. It is important to note that these breakpoints can differ. For example, for C. glabrata, the FDA-approved susceptible breakpoint is ≤0.12 mg/L, while the CLSI breakpoint is ≤0.5 mg/L. These differences are in part due to considerations of rezafungin's pharmacokinetic and pharmacodynamic profile, which may allow for efficacy at higher MICs.

Q4: Are there specific FKS mutations that are more frequently associated with rezafungin resistance?

Mutations in the hot spot regions of FKS1 and FKS2 are the most common cause of echinocandin resistance. In Candida glabrata, alterations in FKS2 are more frequently observed, with the S663P substitution being particularly common. Other significant mutations include those at positions F625, S629, and D632 in FKS1, and F659 in FKS2. The specific mutation can influence the level of resistance to different echinocandins.

Troubleshooting Guides

Issue 1: Unexpectedly high rezafungin MIC values for a known FKS mutant.

  • Possible Cause 1: Presence of additional, non-target-based resistance mechanisms. While FKS mutations are the primary driver of echinocandin resistance, other mechanisms could contribute to reduced susceptibility.

    • Troubleshooting Step: Perform whole-genome sequencing to identify other potential resistance-conferring mutations. Evaluate the expression of efflux pumps or genes involved in cell wall stress responses.

  • Possible Cause 2: Incorrect susceptibility testing methodology. Deviations from standardized protocols can lead to inaccurate MIC readings.

    • Troubleshooting Step: Ensure strict adherence to CLSI M27 or EUCAST guidelines for antifungal susceptibility testing. Verify the quality of the testing medium, inoculum preparation, and incubation conditions. Use appropriate quality control strains (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).

Issue 2: Discrepancy between genotypic prediction of resistance (FKS mutation present) and phenotypic susceptibility (low rezafungin MIC).

  • Possible Cause 1: The specific FKS mutation has a minimal impact on rezafungin binding. Not all FKS mutations confer the same level of resistance, and some may have a lesser effect on rezafungin compared to other echinocandins.

    • Troubleshooting Step: Review the literature for data on the specific mutation's impact on rezafungin efficacy. Compare the rezafungin MIC to those of other echinocandins for the same isolate.

  • Possible Cause 2: Heteroresistance. The isolate population may contain a subpopulation of susceptible cells.

    • Troubleshooting Step: Perform population analysis profiling (PAP) to detect heteroresistance. This involves plating a large inoculum on agar plates containing a range of rezafungin concentrations.

Data Presentation

Table 1: Comparative MIC Ranges (µg/mL) of Rezafungin and Other Echinocandins against Candida glabrata with and without FKS Mutations.

DrugFKS StatusMIC Range (µg/mL)Reference
Rezafungin Wild-Type≤0.015 - 0.06
Mutant≤0.015 - 2
Micafungin Wild-Type0.03 - 0.06
Mutant0.25 - 4
Caspofungin Wild-Type0.03 - 0.5
Mutant0.12 - >8
Anidulafungin Wild-Type≤0.015 - 0.06
Mutant0.12 - 2

Table 2: Rezafungin MICs against Common Candida Species.

Candida SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
C. albicans0.030.06
C. glabrata0.060.06
C. tropicalis0.030.06
C. parapsilosis12
C. krusei0.030.03
C. dubliniensis0.060.12

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Rezafungin

This protocol is based on the CLSI M27 reference method.

  • Preparation of Rezafungin Stock Solution:

    • Dissolve this compound in 100% DMSO to a stock concentration of 1280 µg/mL.

    • Store stock solutions at -80°C.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the rezafungin stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.008 to 8 µg/mL in 96-well microtiter plates.

  • Inoculum Preparation:

    • Culture the Candida isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of rezafungin that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.

Protocol 2: Detection of FKS Gene Mutations by Sanger Sequencing

This is a standard method for identifying mutations in the FKS1 and FKS2 genes.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the Candida isolate using a commercial fungal DNA extraction kit or standard methods such as chloroform extraction.

  • PCR Amplification of FKS Hot Spot Regions:

    • Design or use previously validated primers to amplify the "hot spot" regions of FKS1 and FKS2.

    • Perform PCR in a reaction mixture containing the extracted genomic DNA, primers, dNTPs, PCR buffer, and a DNA polymerase.

    • Use appropriate cycling conditions (annealing temperature, extension time) for the specific primers.

  • PCR Product Purification:

    • Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Perform cycle sequencing using a BigDye Terminator chemistry kit with the purified PCR product and the same primers used for amplification.

    • Analyze the sequencing reaction products on a capillary electrophoresis-based DNA analyzer.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type FKS1 and FKS2 gene sequences from a reference strain to identify any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to determine if the mutations result in amino acid substitutions.

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis rezafungin_prep Prepare Rezafungin Stock plate_prep Prepare Microtiter Plates rezafungin_prep->plate_prep inoculation Inoculate Plates plate_prep->inoculation inoculum_prep Prepare Fungal Inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 24h inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for Rezafungin MIC Determination.

experimental_workflow_fks_sequencing cluster_dna_prep DNA Preparation cluster_sequencing Sequencing cluster_analysis Analysis dna_extraction Genomic DNA Extraction pcr_amp PCR Amplification of FKS Hot Spots dna_extraction->pcr_amp pcr_purify PCR Product Purification pcr_amp->pcr_purify sanger_seq Sanger Sequencing pcr_purify->sanger_seq seq_analysis Sequence Alignment and Mutation Identification sanger_seq->seq_analysis

Caption: Workflow for FKS Gene Mutation Detection.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect fks_mutation FKS Gene Mutation enzyme_alteration Altered β-1,3-D-glucan Synthase fks_mutation->enzyme_alteration reduced_binding Reduced Rezafungin Binding enzyme_alteration->reduced_binding reduced_efficacy Reduced Rezafungin Efficacy reduced_binding->reduced_efficacy increased_mic Increased MIC reduced_efficacy->increased_mic

Caption: FKS Mutation and Rezafungin Resistance.

References

Challenges in developing assays for rezafungin acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rezafungin acetate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of rezafungin?

Rezafungin is an echinocandin antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][4] This enzyme is present in fungal cells but not in mammalian cells, providing a selective target. By inhibiting this enzyme, rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.

Q2: What are the main advantages of rezafungin compared to other echinocandins?

Rezafungin offers several advantages over first-generation echinocandins, including a significantly longer half-life of approximately 133-152 hours, which allows for once-weekly intravenous dosing. It also exhibits greater chemical stability in solution and plasma.

Q3: What are the standard methods for in vitro susceptibility testing of rezafungin?

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used for in vitro susceptibility testing of rezafungin against yeasts. The CLSI M27 standard provides guidelines for broth microdilution assays.

Troubleshooting Guides

In Vitro Susceptibility Testing (MIC Assays)

Problem: High variability in Minimum Inhibitory Concentration (MIC) results between experiments or laboratories.

Possible Causes:

  • Non-specific binding to plasticware: Rezafungin, being a lipophilic molecule, can adhere to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the wells and consequently, falsely elevated MIC values. This is a well-documented issue, especially with EUCAST methodology.

  • Inconsistent inoculum preparation: The density of the fungal inoculum is critical for reproducible MIC results.

  • Choice of microtiter plates: Different brands and types of plates (tissue culture-treated vs. non-treated) can lead to varied levels of drug binding and affect MIC results.

  • Media composition variability: Variations in RPMI-1640 media lots can influence fungal growth and MIC outcomes.

Solutions:

  • Mitigate non-specific binding: For EUCAST assays, the addition of a surfactant like Tween 20 at a final concentration of 0.002% to the medium has been shown to reduce non-specific binding and normalize MIC values across different plate types.

  • Standardize inoculum preparation: Use a spectrophotometer to adjust the inoculum to the correct density as specified in the CLSI or EUCAST guidelines.

  • Consistent plate usage: Use the same type and brand of microtiter plates for all experiments to ensure consistency. If variability is a known issue, consider performing a validation study with different plate types.

  • Quality control of media: Use media from a reputable supplier and consider testing new lots against quality control strains before use in critical experiments.

Problem: Unexpectedly high or low MIC values for quality control (QC) strains.

Possible Causes:

  • Incorrect drug concentration: Errors in the preparation of the rezafungin stock solution or serial dilutions.

  • Contamination: Contamination of the media, inoculum, or drug solutions.

  • Improper incubation: Incorrect temperature or duration of incubation.

  • Degradation of rezafungin: Although more stable than other echinocandins, improper storage of stock solutions can lead to degradation.

Solutions:

  • Verify drug concentrations: Prepare fresh stock solutions and serial dilutions. Have a second analyst independently verify the calculations and preparations.

  • Aseptic technique: Ensure strict aseptic technique throughout the assay setup.

  • Calibrate equipment: Regularly calibrate incubators and other laboratory equipment.

  • Proper storage: Store rezafungin powder and stock solutions as recommended by the manufacturer, protected from light and moisture.

Bioanalytical Assays (LC-MS/MS)

Problem: Poor peak shape or splitting in the chromatogram.

Possible Causes:

  • Sample solvent incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • Column overload: Injecting too much analyte can saturate the column.

  • Column contamination: Accumulation of matrix components from biological samples on the column.

Solutions:

  • Solvent matching: Whenever possible, dissolve and inject samples in the mobile phase or a weaker solvent.

  • Optimize sample concentration: Dilute the sample to ensure the amount of analyte is within the linear range of the column.

  • Use of guard columns and sample cleanup: Employ a guard column to protect the analytical column and optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.

Problem: Inaccurate or imprecise results.

Possible Causes:

  • Matrix effects: Components in the biological matrix (e.g., plasma, serum) can enhance or suppress the ionization of rezafungin, leading to inaccurate quantification.

  • Degradation of rezafungin: Rezafungin, like other echinocandins, can degrade. A potential issue is the formation of an open-ring degradant which may be isobaric with the parent compound, interfering with quantification if not chromatographically separated.

  • High protein binding: Rezafungin is highly protein-bound (over 98%). Incomplete protein precipitation can lead to variable recovery and inaccurate results.

Solutions:

  • Optimize sample preparation: Thoroughly optimize the protein precipitation step. Ensure complete precipitation and efficient extraction of rezafungin.

  • Develop a stability-indicating method: The analytical method should be able to separate rezafungin from its potential degradation products. This can be achieved by performing forced degradation studies (e.g., acid, base, oxidation, heat, photolysis) and ensuring the analytical method can resolve the parent drug from any degradants formed.

  • Use of an appropriate internal standard: An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.

Data Presentation

Table 1: In Vitro Susceptibility of Candida Species to Rezafungin (CLSI Method)

Candida SpeciesNMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
C. albicans651≤0.008–0.250.030.06100
C. glabrata352≤0.008–20.060.0698.3
C. tropicalis158≤0.008–0.250.030.06100
C. parapsilosis2500.06–41299.6
C. krusei75≤0.008–0.250.030.03100
C. dubliniensis37≤0.008–0.250.060.12100

Data compiled from a study of invasive fungal isolates from 2019-2020.

Table 2: Pharmacokinetic Parameters of Rezafungin in Patients with Candidemia or Invasive Candidiasis

ParameterValue
Terminal Half-life (t1/2) ~152 hours
Volume of Distribution (Vd) 67 L
Clearance (CL) 0.35 L/hr
Protein Binding 87.5% to 93.6%

Following an initial 400 mg loading dose and subsequent 200 mg weekly doses.

Experimental Protocols

CLSI M27 Broth Microdilution for Yeasts

This is a generalized protocol based on the CLSI M27 standard for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species.

1. Media Preparation:

  • Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Sterilize by filtration.

2. Drug Dilution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of rezafungin in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.

3. Inoculum Preparation:

  • Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the drug dilutions with the prepared fungal suspension.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC:

  • The MIC is the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.

LC-MS/MS for Rezafungin in Plasma

This protocol outlines a general procedure for the quantification of rezafungin in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard (preferably isotopically labeled rezafungin).

  • Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.

  • Vortex for 10 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 90% B over 4 minutes).

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions (Example):

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for rezafungin and the internal standard need to be optimized for the specific instrument used.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of rezafungin to the internal standard against the concentration of the calibrators.

  • The concentration of rezafungin in the unknown samples is determined from the calibration curve.

Visualizations

Rezafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Cell_Wall Fungal Cell Wall (Structural Integrity) Cell_Lysis Osmotic Instability & Cell Lysis Fungal_Cell_Wall->Cell_Lysis Leads to (Loss of Integrity) Beta_Glucan_Synthase 1,3-β-D-Glucan Synthase (Enzyme Complex) Beta_Glucan 1,3-β-D-Glucan (Essential Polymer) Beta_Glucan_Synthase->Beta_Glucan Synthesizes Beta_Glucan_Synthase->Beta_Glucan Synthesis Blocked Beta_Glucan->Fungal_Cell_Wall Forms Rezafungin Rezafungin Rezafungin->Beta_Glucan_Synthase Inhibits

Caption: Mechanism of action of rezafungin.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Prepare_Media Prepare RPMI-1640 + MOPS Buffer Dispense_Drug Dispense Drug Dilutions into 96-well plate Prepare_Media->Dispense_Drug Prepare_Drug Prepare Rezafungin Stock & Dilutions Prepare_Drug->Dispense_Drug Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Dispense_Drug->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Caption: Generalized workflow for MIC determination.

Troubleshooting_MIC_Variability Start High MIC Variability Observed Check_Binding Suspect Non-Specific Binding? Start->Check_Binding Add_Surfactant Add 0.002% Tween 20 to Media (EUCAST) Check_Binding->Add_Surfactant Yes Check_Plates Check Microtiter Plate Consistency Check_Binding->Check_Plates No Resolved Problem Resolved Add_Surfactant->Resolved Standardize_Plates Use Consistent Plate Type and Brand Check_Plates->Standardize_Plates Inconsistent Check_Inoculum Review Inoculum Preparation Check_Plates->Check_Inoculum Consistent Standardize_Plates->Resolved Standardize_Inoculum Use Spectrophotometer for Density Adjustment Check_Inoculum->Standardize_Inoculum Inconsistent Check_Inoculum->Resolved Consistent Standardize_Inoculum->Resolved

Caption: Troubleshooting high MIC variability.

References

Strategies to prevent rezafungin acetate degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of rezafungin acetate in solution. Below you will find frequently asked questions and troubleshooting guides to prevent its degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a key consideration?

This compound is a next-generation echinocandin antifungal agent. Like other echinocandins, it functions by inhibiting the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. Its efficacy is dependent on the integrity of its molecular structure. Degradation in solution can lead to a loss of antifungal activity, making it crucial to understand and control the factors that affect its stability for reliable experimental results and therapeutic efficacy. Rezafungin, however, has been designed for improved stability compared to first-generation echinocandins.

Q2: What are the primary factors that can cause this compound to degrade in solution?

While rezafungin is chemically more stable than older echinocandins, its degradation can be influenced by several factors, including:

  • pH: Extreme pH values can promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light may lead to photodegradation. Patients receiving rezafungin are advised to use protection from the sun.

  • Oxidizing Agents: Contact with strong oxidizing agents could potentially degrade the molecule.

Q3: What are the recommended storage conditions for this compound in its various forms?

To ensure the stability and efficacy of this compound, adhere to the following storage guidelines:

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder (Vial) 20°C to 25°C (68°F to 77°F)As per expiry dateExcursions are permitted between 15°C and 30°C (59°F to 86°F). Protect from light by keeping the vial in the outer carton.
Reconstituted Solution 5°C to 25°C (41°F to 77°F)Up to 24 hoursDo not freeze.
Diluted IV Infusion Solution 5°C to 25°C (41°F to 77°F)Up to 48 hoursDo not freeze.

Q4: How should I prepare a solution of this compound for my experiments?

For optimal stability, follow this two-step process:

  • Reconstitution: Aseptically reconstitute the lyophilized powder with sterile Water for Injection. To minimize foaming, swirl the vial gently; do not shake.

  • Dilution: Further dilute the reconstituted solution in a suitable infusion solution, such as 0.9% Sodium Chloride, 0.45% Sodium Chloride, or 5% Dextrose in water.

Q5: What quantitative data is available on the stability of rezafungin?

Rezafungin has demonstrated remarkable stability compared to its predecessors.

ConditionRezafungin RemainingAnidulafungin RemainingDuration
Incubation in Serum at 37°C >94%10%44 hours
Incubation in PBS at 37°C >94%50%44 hours
Storage of Lyophilized Powder at 40°C >98%Not Available9 months
Storage in Solution (Saline or 5% Dextrose) with exposure to light and 40°C >93%Not Available1 year

Troubleshooting Guide

Issue: Unexpected loss of antifungal activity in my experiment.

This could be due to the degradation of this compound. Follow this troubleshooting workflow:

G start Start: Unexpected Loss of Activity check_prep Review Solution Preparation Protocol start->check_prep improper_prep Improper Preparation? check_prep->improper_prep correct_prep Correct Preparation Technique: - Use recommended diluents - Swirl gently, do not shake - Use aseptic technique improper_prep->correct_prep Yes check_storage Verify Storage Conditions improper_prep->check_storage No correct_prep->check_storage improper_storage Incorrect Storage? check_storage->improper_storage correct_storage Implement Correct Storage: - Check temperature logs - Protect from light - Adhere to time limits improper_storage->correct_storage Yes check_env Assess Experimental Environment improper_storage->check_env No correct_storage->check_env harsh_env Harsh Conditions? check_env->harsh_env mitigate_env Mitigate Environmental Stress: - Control pH of medium - Avoid high temperatures - Shield from direct light harsh_env->mitigate_env Yes analyze Analyze for Degradants (HPLC) harsh_env->analyze No mitigate_env->analyze end_good End: Activity Restored analyze->end_good Degradation confirmed and resolved end_bad End: Contact Technical Support analyze->end_bad Problem persists G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH, heat) base->analysis oxidative Oxidative Stress (e.g., 3% H2O2) oxidative->analysis thermal Thermal Stress (e.g., 60°C) thermal->analysis photo Photolytic Stress (UV/Vis light) photo->analysis start This compound Solution start->acid start->base start->oxidative start->thermal start->photo evaluation Evaluate Degradation Profile - Identify degradants - Determine degradation pathways - Confirm peak purity analysis->evaluation G cluster_anidulafungin Anidulafungin cluster_rezafungin Rezafungin a1 Hemiaminal Region Prone to ring-opening hydrolysis a2 Degradation Pathway Leads to inactive open-ring form a1->a2 Instability r1 Choline Aminal Ether Replaces the unstable hemiaminal region r2 Enhanced Stability Resistant to hydrolytic degradation r1->r2 Stability

Validation & Comparative

Rezafungin vs. Anidulafungin: A Comparative Review of In Vitro Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal activity of rezafungin and anidulafungin, two prominent echinocandin antifungals. The information presented is collated from peer-reviewed studies and is intended to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Executive Summary

Rezafungin, a novel echinocandin, demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus.[1][2][3][4] Its performance is largely comparable to that of anidulafungin, another established echinocandin.[2] Both agents function by inhibiting (1,3)-β-D-glucan synthase, a critical component of the fungal cell wall. This guide will delve into the quantitative data from in vitro susceptibility testing, detail the experimental methodologies employed, and provide a visual representation of the testing workflow.

In Vitro Susceptibility Data

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) against specific fungal isolates. The following tables summarize the comparative MIC and MEC values for rezafungin and anidulafungin against key fungal pathogens as reported in various studies. Lower MIC/MEC values are indicative of greater in vitro potency.

Table 1: Comparative In Vitro Activity against Candida Species
Fungal SpeciesRezafungin MIC (mg/L)Anidulafungin MIC (mg/L)
Candida albicansMIC50: 0.03 / MIC90: 0.06MIC50: 0.06 / MIC90: 2
Candida glabrataMIC50: 0.06 / MIC90: 0.06MIC50: 0.06 / MIC90: 2
Candida parapsilosisMIC50: 1 / MIC90: 2MIC50: 2 / MIC90: 4
Candida tropicalisMIC50: 0.03 / MIC90: 0.06MIC50: 0.06 / MIC90: 2
Candida kruseiMIC50: 0.03 / MIC90: 0.03MIC50: 0.12 / MIC90: 0.25
Candida aurisMIC90: 0.25MIC Range: 0.25-1
Candida dubliniensisMIC50: 0.06 / MIC90: 0.12ECV: 0.12
Candida guilliermondiiMIC90: 1ECV: 8
Candida lusitaniaeMIC90: 0.25ECV: 1

MIC50/MIC90: The minimum concentration of the drug that inhibits the growth of 50%/90% of isolates. ECV: Epidemiological Cutoff Value.

Table 2: Comparative In Vitro Activity against Aspergillus Species
Fungal SpeciesRezafungin MEC (mg/L)Anidulafungin MEC (mg/L)
Aspergillus fumigatusMEC90: 0.015-0.06MEC90: 0.015
Aspergillus flavusMEC90: 0.015-0.03MEC50: 0.007
Aspergillus nigerNot widely reportedMEC50: 0.007
Aspergillus terreusNot widely reportedNot widely reported

MEC: Minimum Effective Concentration, the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide were primarily generated using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method for Yeasts (M27)

This method is the gold standard for determining the MICs of antifungal agents against yeast isolates.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

CLSI Broth Microdilution Method for Filamentous Fungi (M38)

This method is employed to determine the MECs of antifungal agents against molds.

  • Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted using a spectrophotometer or hemocytometer.

  • Drug Dilution: Similar to the M27 method, the antifungal agents are serially diluted in 96-well microtiter plates with RPMI 1640 medium.

  • Inoculation: The standardized conidial suspension is added to the wells.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MEC Determination: The MEC is determined by microscopic examination as the lowest drug concentration at which abnormal, compact hyphal growth is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the CLSI broth microdilution antifungal susceptibility testing methods.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_output Output start Start: Isolate Fungal Colony inoculum_prep Prepare Fungal Inoculum (0.5 McFarland for Yeasts) start->inoculum_prep inoculation Inoculate Microtiter Plates inoculum_prep->inoculation drug_prep Prepare Serial Dilutions of Antifungal Agents drug_prep->inoculation incubation Incubate Plates (35°C, 24-72h) inoculation->incubation read_results Read Results (Visual or Microscopic) incubation->read_results determine_mic_mec Determine MIC/MEC read_results->determine_mic_mec report Report Susceptibility Profile determine_mic_mec->report

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion

Both rezafungin and anidulafungin exhibit potent in vitro activity against a wide array of clinically relevant fungal pathogens. Rezafungin's activity is comparable to that of anidulafungin for most common Candida and Aspergillus species. The choice between these agents in a clinical or research setting may be influenced by other factors such as pharmacokinetic profiles, potential for resistance development, and specific patient populations. The standardized methodologies outlined by CLSI are crucial for ensuring the reproducibility and comparability of in vitro antifungal susceptibility data.

References

Comparative In Vivo Efficacy of Rezafungin and Caspofungin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy of rezafungin and caspofungin, two prominent echinocandin antifungal agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to support further investigation and development in the field of antifungal therapies.

Mechanism of Action

Both rezafungin and caspofungin share a common mechanism of action. They are non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. As mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase, this mechanism provides a selective target for antifungal therapy.[1][2]

Comparative Efficacy Data

The following tables summarize the key in vivo efficacy data from both preclinical animal models and human clinical trials, allowing for a direct comparison of rezafungin and caspofungin.

Preclinical Efficacy in a Neutropenic Mouse Model of Candida auris Infection

This study evaluated the efficacy of rezafungin and caspofungin in a neutropenic mouse model of bloodstream infection caused by various clades of Candida auris.[3]

Efficacy ParameterRezafunginCaspofunginFungal Strain(s)Animal ModelReference
Survival Rate (21 days) 60-100%90% (against specific isolates)Candida auris (South Asian, East Asian, South African, South American clades)Neutropenic BALB/c mice
Kidney Fungal Burden Reduction (log CFU/g) 3-5>3Candida aurisNeutropenic BALB/c mice
Heart Fungal Burden Reduction (log CFU/g) 2-4>3Candida aurisNeutropenic BALB/c mice
Brain Fungal Burden No inhibition of fungal growthNo inhibition of fungal growthCandida aurisNeutropenic BALB/c mice
Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (ReSTORE Trial)

The ReSTORE trial was a Phase 3, multicenter, double-blind, randomized study comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.

Efficacy EndpointRezafunginCaspofunginPatient PopulationReference
Day 30 All-Cause Mortality 24% (22/93)21% (20/94)Adults with candidemia and/or invasive candidiasis
Day 14 Global Cure 59% (55/93)61% (57/94)Adults with candidemia and/or invasive candidiasis
Day 5 Mycological Eradication 68.7%63.2%Adults with candidemia and/or invasive candidiasis
Median Time to Negative Blood Culture 26.5 hours38.8 hoursAdults with candidemia and/or invasive candidiasis
Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (STRIVE Trial)

The STRIVE trial was a Phase 2, randomized, double-blind study comparing two dosing regimens of rezafungin to caspofungin in patients with candidemia and/or invasive candidiasis.

Efficacy EndpointRezafungin (400 mg/200 mg)CaspofunginPatient PopulationReference
Day 14 Overall Cure 76.1% (35/46)67.2% (41/61)Adults with candidemia and/or invasive candidiasis
30-Day All-Cause Mortality 4.4%13.1%Adults with candidemia and/or invasive candidiasis
Median Time to Candidemia Clearance 19.5 hours22.8 hoursAdults with candidemia

Experimental Protocols

Neutropenic Mouse Model of Candida auris Bloodstream Infection

1. Animal Model:

  • Species: BALB/c male mice.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.

2. Fungal Strains and Inoculum:

  • Strains: Ten isolates of Candida auris representing four different clades (South Asian, East Asian, South African, and South American) were used.

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar, and suspensions were prepared in sterile saline.

  • Infection: Mice were infected via intravenous injection with 107 colony-forming units (CFU)/mouse for the lethality experiment and 8 x 106 CFU/mouse for the fungal tissue burden experiment.

3. Dosing Regimens:

  • Rezafungin: 20 mg/kg administered intravenously on days 1, 3, and 6 post-infection.

  • Caspofungin: 3 mg/kg administered intravenously once daily for 6 days, starting 24 hours post-infection.

4. Efficacy Endpoints:

  • Survival: Animal survival was monitored for 21 days post-infection.

  • Fungal Burden: On day 7 post-infection, mice were euthanized, and kidneys, hearts, and brains were harvested. Organs were homogenized, and serial dilutions were plated to determine the fungal burden (CFU/gram of tissue).

  • Histopathology: Tissues were also subjected to histopathological examination to observe fungal lesions.

Visualizing Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study comparing antifungal agents.

experimental_workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_endpoints Efficacy Assessment animal_model Animal Model Selection (e.g., Neutropenic Mice) immunosuppression Immunosuppression (e.g., Cyclophosphamide) animal_model->immunosuppression fungal_strain Fungal Strain Preparation (e.g., Candida auris) infection Intravenous Infection fungal_strain->infection immunosuppression->infection treatment_rezafungin Treatment Group: Rezafungin infection->treatment_rezafungin treatment_caspofungin Treatment Group: Caspofungin infection->treatment_caspofungin control Control Group: Vehicle infection->control survival Survival Monitoring treatment_rezafungin->survival fungal_burden Fungal Burden Analysis (CFU/g in Organs) treatment_rezafungin->fungal_burden treatment_caspofungin->survival treatment_caspofungin->fungal_burden control->survival control->fungal_burden histopathology Histopathology fungal_burden->histopathology

In vivo antifungal efficacy testing workflow.

This guide demonstrates that while both rezafungin and caspofungin are effective echinocandins, rezafungin's pharmacokinetic profile allows for a less frequent, front-loaded dosing regimen. Preclinical data in a challenging C. auris infection model show comparable or improved activity of rezafungin over caspofungin. Clinical trials have established the non-inferiority of rezafungin to caspofungin for the treatment of candidemia and invasive candidiasis, with some evidence suggesting a potential for faster mycological eradication. These findings support the continued investigation of rezafungin as a valuable therapeutic option in the management of invasive fungal infections.

References

Rezafungin Acetate vs. Micafungin: A Comparative Analysis Against Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the multidrug-resistant fungal pathogen Candida auris poses a significant global health threat, necessitating the development and evaluation of novel antifungal agents. This guide provides a detailed comparison of rezafungin acetate, a next-generation echinocandin, and micafungin, an established echinocandin, in their activity against C. auris. The information presented is based on available preclinical data.

Executive Summary

This compound demonstrates potent in vitro and in vivo activity against Candida auris, comparable or superior to micafungin.[1][2][3][4][5] As a second-generation echinocandin, rezafungin offers a prolonged half-life, allowing for once-weekly dosing, a potential advantage over the daily administration required for micafungin. Both drugs target the fungal cell wall by inhibiting 1,3-β-D-glucan synthase. While both are effective, rezafungin has shown a statistically significant reduction in fungal burden compared to micafungin in in-vivo models, which may be attributed to its front-loaded dosing.

Data Presentation

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for rezafungin and micafungin against Candida auris. Lower MIC values indicate greater potency.

Antifungal AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
This compound0.03 - 80.5Not Reported
Micafungin0.5 - >8Not ReportedNot Reported

Note: MIC values can vary depending on the specific C. auris clade and the testing methodology (e.g., CLSI vs. EUCAST). Some studies have shown that rezafungin maintains activity against some C. auris isolates with elevated MICs to other echinocandins.

In Vivo Efficacy

Studies in neutropenic mouse models of invasive candidiasis provide insights into the in vivo activity of these antifungals.

Antifungal AgentDosing RegimenFungal Burden Reduction (Kidney, log CFU/g)Fungal Burden Reduction (Heart, log CFU/g)Reference
This compound20 mg/kg on days 1, 3, and 63 - 52 - 4
Micafungin5 mg/kg once daily for 6 days>3 (in many cases)>3 (in many cases)

Note: In one study, rezafungin-treated mice showed a statistically significant reduction in fungal burden compared to micafungin-treated mice. All echinocandins, including rezafungin and micafungin, showed an improvement in survival rates in infected mice.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of rezafungin and micafungin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Inoculum Preparation: C. auris isolates are cultured on Sabouraud dextrose agar at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.

  • Drug Dilution: The antifungals are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Time-Kill Kinetic Assays

Time-kill studies assess the fungicidal or fungistatic activity of an antifungal agent over time.

  • Preparation: A standardized inoculum of C. auris is prepared in RPMI-1640 medium, with and without the addition of 50% human serum to simulate in vivo conditions.

  • Drug Exposure: The antifungal agent is added to the fungal suspension at various concentrations (e.g., 0.25 to 32 mg/L).

  • Sampling and Plating: Aliquots are removed at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), serially diluted, and plated on Sabouraud dextrose agar.

  • Colony Counting: After incubation, the number of colony-forming units (CFU)/mL is determined. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Murine Model of Invasive Candidiasis

In vivo efficacy is evaluated using a neutropenic mouse model.

  • Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: A standardized inoculum of C. auris is injected intravenously via the lateral tail vein.

  • Antifungal Treatment: Treatment with rezafungin or micafungin is initiated at a specified time post-infection. Dosing regimens are designed to simulate human exposures.

  • Endpoint Evaluation: After a defined treatment period, mice are euthanized, and target organs (e.g., kidneys, heart) are harvested, homogenized, and plated to determine the fungal burden (CFU/g of tissue).

Visualizations

Mechanism of Action: Echinocandin Inhibition of Fungal Cell Wall Synthesis

Mechanism of Action of Echinocandins Rezafungin This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p subunit) Rezafungin->Glucan_Synthase binds & inhibits Micafungin Micafungin Micafungin->Glucan_Synthase binds & inhibits Glucan_Synthesis Inhibition of 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis catalyzes Cell_Wall Fungal Cell Wall (Reduced Glucan) Glucan_Synthesis->Cell_Wall leads to Osmotic_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Osmotic_Lysis results in

Caption: Echinocandins inhibit 1,3-β-D-glucan synthase, disrupting fungal cell wall integrity.

Experimental Workflow: In Vitro and In Vivo Comparison

Experimental Workflow for Antifungal Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BMD Broth Microdilution (MIC Determination) TK Time-Kill Kinetics (Fungicidal/Fungistatic Activity) Mouse_Model Neutropenic Mouse Model of Invasive Candidiasis Treatment Treatment with Rezafungin or Micafungin Mouse_Model->Treatment Burden Fungal Burden Analysis (Kidney, Heart) Treatment->Burden C_auris Candida auris Isolates C_auris->BMD C_auris->TK C_auris->Mouse_Model

Caption: Workflow for comparing rezafungin and micafungin against Candida auris.

References

Rezafungin: A New Frontier in the Fight Against Echinocandin-Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Rezafungin's Efficacy and Mechanism of Action

The emergence of echinocandin-resistant Candida species presents a significant challenge in the management of invasive fungal infections. Rezafungin, a next-generation echinocandin, offers a promising therapeutic alternative due to its unique pharmacokinetic profile and potent in vitro and in vivo activity. This guide provides a comprehensive comparison of rezafungin's efficacy against echinocandin-resistant Candida, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental evaluation.

Comparative In Vitro Efficacy

Rezafungin has demonstrated potent in vitro activity against a broad range of Candida species, including those with acquired resistance to first-generation echinocandins.[1][2][3][4] The primary mechanism of echinocandin resistance in Candida involves mutations in the hot spot regions of the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-1,3-D-glucan synthase.[5]

Numerous studies have evaluated the minimum inhibitory concentrations (MICs) of rezafungin against echinocandin-resistant Candida isolates and compared them to other echinocandins.

Table 1: Comparative MICs of Rezafungin and Other Echinocandins against Echinocandin-Resistant Candida glabrata Isolates

Antifungal AgentMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Rezafungin0.03 - >80.252
Anidulafungin0.03 - >80.54
Caspofungin0.06 - >818
Micafungin0.015 - >80.254

Data synthesized from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MICs of Rezafungin and Other Echinocandins against Candida auris Isolates (including echinocandin-resistant strains)

Antifungal AgentMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Rezafungin0.03 - 80.250.5
Anidulafungin1 - >1612
Caspofungin0.5 - >1612
Micafungin0.5 - >812

Data synthesized from multiple sources, including isolates with FKS mutations.

These data indicate that while cross-resistance is observed, rezafungin often exhibits lower MIC values compared to other echinocandins against resistant strains.

In Vivo Efficacy

Animal models of invasive candidiasis have corroborated the in vitro findings, demonstrating rezafungin's potent efficacy in treating infections caused by echinocandin-resistant Candida. In a murine model of disseminated Candida auris infection, rezafungin treatment resulted in a significantly lower kidney fungal burden compared to micafungin and amphotericin B.

Experimental Protocols

The evaluation of rezafungin's efficacy relies on standardized and reproducible experimental methodologies.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of rezafungin and comparator antifungals against Candida isolates.

Methodology: Antifungal susceptibility testing is performed using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.

  • Isolate Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24 hours at 35°C.

  • Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL. This is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Preparation: Rezafungin and comparator agents are serially diluted in RPMI 1640 medium.

  • Incubation: The microdilution plates are incubated at 35°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

In Vivo Efficacy Murine Model

Objective: To evaluate the in vivo efficacy of rezafungin in a disseminated candidiasis model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are used to establish a systemic infection.

  • Infection: Mice are infected via intravenous injection with a standardized inoculum of an echinocandin-resistant Candida strain.

  • Treatment: Treatment with rezafungin, a comparator antifungal, or a vehicle control is initiated at a specified time post-infection. Rezafungin's long half-life allows for less frequent dosing (e.g., once weekly) compared to other echinocandins which require daily administration.

  • Efficacy Assessment: Efficacy is determined by assessing endpoints such as survival rates and fungal burden in target organs (e.g., kidneys, brain) at the end of the study. Fungal burden is quantified by homogenizing the organs and plating serial dilutions to determine colony-forming units (CFU) per gram of tissue.

Visualizing Mechanisms and Workflows

To better understand the underlying biology and experimental processes, the following diagrams illustrate the mechanism of action of echinocandins and a typical workflow for evaluating antifungal efficacy.

Echinocandin_Action_and_Resistance cluster_0 Fungal Cell cluster_1 Resistance Mechanism Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2) Echinocandins->Glucan_Synthase Inhibition Altered_Enzyme Altered Glucan Synthase Echinocandins->Altered_Enzyme Reduced Binding Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to FKS_Mutation FKS1/FKS2 Gene Mutations FKS_Mutation->Altered_Enzyme

Caption: Mechanism of echinocandin action and resistance.

Antifungal_Efficacy_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Isolate Candida Isolate (Echinocandin-Resistant) MIC_Testing Broth Microdilution (CLSI M27) Isolate->MIC_Testing MIC_Results Determine MIC Values (Rezafungin vs. Comparators) MIC_Testing->MIC_Results Infection Systemic Infection with Resistant Candida MIC_Results->Infection Inform strain selection Infection_Model Immunocompromised Mouse Model Infection_Model->Infection Treatment_Groups Treatment Groups (Rezafungin, Comparator, Vehicle) Infection->Treatment_Groups Efficacy_Endpoints Assess Efficacy (Survival, Fungal Burden) Treatment_Groups->Efficacy_Endpoints Data_Analysis Comparative Efficacy Analysis Efficacy_Endpoints->Data_Analysis Statistical Analysis

Caption: Experimental workflow for antifungal efficacy evaluation.

Conclusion

Rezafungin demonstrates potent activity against echinocandin-resistant Candida isolates, often exhibiting lower MIC values than first-generation echinocandins. Its efficacy is further supported by in vivo data. The unique pharmacokinetic properties of rezafungin, particularly its long half-life allowing for once-weekly dosing, present a significant advantage in clinical practice. As resistance to existing antifungals continues to grow, rezafungin represents a valuable addition to the therapeutic armamentarium for combating invasive candidiasis caused by difficult-to-treat, resistant pathogens. Further clinical studies are essential to fully delineate its role in managing these challenging infections.

References

A Head-to-Head Comparison of Rezafungin and Fluconazole for the Treatment of Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the emergence of novel agents warrants a thorough comparison with established treatments. This guide provides a detailed, data-driven head-to-head comparison of rezafungin, a next-generation echinocandin, and fluconazole, a widely used triazole antifungal. This analysis is intended to inform researchers, scientists, and drug development professionals on the key differences in their mechanism of action, in vitro activity, clinical efficacy, safety, and pharmacokinetic profiles.

Mechanism of Action: Distinct Pathways of Fungal Disruption

Rezafungin and fluconazole target different essential components of the fungal cell, leading to distinct antifungal effects.

Rezafungin, as an echinocandin, acts by inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2] This enzyme is critical for the synthesis of 1,3-β-D-glucan, a vital structural component of the fungal cell wall.[3] By disrupting the production of this polysaccharide, rezafungin compromises the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[3][4] This mechanism is fungicidal against most Candida species.

Fluconazole, a triazole antifungal, targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a primary component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the cell membrane, thereby inhibiting fungal growth. This action is generally considered fungistatic against Candida species.

G cluster_rezafungin Rezafungin Pathway cluster_fluconazole Fluconazole Pathway Rezafungin Rezafungin 1,3-β-D-glucan synthase 1,3-β-D-glucan synthase Rezafungin->1,3-β-D-glucan synthase Inhibits 1,3-β-D-glucan synthesis 1,3-β-D-glucan synthesis 1,3-β-D-glucan synthase->1,3-β-D-glucan synthesis Catalyzes Fungal Cell Wall Integrity Fungal Cell Wall Integrity 1,3-β-D-glucan synthesis->Fungal Cell Wall Integrity Maintains Cell Lysis Cell Lysis Fungal Cell Wall Integrity->Cell Lysis Disruption leads to Fluconazole Fluconazole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol 14-α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity Maintains Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Integrity->Fungal Growth Inhibition Disruption leads to G Fungal Isolate Fungal Isolate Culture on Agar Culture on Agar Fungal Isolate->Culture on Agar Standardized Inoculum Preparation Standardized Inoculum Preparation Culture on Agar->Standardized Inoculum Preparation Inoculation with Fungal Suspension Inoculation with Fungal Suspension Standardized Inoculum Preparation->Inoculation with Fungal Suspension Antifungal Stock Antifungal Stock Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate Antifungal Stock->Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate->Inoculation with Fungal Suspension Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Inoculation with Fungal Suspension->Incubation (35°C, 24-48h) MIC Determination (Visual/Spectrophotometric) MIC Determination (Visual/Spectrophotometric) Incubation (35°C, 24-48h)->MIC Determination (Visual/Spectrophotometric) G cluster_rezafungin Rezafungin Dosing Logic cluster_fluconazole Fluconazole Dosing Logic (Systemic Candidiasis) Start Start 400mg IV Loading Dose 400mg IV Loading Dose Start->400mg IV Loading Dose Day 1 200mg IV Maintenance Dose 200mg IV Maintenance Dose 400mg IV Loading Dose->200mg IV Maintenance Dose Weekly 200mg IV Maintenance Dose->200mg IV Maintenance Dose End of Treatment End of Treatment 200mg IV Maintenance Dose->End of Treatment Start_F Start_F Loading Dose (e.g., 400mg) Loading Dose (e.g., 400mg) Start_F->Loading Dose (e.g., 400mg) Day 1 Maintenance Dose (e.g., 200mg) Maintenance Dose (e.g., 200mg) Loading Dose (e.g., 400mg)->Maintenance Dose (e.g., 200mg) Daily Maintenance Dose (e.g., 200mg)->Maintenance Dose (e.g., 200mg) End_F End_F Maintenance Dose (e.g., 200mg)->End_F

References

Rezafungin vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of rezafungin's clinical performance against established echinocandins for the treatment of candidemia and invasive candidiasis, supported by data from pivotal clinical trials.

This guide provides a comprehensive comparison of rezafungin, a novel once-weekly echinocandin, with the current standard of care for invasive fungal infections, primarily focusing on other echinocandins like caspofungin. The analysis is based on results from key clinical trials, including the Phase 3 ReSTORE and Phase 2 STRIVE studies, offering researchers, scientists, and drug development professionals a detailed overview of rezafungin's efficacy, safety, and mechanism of action.

Mechanism of Action: A Shared Pathway

Rezafungin, like other echinocandins such as caspofungin, micafungin, and anidulafungin, targets the fungal cell wall by inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2][3] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, a vital component of the fungal cell wall that is absent in mammalian cells.[4][5] Inhibition of this enzyme disrupts the cell wall's integrity, leading to osmotic instability and ultimately fungal cell death. This targeted mechanism of action is a hallmark of the echinocandin class, providing a specific and potent antifungal effect.

Mechanism of Action of Echinocandins cluster_fungal_cell Fungal Cell UDP-Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate Glucan 1,3-β-D-Glucan Glucan_Synthase->Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Rezafungin Rezafungin & Other Echinocandins Rezafungin->Glucan_Synthase Inhibits

Mechanism of action for rezafungin and other echinocandins.

Clinical Trial Data: Rezafungin vs. Caspofungin

The efficacy and safety of rezafungin have been primarily evaluated in the Phase 3 ReSTORE and Phase 2 STRIVE clinical trials, where it was compared to the standard of care, caspofungin, for the treatment of candidemia and invasive candidiasis.

Phase 3 ReSTORE Trial Results

The ReSTORE trial was a global, multicenter, double-blind, randomized study that demonstrated the non-inferiority of once-weekly rezafungin to once-daily caspofungin.

Table 1: Key Efficacy Outcomes from the ReSTORE Trial

EndpointRezafunginCaspofunginTreatment Difference (95% CI)
Day 30 All-Cause Mortality (FDA Primary Endpoint) 24% (22/93)21% (20/94)2.4% (-9.7 to 14.4)
Day 14 Global Cure (EMA Primary Endpoint) 59% (55/93)61% (57/94)-1.1% (-14.9 to 12.7)
Day 5 Mycological Eradication 68.7%63.2%Not Reported
Median Time to Negative Blood Culture (hours) 26.538.8Not Reported

Table 2: Safety Profile from the ReSTORE Trial

Adverse EventRezafungin (n=98)Caspofungin (n=98)
Any Treatment-Emergent AE 91% (89)85% (83)
Serious Adverse Events 56% (55)53% (52)
Most Common AEs (>5%) Pyrexia, hypokalemia, pneumonia, septic shock, anemiaPyrexia, hypokalemia, pneumonia, septic shock, anemia
Phase 2 STRIVE Trial Results

The STRIVE trial was a randomized, double-blind study that assessed two dosing regimens of rezafungin compared to caspofungin. The 400 mg weekly dose followed by 200 mg weekly was selected for the Phase 3 trial.

Table 3: Efficacy Outcomes from the STRIVE Trial (Day 14)

OutcomeRezafungin (400mg/200mg)Caspofungin
Overall Success Not specified, but trended higherNot specified
Clinical Cure Not specifiedNot specified
Mycological Success Not specifiedNot specified

Table 4: Safety and Mortality from the STRIVE Trial

OutcomeRezafungin (400mg/200mg)Caspofungin
Treatment-Emergent AEs 94.4%81.8%
Severe AEs 27.8%39.4%
Overall Mortality 9.7%17.9%

Experimental Protocols

ReSTORE Trial Methodology

The ReSTORE trial was a prospective, global, multicenter, double-blind, double-dummy, randomized, controlled trial.

  • Population : Adults (≥18 years) with documented candidemia or invasive candidiasis.

  • Intervention :

    • Rezafungin arm: 400 mg intravenously (IV) in week 1, followed by 200 mg IV once weekly for a total of two to four doses.

    • Caspofungin arm: 70 mg IV loading dose on day 1, followed by 50 mg IV daily for no more than 4 weeks. An optional switch to oral fluconazole was permitted in the caspofungin arm.

  • Primary Endpoints :

    • For the U.S. Food and Drug Administration (FDA): All-cause mortality at Day 30.

    • For the European Medicines Agency (EMA): Global cure at Day 14, which included clinical cure, radiological cure, and mycological eradication.

  • Non-inferiority Margin : A 20% margin was set for both primary endpoints.

ReSTORE Trial Workflow cluster_workflow Patient Journey cluster_arms Treatment Arms cluster_endpoints Primary Endpoints Assessment Screening Screening (Adults with Candidemia/IC) Randomization Randomization (1:1) Screening->Randomization Rezafungin Rezafungin (400mg wk1, then 200mg weekly) Randomization->Rezafungin Caspofungin Caspofungin (70mg day 1, then 50mg daily) Randomization->Caspofungin Treatment Treatment (up to 4 weeks) FollowUp Follow-up Treatment->FollowUp Day14 Day 14 Global Cure (EMA) FollowUp->Day14 Day30 Day 30 All-Cause Mortality (FDA) FollowUp->Day30 Rezafungin->Treatment Caspofungin->Treatment

Simplified workflow of the Phase 3 ReSTORE clinical trial.
STRIVE Trial Methodology

The STRIVE trial was a global, randomized, double-blind study designed to inform the dosing for the subsequent Phase 3 trial.

  • Population : Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.

  • Intervention Arms :

    • Rezafungin Group 1: 400 mg IV weekly.

    • Rezafungin Group 2: 400 mg IV in week 1, then 200 mg IV weekly.

    • Standard of Care (SOC) Group 3: Daily caspofungin with an option for oral step-down therapy.

  • Primary Endpoint : Overall success at Day 14, defined as a combination of clinical cure and mycological success.

Prophylaxis Indication: The ReSPECT Trial

Beyond treatment, rezafungin is also being investigated for the prevention of invasive fungal diseases in patients undergoing allogeneic blood and marrow transplantation in the Phase 3 ReSPECT trial. This study compares once-weekly rezafungin to the standard antimicrobial prophylaxis regimen.

Conclusion

Clinical trial data from the ReSTORE and STRIVE studies demonstrate that once-weekly rezafungin is non-inferior to the standard of care, once-daily caspofungin, for the treatment of candidemia and invasive candidiasis. The safety profile of rezafungin was comparable to that of caspofungin. The unique pharmacokinetic profile of rezafungin, allowing for once-weekly dosing, presents a potential advantage in clinical practice. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prophylactic setting.

References

Navigating Echinocandin Cross-Resistance: A Comparative Analysis of Rezafungin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of rezafungin and other echinocandins reveals a landscape of comparable in vitro activity against susceptible isolates, with potential advantages for rezafungin against certain resistant strains. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive comparison, including experimental methodologies and key resistance pathways.

Rezafungin, a next-generation echinocandin, demonstrates a similar mechanism of action to its predecessors—anidulafungin, caspofungin, and micafungin—by inhibiting the 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1][2][3] Resistance to echinocandins is primarily mediated by mutations in the FKS genes, which encode the catalytic subunit of this enzyme.[4][5] Understanding the cross-resistance patterns between rezafungin and other echinocandins is crucial for its clinical positioning and for managing the emergence of resistance.

Comparative In Vitro Susceptibility

In vitro studies consistently demonstrate that rezafungin shares a similar spectrum of activity with other echinocandins against wild-type Candida species. However, its performance against echinocandin-resistant isolates, particularly those harboring FKS mutations, is of significant interest.

Data from multiple studies have been compiled to compare the Minimum Inhibitory Concentrations (MICs) of rezafungin and other echinocandins against various Candida species, including those with defined FKS mutations. The geometric mean (GM) MIC values and MIC50/MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented below.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Echinocandins against Common Candida Species

OrganismAntifungalGM MICMIC50MIC90
Candida albicansRezafungin-0.060.06
Anidulafungin-≤0.0150.03
Caspofungin-0.030.06
Micafungin-≤0.0150.03
Candida glabrataRezafungin0.1740.120.12
Anidulafungin-0.030.06
Caspofungin-0.060.12
Micafungin-0.030.03
Candida parapsilosisRezafungin1.56412
Anidulafungin-12
Caspofungin0.5510.51
Micafungin-12
Candida tropicalisRezafungin0.1630.060.06
Anidulafungin-0.030.06
Caspofungin-0.060.12
Micafungin-0.030.06
Candida kruseiRezafungin0.2400.120.12
Anidulafungin-0.060.12
Caspofungin-0.120.25
Micafungin-0.060.12

Data compiled from multiple sources. Note that GM MIC and MIC50/MIC90 values may vary slightly between studies due to differences in isolate collections and testing methodologies.

For echinocandin-resistant isolates, particularly Candida glabrata with FKS mutations, rezafungin has shown promising activity. One study found that against C. glabrata isolates with FKS mutations, rezafungin MICs ranged from ≤0.015 to 2 µg/mL, while micafungin, caspofungin, and anidulafungin had ranges of 0.25 to 4 µg/mL, 0.12 to >8 µg/mL, and 0.12 to 2 µg/mL, respectively. Furthermore, rezafungin demonstrated greater and more prolonged penetration at sites of intra-abdominal candidiasis in a mouse model compared to micafungin, which correlated with significantly greater activity against FKS-mutant Candida glabrata clinical strains.

Experimental Protocols

The determination of in vitro susceptibility and the identification of resistance mechanisms are fundamental to cross-resistance studies. The following are detailed methodologies for key experiments.

Antifungal Susceptibility Testing

Method: Broth Microdilution (BMD) based on Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.1 guidelines.

Protocol:

  • Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal inoculum is prepared in sterile saline or water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized final inoculum concentration in the test wells.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microtiter plates.

  • Microtiter Plate Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

Identification of FKS Mutations

Method: DNA Sequencing of the FKS1 and FKS2 genes.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from the fungal isolates using commercially available kits or standard protocols.

  • PCR Amplification: The "hot spot" regions of the FKS1 and FKS2 genes, where resistance-conferring mutations are commonly found, are amplified using specific primers and Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained DNA sequences are compared to the wild-type reference sequences of FKS1 and FKS2 to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Mechanism of Action and Resistance of Echinocandins cluster_0 Fungal Cell cluster_1 Resistance Mechanism Echinocandin Echinocandin Glucan_Synthase 1,3-β-D-Glucan Synthase (FKS protein complex) Echinocandin->Glucan_Synthase Inhibits Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to FKS_Mutation FKS Gene Mutation Altered_Glucan_Synthase Altered 1,3-β-D-Glucan Synthase FKS_Mutation->Altered_Glucan_Synthase Reduced_Binding Reduced Echinocandin Binding Altered_Glucan_Synthase->Reduced_Binding Reduced_Binding->Echinocandin Prevents inhibition

Caption: Echinocandin Mechanism of Action and Resistance Pathway.

G Experimental Workflow for Cross-Resistance Assessment Isolate_Collection Clinical Fungal Isolates (e.g., Candida spp.) Susceptibility_Testing Antifungal Susceptibility Testing (Broth Microdilution - CLSI/EUCAST) Isolate_Collection->Susceptibility_Testing MIC_Determination Determine MICs for Rezafungin and other Echinocandins Susceptibility_Testing->MIC_Determination Data_Analysis Compare MIC Distributions (MIC50, MIC90, Geometric Mean) MIC_Determination->Data_Analysis Identify_Resistant_Isolates Identify Echinocandin-Resistant Isolates (High MICs) Data_Analysis->Identify_Resistant_Isolates Correlate_Genotype_Phenotype Correlate FKS Mutations with MIC Values Data_Analysis->Correlate_Genotype_Phenotype FKS_Sequencing FKS1/FKS2 Gene Sequencing Identify_Resistant_Isolates->FKS_Sequencing Mutation_Analysis Analyze for Resistance-Associated Mutations FKS_Sequencing->Mutation_Analysis Mutation_Analysis->Correlate_Genotype_Phenotype Cross_Resistance_Conclusion Assess Cross-Resistance Profile Correlate_Genotype_Phenotype->Cross_Resistance_Conclusion

Caption: Workflow for Assessing Echinocandin Cross-Resistance.

References

Rezafungin's Efficacy in Fluconazole-Resistant Aspergillus Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant Aspergillus species presents a significant challenge in the management of invasive aspergillosis. This guide provides a comparative analysis of the efficacy of rezafungin, a novel long-acting echinocandin, against these resistant strains, with a focus on supporting experimental data. We compare its performance against other key antifungal agents and provide detailed experimental methodologies to aid in the design and interpretation of related research.

In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a range of Aspergillus species, including those with reduced susceptibility to azoles. The following table summarizes the Minimum Effective Concentrations (MECs) of rezafungin and comparator antifungal agents against wild-type and azole-resistant Aspergillus fumigatus isolates. The MEC for echinocandins is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms, as opposed to the MIC (Minimum Inhibitory Concentration) used for azoles, which is the lowest concentration that inhibits all visible growth.

Antifungal AgentA. fumigatus Wild-Type (GM MEC/MIC, mg/L)A. fumigatus Azole-Resistant (GM MEC/MIC, mg/L)
Rezafungin 0.024 [1][2]0.043 [1][2]
Caspofungin0.0320.057
Micafungin0.0190.025
Posaconazole0.076>8.0
Voriconazole0.17>16.0

Data compiled from multiple sources. GM represents the geometric mean.

In Vivo Efficacy in a Disseminated Aspergillosis Model

In a neutropenic murine model of disseminated aspergillosis caused by an azole-resistant strain of Aspergillus fumigatus (harboring the TR34/L98H mutation in the cyp51A gene), rezafungin demonstrated significant efficacy in improving survival and reducing fungal burden.

Survival Studies

Extended-interval dosing of rezafungin resulted in a significant improvement in the survival of mice infected with azole-resistant A. fumigatus.

Treatment Group (Dose)Median Survival (Days)Percent Survival
Vehicle Control4.50%
Rezafungin (1 mg/kg) 10.5 50%
Rezafungin (4 mg/kg) 12 60%
Rezafungin (16 mg/kg) 11.5 60%
Posaconazole (20 mg/kg, twice daily)>1260%
Fungal Burden Reduction

Rezafungin treatment also led to a significant reduction in the kidney fungal burden, a key indicator of disseminated disease.

Treatment Group (Dose)Mean Kidney Fungal Burden (log10 ng/g DNA)
Vehicle Control4.87
Rezafungin (1 mg/kg) 3.26
Rezafungin (16 mg/kg) 3.19
Posaconazole (20 mg/kg, twice daily)2.94

Note: Data on lung fungal burden in a direct comparative study with voriconazole and amphotericin B for rezafungin in a fluconazole-resistant model was not available in the reviewed literature.

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Broth microdilution assays were performed according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

  • Isolates: Clinical isolates of Aspergillus fumigatus, including wild-type and characterized azole-resistant strains (e.g., with TR34/L98H mutations), were used.

  • Antifungal Agents: Rezafungin, caspofungin, micafungin, posaconazole, and voriconazole powders were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Procedure: A standardized inoculum of Aspergillus conidia was added to 96-well microtiter plates containing serial dilutions of the antifungal agents in RPMI 1640 medium.

  • Incubation: Plates were incubated at 35°C.

  • Endpoint Determination:

    • Echinocandins (Rezafungin, Caspofungin, Micafungin): The Minimum Effective Concentration (MEC) was determined after 24 hours of incubation as the lowest concentration that induced the growth of small, compact, and rounded hyphae compared to the filamentous growth in the control wells.

    • Azoles (Posaconazole, Voriconazole): The Minimum Inhibitory Concentration (MIC) was read after 48 hours as the lowest concentration that caused 100% inhibition of growth.

In Vivo Murine Model of Disseminated Aspergillosis
  • Animal Model: Male ICR mice were used.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (200 mg/kg) and 5-fluorouracil (150 mg/kg) administered one day prior to infection.

  • Infection: A clinical isolate of azole-resistant Aspergillus fumigatus (e.g., with TR34/L98H mutation) was used. Mice were infected via intravenous injection of a suspension of conidia (e.g., 1 x 105 CFU/mouse).

  • Antifungal Therapy:

    • Rezafungin: Administered intravenously on days 1, 4, and 7 post-infection at doses of 1, 4, and 16 mg/kg.

    • Posaconazole: Administered orally twice daily at a supratherapeutic dose of 20 mg/kg as a positive control.

    • Vehicle Control: Administered to the control group.

  • Efficacy Assessment:

    • Survival: Mice were monitored daily for 14 days, and survival was recorded.

    • Fungal Burden: On day 4 post-infection, a subset of mice from each group was euthanized, and kidneys were harvested. The fungal burden was quantified by real-time quantitative PCR (qPCR) of Aspergillus DNA.

Visualizing Experimental Design and Resistance Mechanisms

Experimental Workflow for In Vivo Efficacy Assessment

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Immunosuppression Immunosuppression of Mice (Cyclophosphamide & 5-FU) Infection Intravenous Infection of Mice Immunosuppression->Infection Inoculum_Prep Preparation of Azole-Resistant Aspergillus fumigatus Inoculum Inoculum_Prep->Infection Treatment_Rezafungin Rezafungin Administration (Days 1, 4, 7) Infection->Treatment_Rezafungin Treatment_Comparator Comparator Drug Admin. (e.g., Posaconazole) Infection->Treatment_Comparator Treatment_Vehicle Vehicle Control Administration Infection->Treatment_Vehicle Survival Survival Monitoring (14 Days) Treatment_Rezafungin->Survival Fungal_Burden Fungal Burden Analysis (Kidney qPCR on Day 4) Treatment_Rezafungin->Fungal_Burden Treatment_Comparator->Survival Treatment_Comparator->Fungal_Burden Treatment_Vehicle->Survival Treatment_Vehicle->Fungal_Burden

Caption: Workflow of the in vivo murine model for aspergillosis efficacy studies.

Signaling Pathway of Azole Resistance in Aspergillus

azole_resistance_pathway Azole Azole Antifungal (e.g., Fluconazole) Cyp51A Cyp51A (14α-demethylase) Azole->Cyp51A Inhibits Ergosterol Ergosterol Synthesis Cyp51A->Ergosterol Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Cyp51A_Mutation cyp51A Gene Mutation (e.g., L98H) Cyp51A_Mutation->Cyp51A Alters binding site Cyp51A_Overexpression cyp51A Gene Overexpression (e.g., TR34 promoter repeat) Cyp51A_Overexpression->Cyp51A Increases protein level

Caption: Key mechanisms of azole resistance in Aspergillus fumigatus.

References

Rezafungin Demonstrates Potent Activity Against Echinocandin-Resistant Candida glabrata Harboring FKS Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro data reveals Rezafungin's sustained efficacy against Candida glabrata isolates with clinically significant FKS gene mutations, offering a promising alternative for infections resistant to current echinocandins.

Researchers and drug development professionals face a growing challenge with the rise of echinocandin resistance in Candida glabrata, a leading cause of invasive candidiasis. This resistance is primarily driven by mutations in the FKS1 and FKS2 genes, which encode the target enzyme β-1,3-D-glucan synthase. A review of recent studies indicates that Rezafungin, a novel, long-acting echinocandin, maintains significant in vitro activity against C. glabrata isolates carrying these resistance-conferring mutations, often exhibiting lower minimum inhibitory concentrations (MICs) compared to other echinocandins like anidulafungin, caspofungin, and micafungin.

Comparative In Vitro Susceptibility

A compilation of data from multiple studies highlights Rezafungin's potency. Against C. glabrata isolates with wild-type FKS genes, Rezafungin demonstrates MICs generally ranging from ≤0.015 to 0.06 µg/mL.[1] More critically, for isolates harboring FKS mutations, Rezafungin MICs ranged from ≤0.015 to 2 µg/mL, while comparator echinocandins showed higher and wider ranges: anidulafungin (0.12 to 2 µg/mL), caspofungin (0.12 to >8 µg/mL), and micafungin (0.25 to 4 µg/mL).[1]

A global surveillance program analyzing echinocandin non-wild type C. glabrata isolates further substantiates these findings. When applying Clinical and Laboratory Standards Institute (CLSI) breakpoints, Rezafungin was active against 59.3% of these isolates, whereas anidulafungin, caspofungin, and micafungin were active against 13.2%, 33.0%, and 29.7%, respectively.[2] For isolates with confirmed FKS hot spot alterations, Rezafungin inhibited 49.3% of the isolates.[2] The most common mutation observed was S663P in FKS2.[2]

The enhanced activity of Rezafungin is attributed to its unique chemical structure, which provides greater stability and solubility compared to other echinocandins. This stability may allow for more sustained target engagement, even in the presence of altered FKS subunits.

Data Summary: MIC Distribution of Rezafungin and Comparators Against Candida glabrata

Antifungal Agent Isolate Type MIC Range (µg/mL) Reference
Rezafungin Wild-Type FKS≤0.015 - 0.06
FKS Mutant≤0.015 - 2
Anidulafungin Wild-Type FKS≤0.015 - 0.06
FKS Mutant0.12 - 2
Caspofungin Wild-Type FKS0.03 - 0.5
FKS Mutant0.12 - >8
Micafungin Wild-Type FKS0.03 - 0.06
FKS Mutant0.25 - 4

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Minimum Inhibitory Concentration (MIC) Determination

A broth microdilution method was employed to determine the MIC of each antifungal agent against the Candida glabrata isolates.

  • Isolate Preparation: Fungal isolates were cultured on appropriate agar plates to ensure purity and viability. A suspension of the fungal cells was then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized inoculum size.

  • Antifungal Agent Preparation: The antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of final concentrations.

  • Assay Procedure: The standardized fungal inoculum was added to microtiter plates containing the serially diluted antifungal agents. The plates were incubated at 35°C for 24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.

FKS Gene Sequencing

To identify mutations associated with echinocandin resistance, the "hot spot" regions of the FKS1 and FKS2 genes were sequenced.

  • DNA Extraction: Genomic DNA was extracted from the Candida glabrata isolates using standard fungal DNA isolation kits.

  • PCR Amplification: The FKS1 and FKS2 hot spot regions were amplified using polymerase chain reaction (PCR) with specific primers designed to flank these regions.

  • DNA Sequencing: The amplified PCR products were purified and sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained DNA sequences were compared to the wild-type FKS1 and FKS2 gene sequences of Candida glabrata to identify any nucleotide changes resulting in amino acid substitutions.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams depict the mechanism of echinocandin resistance and a typical experimental workflow for evaluating antifungal susceptibility.

G cluster_0 Mechanism of Echinocandin Action & Resistance Echinocandin Echinocandin (e.g., Rezafungin) GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2 subunits) Echinocandin->GlucanSynthase Inhibits CellLysis Cell Lysis Echinocandin->CellLysis Leads to ReducedBinding Reduced Echinocandin Binding Echinocandin->ReducedBinding Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesizes CellWall Fungal Cell Wall Synthesis Glucan->CellWall FKS_Mutation FKS Gene Mutation AlteredEnzyme Altered Glucan Synthase FKS_Mutation->AlteredEnzyme AlteredEnzyme->ReducedBinding Resistance Echinocandin Resistance ReducedBinding->Resistance

Caption: Mechanism of echinocandin resistance in Candida.

G cluster_1 Experimental Workflow: Antifungal Susceptibility Testing Isolate Candida glabrata Isolate Culture Culture & Inoculum Preparation Isolate->Culture DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction MIC_Assay Broth Microdilution MIC Assay Culture->MIC_Assay Incubation Incubation (24h at 35°C) MIC_Assay->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading Data_Correlation Correlate MIC with FKS Genotype MIC_Reading->Data_Correlation PCR FKS Gene PCR Amplification DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis & Mutation Identification Sequencing->Analysis Analysis->Data_Correlation

Caption: Workflow for susceptibility testing and resistance mechanism analysis.

References

Safety Operating Guide

Proper Disposal of Rezafungin Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Rezafungin acetate is critical for environmental protection and workplace safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound and its contaminated packaging. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is strict adherence to all applicable country, federal, state, and local regulations.[1][2][3] It is imperative to handle this material as a laboratory chemical and consult with licensed professional waste disposal services to ensure compliance.

II. Disposal Procedure for Unused or Expired this compound

For excess or expired this compound, the recommended method of disposal involves chemical incineration. This process should only be carried out by a licensed and qualified waste disposal service.

Experimental Protocol for Incineration-Based Disposal:

  • Engage a Licensed Professional: Contact a certified waste disposal company with experience in handling chemical waste.

  • Material Preparation (as advised by disposal service): The disposal service may recommend dissolving or mixing the this compound with a combustible solvent.[1]

  • Incineration: The material should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]

III. Management of Spills and Contaminated Materials

In the event of a spill, prompt and proper cleanup is essential to prevent environmental contamination and personnel exposure.

Accidental Release Measures:

  • Ensure Personnel Safety: Evacuate unnecessary personnel from the area. Those involved in the cleanup must wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, protective gloves, and impervious clothing. Avoid inhaling any dust or aerosols that may form.

  • Containment: Prevent the spilled material from entering drains or water courses.

  • Cleanup:

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.

    • For solid spills, sweep up the material, avoiding dust generation.

    • Place the absorbed or swept-up material into a suitable, closed container for disposal.

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.

  • Disposal: The container with the contaminated material should be disposed of according to the procedures outlined in Section IV.

IV. Disposal of Contaminated Packaging

Contaminated packaging, such as vials or containers that have held this compound, must also be disposed of as hazardous waste.

Procedure for Contaminated Packaging Disposal:

  • Collection: Place all contaminated packaging in a designated, properly labeled waste container.

  • Disposal: Arrange for collection by a specialized disposal company. The packaging should be disposed of in a regulated landfill or via another approved method for hazardous or toxic wastes, in accordance with national legislation.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

cluster_start Start: this compound Waste Identification cluster_type Waste Type Assessment cluster_product Unused/Expired Product Disposal cluster_spill Spill/Contaminated Material Disposal cluster_packaging Contaminated Packaging Disposal cluster_end End: Compliance start Identify this compound for Disposal waste_type Determine Waste Type start->waste_type contact_professional Contact Licensed Professional Waste Disposal Service waste_type->contact_professional Unused/Expired Product contain_spill Contain Spill (Prevent entry to drains) waste_type->contain_spill Spill/Contaminated Material collect_packaging Collect in Designated Waste Container waste_type->collect_packaging Contaminated Packaging prepare_material Dissolve or Mix with Combustible Solvent (as advised) contact_professional->prepare_material incinerate Burn in Chemical Incinerator with Afterburner and Scrubber prepare_material->incinerate end_point Disposal Complete (Compliant with Regulations) incinerate->end_point cleanup_spill Absorb/Sweep Up Material into Closed Container contain_spill->cleanup_spill decontaminate Decontaminate Surfaces with Alcohol cleanup_spill->decontaminate dispose_spill Dispose of Container as Hazardous Waste decontaminate->dispose_spill dispose_spill->end_point dispose_packaging Arrange Collection by Specialized Disposal Company collect_packaging->dispose_packaging dispose_packaging->end_point

Caption: Workflow for the proper disposal of this compound.

VI. Transportation

This compound is generally considered non-hazardous for transport according to DOT (US), IMDG, and IATA regulations. However, all materials intended for disposal should be packaged and transported in accordance with the requirements of the licensed waste disposal service and any applicable transport regulations.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Rezafungin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Rezafungin acetate, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans to foster a culture of safety and build trust in laboratory operations.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment. Engineering controls should be the primary line of defense to minimize exposure.

Engineering Controls:

  • Ventilation: Work with this compound in a well-ventilated area.[1][2][3][4] For procedures that may generate dust or aerosols, use a chemical fume hood.[4]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the work area.

Personal Protective Equipment: A multi-layered approach to PPE is crucial for minimizing direct contact with this compound.

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety goggles with side-shieldsUse of a face shield is also recommended.
Hand Protection Chemical-resistant glovesStandard BS EN 374:2003 is a minimum requirement. Gloves should be inspected before use, and hands should be washed thoroughly after handling.
Skin and Body Protection Impervious clothing/Laboratory coatWear appropriate protective clothing to prevent skin contact.
Respiratory Protection Suitable respiratorUse a respirator if a risk assessment indicates it is necessary, especially where dust or aerosols may be generated.

Hazard Identification and First Aid

While some safety data sheets classify this compound as not a hazardous substance or mixture, another indicates it can cause skin and eye irritation. It is prudent to handle it with care, assuming potential for irritation.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly before breaks and at the end of the workday.

Storage:

  • Keep containers tightly sealed.

  • Store in a cool, dry, and well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperatures vary, with options including 2-8°C for short-term storage and -20°C for long-term storage. Another source suggests 4°C.

Spill and Disposal Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment as outlined above.

  • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.

  • Decontaminate the spill area and any affected equipment.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Prevent the product from entering drains, water courses, or the soil.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Receipt & Storage B Review SDS & Establish Protocol A->B C Don PPE B->C D Weighing & Preparation of Solutions (in Fume Hood) C->D E Experimental Use D->E F Decontaminate Work Area & Equipment E->F I Spill Response E->I J First Aid E->J G Doff PPE F->G H Proper Waste Disposal G->H

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.